molecular formula C10H13NO4 B1204051 3,4,5-Trimethoxybenzamide CAS No. 3086-62-2

3,4,5-Trimethoxybenzamide

Cat. No.: B1204051
CAS No.: 3086-62-2
M. Wt: 211.21 g/mol
InChI Key: GGNMTJKRHHLJHH-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzamide (CAS 3086-62-2) is a high-purity chemical intermediate serving as a critical scaffold in medicinal chemistry and pharmaceutical research. Its core research value lies in its role as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), most notably the antiemetic drug trimethobenzamide . The compound features a benzamide structure substituted with three methoxy groups, which is a privileged motif in drug discovery for its ability to interact with biological targets. This compound is extensively utilized as a building block for the design and synthesis of novel bioactive molecules. Recent research highlights its application in developing potent anticancer agents. Specifically, this compound derivatives have been designed and synthesized as novel tubulin polymerization inhibitors, which demonstrate significant antiproliferative activity against a range of human cancer cell lines, including colon, cervical, and breast carcinomas . These findings underscore its ongoing value in pioneering new chemotherapeutic strategies. From an analytical standpoint, this compound can be efficiently analyzed using reverse-phase (RP) HPLC methods, ensuring reliable quality control for research applications . Researchers employ this compound in exploring structure-activity relationships (SAR) and optimizing lead compounds in drug discovery pipelines. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethoxybenzamide
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InChI

InChI=1S/C10H13NO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H2,11,12)
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InChI Key

GGNMTJKRHHLJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H13NO4
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DSSTOX Substance ID

DTXSID5062841
Record name Benzamide, 3,4,5-trimethoxy-
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Molecular Weight

211.21 g/mol
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CAS No.

3086-62-2
Record name 3,4,5-Trimethoxybenzamide
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Record name 3,4,5-Trimethoxybenzamide
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Record name Benzamide, 3,4,5-trimethoxy-
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Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trimethoxybenzamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzamide is an aromatic amide that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring substituted with three methoxy groups and an amide functional group, imparts unique chemical properties that make it a precursor to a variety of more complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, with a focus on experimental details and data for researchers in drug development and related scientific fields.

Chemical Structure and Identification

The structural framework of this compound consists of a benzamide core with methoxy groups at the 3, 4, and 5 positions of the phenyl ring.

IdentifierValue
IUPAC Name This compound
CAS Number 3086-62-2[1]
Molecular Formula C₁₀H₁₃NO₄[1][2]
Molecular Weight 211.22 g/mol [1][2]
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)N[3]
InChI InChI=1S/C10H13NO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H2,11,12)[3]

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Melting Point 177-184 °C[1]
Appearance White powder[1]
Solubility Soluble in ethanol.[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the N-H stretching of the amide, C=O stretching of the amide, C-O stretching of the methoxy groups, and aromatic C-H and C=C stretching.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the amidation of 3,4,5-trimethoxybenzoyl chloride with ammonia.[5]

Reaction Scheme:

Synthesis_Scheme reactant1 3,4,5-Trimethoxybenzoyl Chloride C₁₀H₁₁ClO₄ product This compound C₁₀H₁₃NO₄ reactant1->product Reaction reactant2 Ammonia NH₃ reactant2->product byproduct Ammonium Chloride NH₄Cl

Caption: Synthesis of this compound.

Detailed Experimental Protocol: [5]

  • Materials:

    • 3,4,5-Trimethoxybenzoyl chloride

    • Aqueous ammonia solution

    • Toluene (solvent)

  • Procedure:

    • A solution of 3,4,5-trimethoxybenzoyl chloride in toluene is prepared.

    • The solution is cooled to a temperature between -5 and 0 °C.

    • A stoichiometric excess of aqueous ammonia is added dropwise to the cooled solution with vigorous stirring. The molar ratio of ammonia to 3,4,5-trimethoxybenzoyl chloride is typically 4:1.

    • The reaction mixture is stirred at this temperature for 30 minutes.

    • After the reaction is complete, the precipitated product, this compound, is collected by filtration.

    • The solid product is washed with cold water and then dried to afford the final product.

  • Purity and Yield:

    • The purity of the obtained product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.

    • A reported yield for this reaction is high, with a product purity of 99.0%.[5]

Biological Activity and Potential Applications

While this compound itself is primarily utilized as a chemical intermediate, the 3,4,5-trimethoxyphenyl moiety is a common scaffold in a variety of biologically active molecules. For instance, the related compound Trimethobenzamide is used as an antiemetic agent.[6][7][8] Its mechanism of action is thought to involve the chemoreceptor trigger zone (CTZ) in the medulla oblongata.[6][7][8]

Derivatives of 3,4,5-trimethoxybenzoic acid have been investigated for a range of pharmacological activities, including anti-apoptotic and anticancer properties. The 3,4,5-trimethoxybenzoyl group is a key structural feature in several natural products and synthetic compounds with significant biological effects.

The primary application of this compound is as a precursor in the synthesis of more complex molecules, including pharmaceuticals.[1] Its structural features allow for further chemical modifications to generate a diverse library of compounds for drug discovery and development.

Conclusion

This compound is a well-characterized organic compound with defined chemical and physical properties. Its synthesis is straightforward, making it a readily accessible intermediate for research and development. While the biological activity of this compound itself is not extensively documented, its structural motif is present in numerous pharmacologically active compounds, highlighting its importance in medicinal chemistry and drug design. This technical guide provides essential data and protocols to support the work of researchers and scientists in these fields.

References

An In-depth Technical Guide to the Synthesis of 3,4,5-Trimethoxybenzamide from Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4,5-trimethoxybenzamide, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available natural product, gallic acid. The synthesis is a well-established two-step process involving the methylation of gallic acid to produce 3,4,5-trimethoxybenzoic acid, followed by the amidation of the carboxylic acid functionality. This guide details the experimental protocols, quantitative data, and key intermediates involved in this synthetic route.

Synthesis Overview

The overall transformation of gallic acid to this compound proceeds through two sequential reactions:

  • Methylation of Gallic Acid: The three phenolic hydroxyl groups and the carboxylic acid group of gallic acid are methylated to form 3,4,5-trimethoxybenzoic acid.

  • Amidation of 3,4,5-Trimethoxybenzoic Acid: The resulting carboxylic acid is converted into the corresponding primary amide, this compound.

Synthesis_Workflow Gallic_Acid Gallic Acid TMBA 3,4,5-Trimethoxybenzoic Acid Gallic_Acid->TMBA Methylation TMBZ_Cl 3,4,5-Trimethoxybenzoyl Chloride TMBA->TMBZ_Cl Chlorination TMB_Amide This compound TMBZ_Cl->TMB_Amide Amidation

Caption: Overall synthesis workflow from Gallic Acid.

Experimental Protocols

Step 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid

The methylation of gallic acid is a crucial first step. A common and effective method involves the use of dimethyl sulfate as the methylating agent in the presence of a strong base like sodium hydroxide.

Reaction:

Methylation_Reaction cluster_reactants Reactants cluster_products Product Gallic_Acid Gallic Acid TMBA 3,4,5-Trimethoxybenzoic Acid Gallic_Acid->TMBA Reflux Dimethyl_Sulfate Dimethyl Sulfate (excess) Dimethyl_Sulfate->TMBA Reflux NaOH Sodium Hydroxide NaOH->TMBA Reflux

Caption: Methylation of Gallic Acid.

Detailed Experimental Protocol:

  • Materials:

    • Gallic Acid

    • Sodium Hydroxide (NaOH)

    • Dimethyl Sulfate ((CH₃)₂SO₄)

    • Hydrochloric Acid (HCl, concentrated)

    • Deionized Water

    • Ethanol

  • Procedure:

    • In a suitably sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve gallic acid in an aqueous solution of sodium hydroxide.

    • To the stirred solution, carefully add dimethyl sulfate dropwise. The reaction is exothermic and should be controlled by external cooling if necessary.

    • After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete methylation.

    • Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.

    • The crude 3,4,5-trimethoxybenzoic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Quantitative Data:

ParameterValueReference
Yield 89-92% (crude), 75-79% (recrystallized)Organic Syntheses, Coll. Vol. 1, p.537 (1941); Vol. 9, p.94 (1929)
Melting Point 167-168 °COrganic Syntheses, Coll. Vol. 1, p.537 (1941); Vol. 9, p.94 (1929)
Step 2: Synthesis of this compound from 3,4,5-Trimethoxybenzoic Acid

The conversion of the carboxylic acid to the amide is typically achieved via an acid chloride intermediate. The 3,4,5-trimethoxybenzoic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form 3,4,5-trimethoxybenzoyl chloride. This highly reactive intermediate is then reacted with ammonia or a primary amine to yield the desired amide.

Reaction Pathway:

Amidation_Pathway TMBA 3,4,5-Trimethoxybenzoic Acid TMBZ_Cl 3,4,5-Trimethoxybenzoyl Chloride TMBA->TMBZ_Cl Activation SOCl2 Thionyl Chloride (SOCl₂) TMB_Amide This compound TMBZ_Cl->TMB_Amide Nucleophilic Acyl Substitution Amine Ammonia / Primary Amine Amine->TMB_Amide Nucleophilic Acyl Substitution

Caption: Amidation via Acid Chloride.

Detailed Experimental Protocol:

  • Part A: Preparation of 3,4,5-Trimethoxybenzoyl Chloride

    • Materials:

      • 3,4,5-Trimethoxybenzoic Acid

      • Thionyl Chloride (SOCl₂)

      • Anhydrous solvent (e.g., toluene or dichloromethane)

    • Procedure:

      • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 3,4,5-trimethoxybenzoic acid in an anhydrous solvent.

      • Slowly add thionyl chloride to the mixture at room temperature.

      • Heat the reaction mixture to reflux until the evolution of gas (HCl and SO₂) ceases and the reaction is complete (monitor by TLC or disappearance of starting material).

      • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,4,5-trimethoxybenzoyl chloride, which can often be used in the next step without further purification.

  • Part B: Synthesis of this compound

    • Materials:

      • 3,4,5-Trimethoxybenzoyl Chloride

      • A primary amine (e.g., ethylamine, butylamine, etc.) or a source of ammonia (e.g., ammonium hydroxide)

      • An inert solvent (e.g., ethyl acetate, water)

    • Procedure:

      • Dissolve the amine in a suitable solvent.

      • Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride in an inert solvent to the amine solution, while maintaining a controlled temperature (often cooled in an ice bath).

      • Stir the reaction mixture for a few hours at room temperature.

      • If using an organic solvent, wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

      • Remove the solvent under reduced pressure to yield the crude amide.

      • Purify the this compound by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data for Amidation (Example with different amines):

AmineProductYieldMelting Point (°C)Reference
Ethylamine3,4,5-Trimethoxybenzoyl ethylamide88%105-106DE1141986B
Propylamine3,4,5-Trimethoxybenzoyl propylamide87%113-114DE1141986B
Butylamine3,4,5-Trimethoxybenzoyl butylamide80-90%127DE1141986B
n-Hexylamine3,4,5-Trimethoxybenzoyl-n-hexylamide70%109-110DE1141986B

Characterization Data of this compound

Accurate characterization of the final product is essential for quality control and to confirm its identity and purity.

Table of Physicochemical and Spectroscopic Data:

PropertyValue
Molecular Formula C₁₀H₁₃NO₄
Molecular Weight 211.22 g/mol
Appearance White to off-white crystalline solid
Melting Point 178-180 °C
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.
IR (Gas Phase, cm⁻¹) 3528 (N-H stretch), 3415 (N-H stretch), 3006 (C-H aromatic), 2946, 2842 (C-H aliphatic), 1718 (C=O stretch), 1588, 1508 (C=C aromatic), 1466, 1416, 1335, 1238, 1128 (C-O stretch), 1008, 853[1]

Conclusion

The synthesis of this compound from gallic acid is a robust and high-yielding process that is well-documented in the chemical literature. This guide provides researchers and professionals in the field of drug development with a detailed and practical framework for the preparation of this important chemical intermediate. By following the outlined protocols and utilizing the provided characterization data, a high-purity product suitable for further research and development can be reliably obtained.

References

A Technical Guide to 3,4,5-Trimethoxybenzamide and Its Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 3,4,5-Trimethoxybenzamide and its related compounds. This document provides clarity on the various chemical entities that fall under this name, their chemical and physical properties, safety information, and suppliers. Furthermore, it delves into experimental protocols and the biological pathways associated with the pharmaceutically relevant derivative, Trimethobenzamide.

Introduction

The term "this compound" can refer to the core unsubstituted molecule or, more commonly in commercial and research contexts, to its N-substituted derivatives. Initial database searches often highlight two prominent derivatives: the antiemetic drug Trimethobenzamide and the chemical intermediate N,N-Diethyl-3,4,5-trimethoxybenzamide. This guide will address the unsubstituted parent compound and provide a detailed focus on the well-documented and therapeutically significant Trimethobenzamide.

Compound Identification and Properties

A critical first step in research is the accurate identification of the chemical of interest. The following tables summarize the key identifiers and physicochemical properties of the unsubstituted this compound and its common derivatives.

Table 1: Chemical Identification

Compound NameCAS NumberMolecular FormulaIUPAC Name
This compound3579-71-3C₁₀H₁₃NO₄This compound
Trimethobenzamide138-56-7C₂₁H₂₈N₂O₅N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide[1]
Trimethobenzamide HCl554-92-7C₂₁H₂₉ClN₂O₅N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide hydrochloride[2]
N,N-Diethyl-3,4,5-trimethoxybenzamide5470-42-8C₁₄H₂₁NO₄N,N-diethyl-3,4,5-trimethoxybenzamide

Table 2: Physical and Chemical Properties

PropertyThis compoundTrimethobenzamideTrimethobenzamide HCl
Molecular Weight 211.22 g/mol 388.46 g/mol [3]424.92 g/mol [3]
Appearance White solidSolid[1]White to almost white powder/crystal
Melting Point 178 - 180 °C188.7 °C[1]187.0 to 191.0 °C
Solubility No data available40 mg/L in water[1]≥51 mg/mL in H₂O; ≥8.15 mg/mL in EtOH; ≥70 mg/mL in DMSO[4]
LogP Not available2.29[1]Not available
Safety and Handling

Proper handling of chemical compounds is paramount for laboratory safety. The following table summarizes the key safety information for this compound and Trimethobenzamide hydrochloride.

Table 3: Safety Information

HazardThis compoundTrimethobenzamide Hydrochloride
GHS Pictograms WarningDanger
Hazard Statements Causes serious eye irritation.Harmful if swallowed. May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
Precautionary Statements P264, P280, P305+P351+P338, P337+P317P261, P264, P270, P272, P280, P285, P301+P312, P302+P352, P304+P341, P333+P313, P342+P311, P501[5]
Personal Protective Equipment Safety glasses, gloves, lab coat.Safety glasses, gloves, lab coat, respiratory protection in case of dust formation.[5]

Note: For complete safety information, always refer to the full Safety Data Sheet (SDS) from the supplier.

Suppliers

The availability of these compounds can vary. Below is a list of potential suppliers for the specified compounds.

Table 4: Potential Suppliers

CompoundPotential Suppliers
This compound Fisher Scientific, Sigma-Aldrich
Trimethobenzamide Simson Pharma Limited, Cayman Chemical
Trimethobenzamide HCl APExBIO, Tokyo Chemical Industry, MedChemExpress

Note: This is not an exhaustive list and availability may change. It is recommended to verify with the suppliers directly.

Experimental Protocols

Synthesis of this compound Derivatives

A patent provides a general procedure for the synthesis of N-alkyl-3,4,5-trimethoxybenzamides, which can be adapted.

General Protocol for the Synthesis of N-Alkyl-3,4,5-trimethoxybenzamides:

  • Preparation of 3,4,5-trimethoxybenzoyl chloride: 3,4,5-trimethoxybenzoic acid is refluxed with thionyl chloride. The excess thionyl chloride is then removed under reduced pressure.

  • Amidation: The resulting 3,4,5-trimethoxybenzoyl chloride, dissolved in a water-immiscible inert organic solvent (e.g., ethyl acetate or benzene), is added dropwise to a solution of the desired primary amine in water with stirring and cooling.

  • Work-up: After the reaction is complete, the organic layer is separated, washed, and the solvent is evaporated.

  • Purification: The crude product is then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure N-alkyl-3,4,5-trimethoxybenzamide.

For the synthesis of the more complex Trimethobenzamide , a patented method outlines the following key steps:

  • Reaction of 4-hydroxy benzylamine chlorohydrate with 3,4,5-trimethoxybenzoic acid chloride to produce N-(4-Hydroxybenzyl)-3,4,5-trimethoxybenzamide.

  • The resulting intermediate is then reacted with sodium hydride and N,N-dimethylamino ethyl chloride to yield the base Trimethobenzamide.

  • Finally, the base is salified with hydrochloric acid to produce Trimethobenzamide hydrochloride.

The following diagram illustrates a generalized workflow for the synthesis of a this compound derivative.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product start1 3,4,5-Trimethoxybenzoic Acid step1 Acid Chloride Formation start1->step1 Reacts with start2 Thionyl Chloride start2->step1 start3 Primary Amine (R-NH2) step2 Amidation start3->step2 step1->step2 Intermediate step3 Purification step2->step3 Crude Product product N-Alkyl-3,4,5-Trimethoxybenzamide step3->product

Caption: Generalized synthesis workflow for N-Alkyl-3,4,5-trimethoxybenzamides.

Biological Activity and Signaling Pathways of Trimethobenzamide

Trimethobenzamide is primarily used as an antiemetic to treat nausea and vomiting.[6] Its mechanism of action is centered on the central nervous system, specifically the chemoreceptor trigger zone (CTZ) in the medulla oblongata.[6]

The primary mechanism of Trimethobenzamide is the antagonism of dopamine D2 receptors in the CTZ.[7] The CTZ is a crucial area for detecting emetic substances in the blood. By blocking D2 receptors in this zone, Trimethobenzamide prevents dopamine from binding and initiating the signaling cascade that leads to the sensation of nausea and the act of vomiting.[7] This effectively inhibits the emetic signal from being relayed to the vomiting center in the medulla.[7]

The following diagram illustrates the proposed signaling pathway of Trimethobenzamide's antiemetic action.

G cluster_0 Emetic Stimulus cluster_1 Chemoreceptor Trigger Zone (CTZ) cluster_2 Vomiting Center (Medulla) stimulus Emetic Substance in Blood dopamine Dopamine Release stimulus->dopamine d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Binds to vomiting_center Vomiting Center Activation d2_receptor->vomiting_center Activates trimethobenzamide Trimethobenzamide trimethobenzamide->d2_receptor Antagonizes emesis Nausea and Vomiting vomiting_center->emesis

Caption: Proposed mechanism of action of Trimethobenzamide as a D2 receptor antagonist.

This technical guide provides a foundational understanding of this compound and its derivatives for the research community. By clarifying the distinct identities of these compounds, presenting their physicochemical and safety data in a structured format, and outlining experimental and biological contexts, this document aims to facilitate further research and development in this area. The provided diagrams offer a visual representation of key processes, enhancing comprehension of the synthesis and mechanism of action. Researchers are encouraged to consult the full safety data sheets and original research articles for more in-depth information.

References

The Multifaceted Biological Activities of 3,4,5-Trimethoxyphenyl Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophore found in a diverse range of biologically active compounds. Its presence often confers potent pharmacological properties, making it a subject of intense interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the significant biological activities associated with compounds containing the 3,4,5-trimethoxyphenyl group, with a focus on their anticancer, antinarcotic, trypanocidal, and K-Ras inhibitory properties. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.

Anticancer and Antimitotic Activity: Targeting the Cytoskeleton

The most extensively studied biological activity of 3,4,5-trimethoxyphenyl compounds is their potent anticancer effect, which primarily stems from their ability to inhibit tubulin polymerization. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.

Mechanism of Action: Inhibition of Tubulin Polymerization

Compounds featuring the 3,4,5-trimethoxyphenyl scaffold frequently act as colchicine binding site inhibitors. The TMP ring plays a crucial role in binding to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, thereby disrupting the formation of the mitotic spindle, a critical structure for cell division. This disruption leads to mitotic arrest and ultimately initiates the intrinsic apoptotic pathway.

Quantitative Data: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition

The following tables summarize the in vitro cytotoxicity (IC50 values) of various 3,4,5-trimethoxyphenyl compounds against different cancer cell lines and their tubulin polymerization inhibitory activity.

Table 1: In Vitro Cytotoxicity of 3,4,5-Trimethoxyphenyl Compounds against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound VI HCT 116 (Colon)4.83[1]
HepG-2 (Liver)3.25[1]
MCF-7 (Breast)6.11[1]
Compound 3d HeLa (Cervical)0.03-0.043[2]
A549 (Lung)0.16-0.24[2]
HT-29 (Colon)0.067-0.16[2]
Compound 8j HeLa (Cervical)0.05[3]
Compound 22b MCF-7 (Breast)0.39
MDA-MB-231 (Breast)0.77
HL-60 (Leukemia)0.37
Compound 5a A549 (Lung)3.53[4]
MDA-MB-231 (Breast)5.77[4]
Compound 5h A549 (Lung)3.25[4]
Compound 5l A549 (Lung)1.34[4]
Compound 5o A549 (Lung)4.27[4]
CCH HepG2 (Liver)22 (24h), 5.6 (48h)[5]
MCF7 (Breast)54 (24h), 11.5 (48h)[5]

Table 2: Tubulin Polymerization Inhibitory Activity of 3,4,5-Trimethoxyphenyl Compounds

Compound IDIC50 (µM)Reference
Compound VI 0.00892[1]
Compound 3d 0.45[2]
Compound 8b 5.9[3]
Compound 3g Effective at 2.5-50 µM[6]
Signaling Pathway for Tubulin Polymerization Inhibition-Induced Apoptosis

The inhibition of tubulin polymerization by 3,4,5-trimethoxyphenyl compounds triggers a cascade of events leading to apoptosis. The following diagram illustrates this signaling pathway.

TMP 3,4,5-Trimethoxyphenyl Compound Tubulin β-Tubulin (Colchicine Binding Site) TMP->Tubulin Binds to Polymerization Tubulin Polymerization Inhibition TMP->Polymerization Leads to Microtubule Microtubule Disruption Polymerization->Microtubule Spindle Mitotic Spindle Assembly Failure Microtubule->Spindle G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Induces Caspase Caspase Activation Apoptosis->Caspase CellDeath Cell Death Caspase->CellDeath TMP_AA 3,4,5-Trimethoxyphenyl Acrylamide HT1A 5-HT1A Receptor TMP_AA->HT1A Binds to G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase Inhibition G_protein->AC cAMP Decreased cAMP AC->cAMP PKA Decreased PKA Activity cAMP->PKA Neuronal Modulation of Neuronal Excitability PKA->Neuronal Antinarcotic Antinarcotic Effect Neuronal->Antinarcotic TMP_Chalcone 3,4,5-Trimethoxyphenyl Chalcone KRas_PM K-Ras at Plasma Membrane TMP_Chalcone->KRas_PM Induces KRas_Mis K-Ras Mislocalization KRas_PM->KRas_Mis Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRas_PM->Downstream Activates KRas_Mis->Downstream Prevents Activation Inhibition Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

The Cutting Edge of Cancer Therapy: 3,4,5-Trimethoxybenzamide Derivatives as Potent Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel anticancer agents has identified tubulin as a critical target for therapeutic intervention. Microtubules, dynamic polymers of α- and β-tubulin, are fundamental to cell division, motility, and intracellular transport. Their disruption triggers mitotic arrest and subsequent apoptotic cell death in rapidly proliferating cancer cells. The 3,4,5-trimethoxyphenyl moiety, a key pharmacophore found in natural products like colchicine and combretastatin A-4 (CA-4), has proven to be a cornerstone in the design of potent tubulin polymerization inhibitors. This guide provides an in-depth technical overview of 3,4,5-trimethoxybenzamide derivatives, a promising class of synthetic tubulin inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing their mechanism of action and evaluation workflow.

Quantitative Analysis of Biological Activity

The antiproliferative activity and tubulin polymerization inhibitory effects of various this compound derivatives have been extensively studied. The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal growth inhibitory concentrations (GI50) of representative compounds from different chemical series, providing a comparative view of their potency against various cancer cell lines and their direct effect on tubulin polymerization.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

Compound IDScaffoldCell LineIC50 / GI50 (µM)Reference
6g Benzofuran-based this compoundMDA-MB-2313.01[1]
HCT-1165.20[1]
HT-299.13[1]
HeLa11.09[1]
15 3',4',5'-trimethoxy flavonoid benzimidazoleMGC-80320.47[2]
MCF-743.42[2]
HepG-235.45[2]
MFC23.47[2]
3h 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furanVarious0.016 - 0.024[3]
4t 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furanVarious0.0012 - 0.0063[4]
3g 3-ArylaminobenzofuranVarious0.0003 - 0.027[5]
4g 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiopheneL12100.019[6]
FM3A0.023[6]
Molt/40.018[6]
CEM0.019[6]
HeLa0.016[6]
8j TriazolylthioacetamideHeLa0.05[7]
7i 3-aryl-4-(3,4,5-trimethoxyphenyl)selenopheneHuh7, MCF-7, SGC-7901Lower than CA-4[8]
9p 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridineHeLa, MCF-7, A549Potent activity[9][10]

Table 2: Tubulin Polymerization Inhibitory Activity

Compound IDScaffoldIC50 (µM)Reference
3h 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furanStrong inhibition (96% at 5 µM)[3]
4t 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan0.43[4]
8b Triazolylthioacetamide5.9[7]
16a,b,d Pyrrolizines with 3,4,5-trimethoxyphenyl moietyWeak to moderate inhibition[11]
7 1,2,4-triazole with N-methyl-5-indolyl moietySimilar to CA-4[12]

Core Mechanism of Action

This compound derivatives primarily exert their anticancer effects by inhibiting tubulin polymerization. These compounds typically bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[3][4] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[1][8][11]

Mechanism_of_Action cluster_drug Drug Action cluster_cellular Cellular Events Drug This compound Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Dynamics Polymerization->Microtubules Disrupts G2M G2/M Phase Arrest Microtubules->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Figure 1: Mechanism of action of this compound derivatives.

Experimental Protocols

A standardized workflow is crucial for the systematic evaluation of novel this compound derivatives. This typically involves chemical synthesis followed by a cascade of in vitro and in vivo biological assays.

Experimental_Workflow Start Start: Design & Synthesis Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Evaluation Purification->InVitro Cytotoxicity Antiproliferative Assay (MTT, etc.) InVitro->Cytotoxicity TubulinAssay Tubulin Polymerization Assay InVitro->TubulinAssay CellCycle Cell Cycle Analysis (Flow Cytometry) InVitro->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V, Caspase) InVitro->ApoptosisAssay InVivo In Vivo Evaluation (Xenograft Models) Cytotoxicity->InVivo TubulinAssay->InVivo Efficacy Antitumor Efficacy Studies InVivo->Efficacy Toxicity Toxicity & Pharmacokinetics InVivo->Toxicity End Lead Optimization Efficacy->End Toxicity->End

Figure 2: Typical experimental workflow for evaluating novel tubulin inhibitors.
Chemical Synthesis

The synthesis of this compound derivatives often starts from commercially available 3,4,5-trimethoxybenzoic acid. A common synthetic route involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with a desired amine. For more complex derivatives, multi-step syntheses are employed, as detailed in various studies.[2][13]

  • General Procedure for Amide Formation: 3,4,5-Trimethoxybenzoic acid is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acid chloride. The crude acid chloride is then reacted with the appropriate amine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) to yield the final this compound derivative. Purification is typically achieved by column chromatography.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized compounds on various cancer cell lines.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil or CA-4) for a specified period (e.g., 48 or 72 hours).

    • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]

Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the compounds on the polymerization of purified tubulin.

  • Protocol:

    • Purified tubulin is incubated with the test compounds at various concentrations in a polymerization buffer at 37°C.

    • The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution.

    • This change in turbidity is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

    • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined.[7]

Cell Cycle Analysis by Flow Cytometry

This technique is employed to investigate the effect of the compounds on cell cycle progression.

  • Protocol:

    • Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

    • The cells are then harvested, washed, and fixed in cold ethanol.

    • After fixation, the cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

    • The DNA content of the cells is then analyzed using a flow cytometer.

    • The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined. An accumulation of cells in the G2/M phase is indicative of tubulin inhibition.[1][7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to confirm that the observed cytotoxicity is due to the induction of apoptosis.

  • Protocol:

    • Cells are treated with the test compound as in the cell cycle analysis.

    • The cells are then harvested and stained with Annexin V-FITC and propidium iodide (PI).

    • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Conclusion and Future Directions

This compound derivatives represent a highly promising and versatile scaffold for the development of novel tubulin inhibitors. The extensive structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective anticancer agents.[4][6] Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, the exploration of novel heterocyclic scaffolds incorporating the 3,4,5-trimethoxyphenyl moiety continues to be a fruitful avenue for discovering next-generation tubulin-targeting drugs.[8][9] The detailed methodologies and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing this critical area of cancer drug discovery.

References

The Anti-Neoplastic Potential of 3,4,5-Trimethoxybenzamide and Its Analogs: A Technical Overview of Mechanisms of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore present in a variety of potent, naturally occurring anti-cancer agents, including colchicine, combretastatin A-4, and podophyllotoxin.[1] Its presence is often associated with the inhibition of tubulin polymerization, a clinically validated strategy in oncology. This technical guide provides an in-depth analysis of the mechanism of action of compounds centered around the 3,4,5-trimethoxybenzoyl scaffold, with a focus on 3,4,5-Trimethoxybenzamide and its closely related analogs. Due to the limited specific data on this compound, this document synthesizes findings from numerous studies on its derivatives to present a comprehensive overview of the core anti-cancer mechanisms. The primary modes of action involve the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis.

Core Mechanism of Action: Microtubule Destabilization

The most consistently reported mechanism of action for compounds containing the 3,4,5-trimethoxyphenyl group is the inhibition of tubulin polymerization.[1] These agents bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of α/β-tubulin heterodimers into microtubules.[2] This disruption of the microtubule network has profound effects on cancer cells, which are highly dependent on dynamic microtubule function for cell division, intracellular transport, and maintenance of cell shape.

The destabilization of microtubules triggers a cascade of events, beginning with the arrest of the cell cycle at the G2/M phase.[2] Unable to form a proper mitotic spindle, the cancer cells cannot progress through mitosis, which ultimately leads to the activation of apoptotic pathways.

Signaling Pathways and Cellular Consequences

The primary insult of microtubule disruption by 3,4,5-trimethoxyphenyl derivatives initiates several downstream signaling cascades, culminating in apoptosis.

G2M_Arrest_Apoptosis cluster_inhibition Microtubule Disruption cluster_consequence Cellular Outcome Compound This compound Analogs Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Inhibition Compound->Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Prevents Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction G2M_Arrest->Apoptosis Apoptosis_Pathway G2M_Arrest G2/M Arrest p53 p53 G2M_Arrest->p53 Upregulates Bcl2 Bcl-2 G2M_Arrest->Bcl2 Downregulates Bax Bax p53->Bax Activates Mitochondria Mitochondria Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Caspases Caspase-3/7 Activation Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Experimental_Workflow Start Cancer Cell Culture Treatment Treat with This compound Analog Start->Treatment MTT MTT Assay Treatment->MTT Assess Viability Flow_CellCycle Flow Cytometry (Cell Cycle) Treatment->Flow_CellCycle Determine Cell Cycle Phase Flow_Apoptosis Flow Cytometry (Apoptosis) Treatment->Flow_Apoptosis Quantify Apoptosis Tubulin_Assay Tubulin Polymerization Assay Treatment->Tubulin_Assay Measure Tubulin Assembly Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Flow_CellCycle->Data_Analysis Flow_Apoptosis->Data_Analysis Tubulin_Assay->Data_Analysis

References

The 3,4,5-Trimethoxybenzamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4,5-trimethoxybenzamide moiety, a key structural feature derived from the naturally occurring gallic acid, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties allow it to serve as a versatile building block in the design of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and diverse applications of the this compound scaffold, with a focus on its role in the development of anticancer, antimicrobial, and other pharmacologically active compounds. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured quantitative data, and visual representations of key biological pathways and experimental workflows.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives typically originates from gallic acid (3,4,5-trihydroxybenzoic acid), a readily available and cost-effective starting material.[1] The primary synthetic route involves the methylation of the hydroxyl groups of gallic acid to yield 3,4,5-trimethoxybenzoic acid, which is then activated and coupled with a desired amine.

General Synthetic Scheme

The overall synthetic strategy can be summarized in the following workflow:

G A Gallic Acid B Methylation (e.g., Dimethyl Sulfate, Base) A->B C 3,4,5-Trimethoxybenzoic Acid B->C D Activation (e.g., Thionyl Chloride) C->D E 3,4,5-Trimethoxybenzoyl Chloride D->E G Amide Coupling E->G F Amine (R-NH2) F->G H This compound Derivative G->H

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid [2]

  • In a round-bottom flask, dissolve gallic acid (1 equivalent) in an aqueous solution of sodium hydroxide (8 g in 50 ml of water).

  • Stir the mixture until all the acid has dissolved.

  • Add dimethyl sulfate (6.7 ml) to the reaction mixture while maintaining the temperature below 30-35°C. Stir for 1 hour.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours to facilitate esterification.

  • For saponification, add a solution of sodium hydroxide (2 g in 3 ml of water) and continue refluxing for an additional 2 hours.

  • After cooling, acidify the reaction mixture to precipitate the 3,4,5-trimethoxybenzoic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the product.

Protocol 2: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

  • To a solution of 3,4,5-trimethoxybenzoic acid (1 equivalent) in an appropriate solvent (e.g., toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (typically 1.5-2 equivalents).

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress by TLC or gas evolution.

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3,4,5-trimethoxybenzoyl chloride, which can often be used in the next step without further purification.

Protocol 3: General Procedure for the Synthesis of this compound Derivatives

  • Dissolve the desired amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel.

  • Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1 equivalent) in the same solvent to the cooled amine solution.

  • Allow the reaction to stir at room temperature for several hours to overnight, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

Applications in Medicinal Chemistry

The this compound scaffold has been extensively explored for a variety of therapeutic applications, with the most prominent being in the field of oncology.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant number of this compound derivatives exhibit potent anticancer activity by targeting tubulin polymerization.[3] The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore that binds to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression A α/β-Tubulin Dimers B Microtubule Polymerization A->B C Microtubules B->C E Mitosis (M Phase) C->E D G2 Phase D->E F Cell Division E->F I G2/M Arrest E->I G This compound Derivative H Inhibition G->H H->B J Apoptosis I->J

Caption: Mechanism of tubulin polymerization inhibition and cell cycle arrest.

Compound IDTargetCell LineIC50 (µM)Reference
Compound 15 CytotoxicityMGC-80320.47 ± 2.07[1]
MCF-743.42 ± 3.56[1]
HepG-235.45 ± 2.03[1]
MFC23.47 ± 3.59[1]
Compound 9 CytotoxicityHepG21.38[5]
Compound 10 CytotoxicityHepG22.52[5]
Compound 11 CytotoxicityHepG23.21[5]
Compound 8f CytotoxicityHeLa0.04[6]
Compound 8j CytotoxicityHeLa0.05[6]
Compound 8o CytotoxicityHeLa0.16[6]
Compound 8b Tubulin Polymerization-5.9[6]
CA-4 (Combretastatin A-4) Tubulin Polymerization-4.2[6]
Compound 4e CytotoxicityMCF-77.79[7]
Compound 4f CytotoxicityMCF-710.79[7]
Compound 4l CytotoxicityMCF-713.20[7]

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

G A Prepare Tubulin Solution (on ice) B Add Test Compound (various concentrations) A->B C Incubate at 37°C to initiate polymerization B->C D Monitor Absorbance at 340 nm over time C->D E Plot Absorbance vs. Time and calculate IC50 D->E G A This compound Derivative B Apoptotic Stimulus A->B C Pro-Caspase-9 B->C D Active Caspase-9 C->D E Pro-Caspase-3 D->E F Active Caspase-3 E->F G Cleavage of Cellular Substrates F->G H Apoptosis G->H G A Treat cells with Test Compound B Lyse cells to release intracellular contents A->B C Add cell lysate to a 96-well plate B->C D Add Caspase-3 substrate (e.g., DEVD-AFC) C->D E Incubate at 37°C D->E F Measure Fluorescence (Ex/Em = 400/505 nm) E->F G Calculate Caspase-3 activity F->G G A Prepare serial dilutions of Test Compound B Inoculate with microbial suspension A->B C Incubate under appropriate conditions B->C D Observe for visible growth C->D E Determine MIC D->E

References

Spectroscopic Profile of 3,4,5-Trimethoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4,5-Trimethoxybenzamide, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this molecule in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural features.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.2s2HAr-H
~5.8-6.2br s2H-NH₂
3.91s9H-OCH₃
¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
~168-170C=O (Amide)
~153C-OCH₃
~140C-C=O
~128C (Aromatic quaternary)
~104CH (Aromatic)
60.9p-OCH₃
56.3m-OCH₃
IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch (Amide)
3100-3000MediumC-H Stretch (Aromatic)
2950-2850MediumC-H Stretch (Aliphatic, -OCH₃)
~1650StrongC=O Stretch (Amide I)
1600-1585MediumC=C Stretch (Aromatic)
~1550MediumN-H Bend (Amide II)
1500-1400MediumC=C Stretch (Aromatic)
1275-1010StrongC-O Stretch (Ether)
900-675StrongC-H Bend (Aromatic, out-of-plane)
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
211100[M]⁺ (Molecular Ion)
196~80[M-NH₂]⁺
181~60[M-OCH₃]⁺
168~40[M-C(=O)NH₂]⁺
153~30[M-OCH₃, -CO]⁺
125~25[C₇H₅O₂]⁺
94~20[C₆H₆O]⁺
79~15[C₆H₇]⁺
66~10[C₅H₆]⁺
51~5[C₄H₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for Solution-State NMR):

  • Accurately weigh 5-20 mg of the solid this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any grease or dirt.

Instrumental Analysis:

  • Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

  • Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Acquire the NMR spectrum using appropriate pulse sequences and acquisition parameters. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Place 1-2 mg of the solid this compound sample and approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder into an agate mortar.[1]

  • Gently grind the mixture with an agate pestle for several minutes until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powdered mixture into a pellet-forming die.

  • Place the die into a hydraulic press and apply a pressure of 8-10 tons for a few minutes to form a thin, transparent or translucent pellet.

  • Carefully remove the pellet from the die.

Instrumental Analysis:

  • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.

  • Heat the probe to volatilize the sample into the ion source.

  • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a radical cation (the molecular ion, [M]⁺), and to fragment in a characteristic pattern.

Mass Analysis and Detection:

  • The resulting ions are accelerated by an electric field into the mass analyzer.

  • The mass analyzer (e.g., a quadrupole or magnetic sector) separates the ions based on their mass-to-charge ratio (m/z).

  • The separated ions are detected, and their abundance is recorded.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The logical flow of using these spectroscopic techniques for the characterization of a known compound like this compound is illustrated below.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MolWeight Molecular Weight & Formula Confirmation MS->MolWeight FuncGroups Functional Group Identification IR->FuncGroups StructureElucid Structural Elucidation & Confirmation NMR->StructureElucid MolWeight->StructureElucid FuncGroups->StructureElucid

Caption: Workflow of Spectroscopic Analysis for Compound Characterization.

Data Interpretation

  • ¹H NMR: The predicted proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a broad singlet for the two amide protons, and a sharp singlet integrating to nine protons for the three equivalent methoxy groups.

  • ¹³C NMR: The predicted carbon NMR spectrum should display a signal for the carbonyl carbon of the amide, distinct signals for the aromatic carbons (quaternary and protonated), and signals for the methoxy carbons.

  • IR Spectroscopy: The IR spectrum confirms the presence of key functional groups. The broad N-H stretch and the strong C=O stretch are characteristic of the amide group. Aromatic C-H and C=C stretches, along with the strong C-O stretch of the methoxy groups, are also prominent.

  • Mass Spectrometry: The mass spectrum shows the molecular ion peak at m/z 211, which corresponds to the molecular weight of this compound.[2] The fragmentation pattern provides further structural information, with major fragments corresponding to the loss of the amide and methoxy groups.

References

An In-depth Technical Guide to the Solubility and Stability of 3,4,5-Trimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3,4,5-Trimethoxybenzamide, a key chemical intermediate. Due to the limited availability of direct experimental data in public literature, this document outlines established protocols for determining its solubility and stability profiles. Furthermore, it explores the potential biological relevance of this compound by examining the role of structurally similar molecules in key signaling pathways. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound.

Introduction

This compound is a substituted benzamide that serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds. Its utility is underscored by its presence in more complex molecules, such as the antiemetic drug trimethobenzamide. A thorough understanding of its physicochemical properties, namely solubility and stability, is paramount for its effective use in research and development, ensuring optimal reaction conditions, formulation, and storage.

Solubility Profile

Quantitative solubility data for this compound in common solvents is not extensively reported in publicly available literature. However, based on the general solubility of benzamides, it is expected to exhibit low solubility in water and higher solubility in organic solvents. To address this data gap, this guide provides detailed experimental protocols for determining both thermodynamic and kinetic solubility.

Proposed Experimental Determination of Solubility

The following table outlines the recommended solvents and methods for determining the solubility of this compound.

Solvent System Proposed Method Temperature (°C) Analytical Technique
WaterShake-Flask (Thermodynamic)25 and 37HPLC-UV
Phosphate Buffer (pH 7.4)Shake-Flask (Thermodynamic)25 and 37HPLC-UV
0.1 M HClShake-Flask (Thermodynamic)25 and 37HPLC-UV
0.1 M NaOHShake-Flask (Thermodynamic)25 and 37HPLC-UV
MethanolShake-Flask (Thermodynamic)25HPLC-UV
EthanolShake-Flask (Thermodynamic)25HPLC-UV
Dimethyl Sulfoxide (DMSO)Shake-Flask (Thermodynamic)25HPLC-UV
AcetonitrileShake-Flask (Thermodynamic)25HPLC-UV
Aqueous Buffer (e.g., PBS)Kinetic Solubility Assay25Nephelometry or UV-Vis
Experimental Protocols

This method determines the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess this compound to a known volume of solvent in a sealed vial. equil1 Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. prep1->equil1 samp1 Allow undissolved solids to settle. equil1->samp1 samp2 Withdraw an aliquot of the supernatant. samp1->samp2 samp3 Filter through a 0.45 µm syringe filter. samp2->samp3 samp4 Quantify concentration using a validated HPLC-UV method. samp3->samp4

Workflow for Thermodynamic Solubility Determination.

This high-throughput method is useful for early drug discovery.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare a high-concentration stock solution of this compound in DMSO. assay1 Dispense the DMSO stock solution into an aqueous buffer (e.g., PBS) in a microplate. prep1->assay1 assay2 Incubate for a short period (e.g., 1-2 hours) with shaking. assay1->assay2 analysis1 Measure the turbidity (precipitation) by nephelometry or determine the concentration of the dissolved compound by UV-Vis spectroscopy after filtration. assay2->analysis1

Workflow for Kinetic Solubility Determination.

Stability Profile

Predicted Stability
  • Hydrolytic Stability : The benzamide functional group is generally resistant to hydrolysis in neutral aqueous solutions.[1][2] However, under acidic or basic conditions, hydrolysis can occur, yielding 3,4,5-trimethoxybenzoic acid and ammonia.[1][2]

  • Oxidative Stability : Based on studies of trimethobenzamide, the this compound moiety may be susceptible to oxidative degradation.

  • Thermal and Photostability : Trimethobenzamide has been shown to be relatively stable to heat and light. Similar behavior is anticipated for this compound, although this should be confirmed experimentally.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method. The following conditions are recommended:

Stress Condition Proposed Method Rationale
Acid Hydrolysis 0.1 M HCl at 60°C for up to 48 hoursTo assess degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60°C for up to 48 hoursTo evaluate stability in alkaline conditions, where amides can hydrolyze.
Oxidative Degradation 3% H₂O₂ at room temperature for up to 48 hoursTo investigate susceptibility to oxidation.
Thermal Degradation Dry heat at 70°C for up to 7 daysTo determine the effect of elevated temperatures on the solid state.
Photostability Exposure to light with an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²To assess the impact of light exposure on stability.
Experimental Protocol for Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is necessary to separate and quantify this compound from its potential degradation products.

G cluster_method_dev Method Development cluster_forced_deg Forced Degradation cluster_validation Method Validation dev1 Select a suitable reverse-phase column (e.g., C18). dev2 Optimize mobile phase composition (e.g., acetonitrile/water or methanol/water with buffer). dev1->dev2 dev3 Set detection wavelength based on the UV spectrum of this compound. dev2->dev3 deg1 Subject this compound to stress conditions (acid, base, oxidation, heat, light). dev3->deg1 val1 Analyze stressed samples to ensure separation of degradation products from the parent peak. deg1->val1 val2 Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. val1->val2 G cluster_nucleus Hh Hedgehog Ligand (Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds and inactivates SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits degradation of GLI GLI GLI Transcription Factors SUFU->GLI Sequesters and promotes degradation Nucleus Nucleus GLI->Nucleus Translocates to TargetGenes Target Gene Expression (Cell Proliferation, Survival) Nucleus->TargetGenes Activates Inhibitor Benzamide Derivatives (e.g., this compound analogs) Inhibitor->SMO Potential Inhibition

References

In Silico Modeling of 3,4,5-Trimethoxybenzamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4,5-trimethoxybenzoyl moiety, a key structural feature present in numerous biologically active compounds, has garnered significant attention in the field of drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the in silico modeling techniques employed in the rational design and development of 3,4,5-trimethoxybenzamide derivatives as therapeutic agents. We will delve into the core aspects of molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offering detailed experimental protocols and data presentation to aid researchers in this promising area of drug development.

Biological Targets and Signaling Pathways

This compound derivatives have been shown to interact with several key biological targets implicated in various diseases, particularly cancer. Understanding the underlying signaling pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.

Tubulin Polymerization

A primary mechanism of action for many anticancer this compound derivatives is the inhibition of tubulin polymerization.[1][2] Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 3,4,5-trimethoxyphenyl group often plays a crucial role by binding to the colchicine-binding site on β-tubulin.[3]

Tubulin Polymerization Inhibition Workflow

cluster_workflow Tubulin Polymerization Inhibition Workflow Start Start Compound This compound Derivative Start->Compound Binding Binding to Colchicine Site Compound->Binding Tubulin Tubulin Dimers Tubulin->Binding Inhibition Inhibition of Polymerization Binding->Inhibition Disruption Microtubule Disruption Inhibition->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis End End Apoptosis->End

Caption: Workflow of tubulin polymerization inhibition.

Caspase-3 Dependent Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of various cellular substrates, ultimately resulting in programmed cell death. Several this compound derivatives have been identified as inducers of apoptosis through the activation of the caspase-3 pathway.[4][5]

Caspase-3 Signaling Pathway

cluster_pathway Caspase-3 Dependent Apoptosis Pathway Compound This compound Derivative Mitochondria Mitochondria Compound->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Procaspase3 Procaspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase-3 dependent apoptosis pathway.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a crucial role in tumor adaptation to hypoxic conditions by regulating genes involved in angiogenesis, glucose metabolism, and cell survival. Inhibition of the HIF-1α signaling pathway is a promising strategy for cancer therapy. Some this compound derivatives have been investigated as potential HIF-1α inhibitors.

HIF-1α Signaling Pathway

cluster_pathway HIF-1α Signaling Pathway Compound This compound Derivative HIF1a_Stabilization HIF-1α Stabilization Compound->HIF1a_Stabilization Hypoxia Hypoxia Hypoxia->HIF1a_Stabilization Dimerization Dimerization HIF1a_Stabilization->Dimerization HIF1b HIF-1β HIF1b->Dimerization HIF1_Complex HIF-1 Complex Dimerization->HIF1_Complex Nuclear_Translocation Nuclear Translocation HIF1_Complex->Nuclear_Translocation HRE Hypoxia Response Element (HRE) Nuclear_Translocation->HRE Gene_Transcription Target Gene Transcription HRE->Gene_Transcription Angiogenesis Angiogenesis, Metabolism, etc. Gene_Transcription->Angiogenesis cluster_workflow In Silico ADMET Prediction Workflow Input Input Molecule (SMILES) Physicochemical Physicochemical Properties Input->Physicochemical Absorption Absorption (HIA, Caco-2) Physicochemical->Absorption Distribution Distribution (BBB, PPB) Physicochemical->Distribution Metabolism Metabolism (CYP Inhibition/Induction) Physicochemical->Metabolism Excretion Excretion (Clearance) Physicochemical->Excretion Toxicity Toxicity (hERG, Hepatotoxicity, Ames) Physicochemical->Toxicity Profile ADMET Profile Analysis Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile Optimization Lead Optimization Profile->Optimization

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Novel 3,4,5-Trimethoxybenzamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel analogues based on the 3,4,5-trimethoxybenzamide scaffold. The information herein is intended to guide researchers in the development of new chemical entities with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Introduction

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in numerous biologically active compounds, including the potent tubulin polymerization inhibitor combretastatin A-4. Analogues of this compound have been explored for a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-apoptotic properties. This document outlines the synthesis of two promising classes of analogues: (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazides and 2-((3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazoles, and details the protocols for evaluating their biological activities.

Synthesis of this compound Analogues

Synthesis of (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazide Analogues

This class of compounds is synthesized via a two-step process starting from gallic acid. The first step involves the synthesis of the key intermediate, 3,4,5-trimethoxybenzohydrazide, which is then condensed with various aromatic aldehydes to yield the final hydrazone analogues.

  • Esterification of Gallic Acid: A mixture of gallic acid (1 equivalent), dimethyl sulfate (3 equivalents), and potassium carbonate (3 equivalents) in acetone is refluxed for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to yield methyl 3,4,5-trimethoxybenzoate (2).

  • Hydrazinolysis: The crude methyl 3,4,5-trimethoxybenzoate (1 equivalent) is dissolved in methanol, and hydrazine hydrate (3 equivalents) is added. The reaction mixture is refluxed for 10 hours.[1]

  • The reaction mixture is then concentrated to one-fourth of its volume and cooled to 5°C to precipitate 3,4,5-trimethoxybenzohydrazide (3) as a white solid.[1]

  • The solid is collected by filtration, washed with cold methanol, and dried.

  • A solution of 3,4,5-trimethoxybenzohydrazide (3) (1 equivalent) in methanol is prepared.

  • To this solution, the respective aromatic or heteroaromatic aldehyde (1 equivalent) is added.

  • The reaction mixture is refluxed for 2 hours.

  • After cooling to room temperature, the precipitated solid is filtered, washed with cold methanol, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure hydrazone analogues.

Table 1: Physicochemical Data of Synthesized (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazide Analogues

CompoundMolecular FormulaYield (%)M.p. (°C)
3 C10H14N2O474156-158
4a C17H18N2O588200-202
4b C18H20N2O585194-196
4c C17H17ClN2O490228-230
4d C17H17FN2O482210-212
4e C17H17N3O692240-242
4f C18H21N3O486162-164
4g C19H22N2O680188-190
4h C15H15N3O6S89234-236
4i C15H16N2O4S84204-206
4j C14H15N3O481220-222
4k C16H16N2O587214-216
4l C21H20N2O478198-200

Data compiled from literature.[1]

Synthesis_Hydrazones GallicAcid Gallic Acid Intermediate2 Methyl 3,4,5-trimethoxybenzoate (2) GallicAcid->Intermediate2 (CH3)2SO4, K2CO3 Acetone, Reflux Intermediate3 3,4,5-Trimethoxybenzohydrazide (3) Intermediate2->Intermediate3 NH2NH2·H2O MeOH, Reflux FinalProduct (E)-N'-(substituted)-3,4,5- trimethoxybenzohydrazides (4a-l) Intermediate3->FinalProduct MeOH, Reflux Aldehyde Ar-CHO Aldehyde->FinalProduct

Caption: Synthetic workflow for (E)-N'-substituted-3,4,5-trimethoxybenzohydrazides.

Synthesis of 2-((3,4,5-Trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazole Analogues

This series of compounds is synthesized from 3,4,5-trimethoxybenzylidenethiocarbonohydrazide, which undergoes cyclization with substituted isothiocyanates followed by heterocyclization.

  • Prepare 3,4,5-trimethoxybenzylidenethiocarbonohydrazide according to published literature.

  • A mixture of 3,4,5-trimethoxybenzylidenethiocarbonohydrazide (1 equivalent) and a substituted isothiocyanate (1 equivalent) in dry DMF is stirred at room temperature for 4-6 hours.[2]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent.

  • The appropriate (E)-N-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamide (1a-g) (1 equivalent) is dissolved in absolute ethanol.[2]

  • The mixture is gently heated at 60 °C for 2-4 hours.[2]

  • The completion of the cyclization is monitored by TLC.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the final thiadiazole analogues.

Table 2: Physicochemical Data of Synthesized Thiadiazole Analogues

CompoundMolecular FormulaYield (%)M.p. (°C)
1c C15H21N5O3S281182-184
2a C12H15N5O3S92220-222
2b C13H17N5O3S90201-203
2c C14H19N5O3S94215-217
2d C18H19N5O3S91240-242
2e C18H25N5O3S93235-237
2f C15H19N5O3S89209-211
2g C19H21N5O3S92228-230

Data compiled from literature.[3]

Synthesis_Thiadiazoles StartMat 3,4,5-Trimethoxybenzylidene- thiocarbonohydrazide Intermediate1 (E)-N-substituted-hydrazine- carbothioamides (1a-g) StartMat->Intermediate1 Dry DMF Room Temp Isothiocyanate R-N=C=S Isothiocyanate->Intermediate1 FinalProduct 5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)- 1,3,4-thiadiazol-2-amines (2a-g) Intermediate1->FinalProduct Absolute EtOH 60 °C

Caption: Synthetic workflow for 2-((3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazoles.

Biological Evaluation

Anticancer Activity

Several this compound analogues have demonstrated significant cytotoxic activity against various cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • The formazan crystals are dissolved by adding 150 µL of DMSO to each well.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Table 3: In Vitro Cytotoxicity of Selected this compound Analogues

CompoundCell LineIC50 (µM)
4e MCF-74.29
4h MCF-73.54
Compound 9 HepG23.21
Compound 10 HepG21.38
Compound 11 HepG22.76
Podophyllotoxin HepG20.08

Data compiled from various literature sources. Note: Compound numbering corresponds to the source literature and may not be sequential in this table.

  • Tubulin protein is purified from bovine brain or purchased commercially.

  • A reaction mixture containing tubulin, GTP, and a fluorescence reporter in a suitable buffer is prepared.

  • The test compound or a control vehicle is added to the reaction mixture.

  • The polymerization of tubulin is initiated by raising the temperature to 37°C.

  • The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence spectrophotometer.

  • The IC50 value for the inhibition of tubulin polymerization is determined by plotting the percentage of inhibition against the compound concentration. Potent inhibitors of β-tubulin polymerization have been identified, with some compounds showing inhibition percentages as high as 86.73%.[4]

Anti-apoptotic Activity

Certain 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and their cyclized thiadiazole derivatives have been investigated for their anti-apoptotic effects, particularly through the inhibition of caspase-3.[3]

  • Cell lysates from treated and untreated cells are prepared using a lysis buffer.

  • The protein concentration of each lysate is determined.

  • The cell lysate is incubated with a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).[5][6]

  • The reaction is incubated at 37°C for 1-2 hours.[5]

  • The cleavage of the substrate by active caspase-3 results in the release of a chromophore (pNA) or a fluorophore (AMC), which is quantified by measuring the absorbance at 405 nm or fluorescence at an excitation/emission of 380/460 nm, respectively.[6]

  • The level of caspase-3 activity is calculated relative to the control. Some compounds have shown more potency and selectivity toward caspase-3 and -9.[3]

Signaling_Pathways cluster_tubulin Tubulin Polymerization cluster_apoptosis Apoptosis Pathway Tubulin αβ-Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Compound_T This compound Analogues Compound_T->Tubulin Inhibition Procaspase3 Pro-caspase-3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Compound_A 3,4,5-Trimethoxybenzylidene- hydrazinecarbothioamides Compound_A->Caspase3 Inhibition

Caption: Overview of signaling pathways modulated by this compound analogues.

Conclusion

The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. The synthetic protocols and biological assays detailed in this document provide a framework for the synthesis and evaluation of new analogues with potential applications in cancer and other diseases. The structure-activity relationship studies of these compounds will be crucial for the design of next-generation molecules with improved potency and selectivity.

References

Protocol for synthesizing 3,4,5-Trimethoxybenzamide from 3,4,5-trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive, two-step protocol for the synthesis of 3,4,5-trimethoxybenzamide, a valuable intermediate in the development of various pharmaceutical compounds. The protocol starts from the readily available 3,4,5-trimethoxybenzaldehyde and proceeds through an oxidation and a subsequent amidation reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and workflow visualizations to ensure reproducible and efficient synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound from 3,4,5-trimethoxybenzaldehyde is a straightforward two-step process:

  • Step 1: Oxidation - The aldehyde functional group of 3,4,5-trimethoxybenzaldehyde is oxidized to a carboxylic acid, yielding 3,4,5-trimethoxybenzoic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄).[1][2][3]

  • Step 2: Amidation - The resulting 3,4,5-trimethoxybenzoic acid is then converted to the corresponding amide, this compound. This can be achieved through two primary methods:

    • Method A: Direct Amidation using Coupling Agents: This method involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) to facilitate the direct reaction between the carboxylic acid and an ammonia source.[4][5]

    • Method B: Via Acyl Chloride Intermediate: This classic two-step approach first involves the conversion of the carboxylic acid to the more reactive 3,4,5-trimethoxybenzoyl chloride, followed by a reaction with aqueous ammonia.

Experimental Protocols

Step 1: Oxidation of 3,4,5-Trimethoxybenzaldehyde to 3,4,5-Trimethoxybenzoic Acid

This protocol details the oxidation of 3,4,5-trimethoxybenzaldehyde using potassium permanganate.

Materials and Reagents:

  • 3,4,5-Trimethoxybenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trimethoxybenzaldehyde in a suitable amount of acetone.

  • Preparation of Oxidant Solution: In a separate beaker, prepare an aqueous solution of potassium permanganate. A molar ratio of approximately 2:3 of KMnO₄ to the aldehyde is recommended.[6]

  • Oxidation Reaction: Slowly add the potassium permanganate solution to the stirred solution of the aldehyde at room temperature. The reaction is exothermic, and a brown precipitate of manganese dioxide (MnO₂) will form. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If necessary, the mixture can be gently heated to ensure the reaction goes to completion.[6]

  • Quenching the Reaction: After the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bisulfite or sodium sulfite portion-wise until the brown manganese dioxide precipitate dissolves, and the solution becomes colorless.

  • Acidification: Acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the 3,4,5-trimethoxybenzoic acid.

  • Isolation and Purification:

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the white precipitate of 3,4,5-trimethoxybenzoic acid by vacuum filtration.

    • Wash the solid with cold water.

    • The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 3,4,5-trimethoxybenzoic acid.[6]

Step 2: Amidation of 3,4,5-Trimethoxybenzoic Acid

Two effective methods for the amidation of 3,4,5-trimethoxybenzoic acid are presented below.

Materials and Reagents:

  • 3,4,5-Trimethoxybenzoic acid

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a solution of 3,4,5-trimethoxybenzoic acid (1.0 eq) in anhydrous DMF, add ammonium chloride (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC-HCl (1.2 eq) portion-wise to the stirred solution.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[7][8]

This method involves two sub-steps: the formation of the acyl chloride and its subsequent reaction with ammonia.

2.2.2.1. Preparation of 3,4,5-Trimethoxybenzoyl Chloride

Materials and Reagents:

  • 3,4,5-Trimethoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • A catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • Reaction Setup: To a solution of 3,4,5-trimethoxybenzoic acid in anhydrous DCM, add an excess of thionyl chloride (e.g., 2-5 equivalents).

  • Reaction: Reflux the mixture for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Isolation: After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting 3,4,5-trimethoxybenzoyl chloride is often used in the next step without further purification.

2.2.2.2. Reaction of 3,4,5-Trimethoxybenzoyl Chloride with Ammonia

Materials and Reagents:

  • 3,4,5-Trimethoxybenzoyl chloride

  • Concentrated aqueous ammonia (ammonium hydroxide)

  • Dichloromethane (DCM) or Ethyl acetate

  • Water

  • Ice

Procedure:

  • Reaction Setup: Dissolve the crude 3,4,5-trimethoxybenzoyl chloride in DCM.

  • Reaction: Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate of this compound will form.

  • Reaction Completion: Continue stirring for an additional 30-60 minutes at room temperature.

  • Isolation and Purification:

    • Separate the organic layer and wash it with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Alternatively, the precipitated solid from the reaction mixture can be collected by filtration, washed with cold water, and dried.

    • Purify the crude this compound by recrystallization from ethanol or an ethanol/water mixture.[7][8]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceTypical Yield (%)
3,4,5-TrimethoxybenzaldehydeC₁₀H₁₂O₄196.2073-75[9]White to light yellow solid[9]-
3,4,5-Trimethoxybenzoic acidC₁₀H₁₂O₅212.20168-171White crystalline solid>90
This compoundC₁₀H₁₃NO₄211.22178-180White crystalline solid80-95

Visualizations

The following diagrams illustrate the overall synthetic workflow and the detailed reaction pathways.

Synthesis_Workflow start 3,4,5-Trimethoxy- benzaldehyde intermediate 3,4,5-Trimethoxy- benzoic Acid start->intermediate Step 1: Oxidation (KMnO4) product 3,4,5-Trimethoxy- benzamide intermediate->product Step 2: Amidation

Caption: Overall workflow for the synthesis of this compound.

Amidation_Pathways cluster_0 Amidation Routes cluster_1 Method A: Direct Amidation cluster_2 Method B: Via Acyl Chloride start 3,4,5-Trimethoxy- benzoic Acid direct_amidation EDC, HOBt, NH4Cl, DIPEA start->direct_amidation acyl_chloride 1. SOCl2 or (COCl)2 2. aq. NH3 start->acyl_chloride product 3,4,5-Trimethoxy- benzamide direct_amidation->product acyl_chloride->product

Caption: Alternative pathways for the amidation of 3,4,5-trimethoxybenzoic acid.

References

Application Notes and Protocols: 3,4,5-Trimethoxybenzamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,4,5-trimethoxybenzamide and its closely related precursors, 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzoic acid, as versatile chemical intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Detailed experimental protocols, quantitative data summaries, and visualizations of synthetic pathways and biological mechanisms are provided to facilitate research and development in medicinal chemistry.

Synthesis of Trimetazidine

Trimetazidine, an anti-anginal agent, is a prominent example of a pharmaceutical synthesized from precursors containing the 3,4,5-trimethoxybenzyl moiety. The common synthetic route involves the reductive amination of 3,4,5-trimethoxybenzaldehyde with piperazine.

Quantitative Data for Trimetazidine Synthesis
Starting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)Reference
2,3,4-TrimethoxybenzaldehydePiperazine, Formic AcidToluene5 hours11083[1]
2,3,4-TrimethoxybenzaldehydePiperazine, Formic AcidMethanol3 hours8589[1]
2,3,4-TrimethoxybenzaldehydePiperazine, Formic AcidNone14 hours110-115Not Specified[2]
2,3,4-TrimethoxybenzaldehydePiperazine, LiAlH4 or NaBH4Not SpecifiedNot SpecifiedNot SpecifiedHigh[1]
Experimental Protocol: Synthesis of Trimetazidine via Reductive Amination

This protocol is adapted from a patented method demonstrating high yield.[1]

Materials:

  • 2,3,4-Trimethoxybenzaldehyde (1 mole)

  • Piperazine (excess)

  • Formic acid

  • Methanol

  • Sodium hydroxide solution (40%)

  • Toluene

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (8N)

  • Methylene chloride

Procedure:

  • In a reaction vessel, dissolve 180g of 2,3,4-trimethoxybenzaldehyde and 553g of piperazine in 800mL of methanol.

  • Heat the reaction mixture to 63 ± 3 °C.

  • Slowly add 733g of formic acid to the reaction system.

  • Increase the temperature to 85 °C and maintain for 3 hours.

  • Remove the methanol under reduced pressure.

  • Add 800mL of 40% sodium hydroxide solution to the residue and heat to 100 °C for 1 hour, adjusting the pH to 11.

  • Cool the mixture and adjust the pH to 1 with 8N hydrochloric acid at 12 ± 2 °C.

  • Wash the aqueous layer three times with 200mL of methylene chloride.

  • Re-adjust the pH of the aqueous phase to 12 with 520g of 40% sodium hydroxide solution.

  • Extract the product three times with 100mL of toluene.

  • Dry the combined organic extracts with anhydrous magnesium sulfate.

  • Evaporate the toluene under vacuum to obtain trimetazidine. The reported yield is 89%.[1]

Experimental Workflow: Trimetazidine Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde Reaction_Vessel Reaction Vessel 2,3,4-Trimethoxybenzaldehyde->Reaction_Vessel Piperazine Piperazine Piperazine->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Formic_Acid Formic Acid Heating_1 Heat to 63°C Reaction_Vessel->Heating_1 Add_Formic_Acid Add Formic Acid Heating_1->Add_Formic_Acid Heating_2 Heat to 85°C (3 hours) Add_Formic_Acid->Heating_2 Remove_Methanol Remove Methanol (Reduced Pressure) Heating_2->Remove_Methanol Add_NaOH Add 40% NaOH (pH 11) Remove_Methanol->Add_NaOH Add_HCl Add 8N HCl (pH 1) Add_NaOH->Add_HCl Wash_CH2Cl2 Wash with CH2Cl2 Add_HCl->Wash_CH2Cl2 Add_NaOH_2 Add 40% NaOH (pH 12) Wash_CH2Cl2->Add_NaOH_2 Extract_Toluene Extract with Toluene Add_NaOH_2->Extract_Toluene Dry_MgSO4 Dry (MgSO4) Extract_Toluene->Dry_MgSO4 Evaporate Evaporate Toluene Dry_MgSO4->Evaporate Trimetazidine Trimetazidine Evaporate->Trimetazidine

Caption: Synthetic workflow for Trimetazidine.

Signaling Pathway of Trimetazidine

Trimetazidine exerts its cardioprotective effects by modulating cellular energy metabolism. It inhibits the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in fatty acid β-oxidation.[3][4] This shifts the heart's energy production from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[3][4] This metabolic switch is particularly beneficial during ischemic conditions. Furthermore, trimetazidine has been shown to activate the Akt/eNOS signaling pathway, which promotes cell survival and vasodilation.[5]

G Trimetazidine Trimetazidine 3_KAT 3-Ketoacyl-CoA Thiolase (3-KAT) Trimetazidine->3_KAT inhibits Glucose_Oxidation Glucose Oxidation Trimetazidine->Glucose_Oxidation promotes Akt Akt Trimetazidine->Akt activates Fatty_Acid_Oxidation Fatty Acid Oxidation 3_KAT->Fatty_Acid_Oxidation catalyzes ATP_Production ATP Production (Oxygen Efficient) Glucose_Oxidation->ATP_Production Cardioprotection Cardioprotection ATP_Production->Cardioprotection eNOS eNOS Akt->eNOS phosphorylates NO_Production Nitric Oxide Production eNOS->NO_Production NO_Production->Cardioprotection

Caption: Trimetazidine's mechanism of action.

Synthesis of Gallopamil

Gallopamil, a calcium channel blocker, is another pharmaceutical derived from a 3,4,5-trimethoxyphenyl precursor. Its synthesis involves the alkylation of a substituted phenylacetonitrile.

Quantitative Data for Gallopamil Synthesis
Experimental Protocol: A Key Step in Gallopamil Synthesis

The synthesis of Gallopamil involves the preparation of α-(3,4,5-trimethoxyphenyl)-α-isopropyl-5-(N-methyl-N-homoveratrylamino)valeronitrile. A crucial step is the alkylation of a phenylacetonitrile derivative. While a full protocol starting from this compound is not detailed, a representative alkylation step is described below.

Materials:

  • 2-(3,4,5-Trimethoxyphenyl)-3-methylbutanenitrile

  • Sodium amide

  • 1-Chloro-3-iodopropane

  • Toluene

  • Methyl-t-butyl ether (MTBE)

Procedure:

  • To a suspension of sodium amide in toluene, add 2-(3,4,5-trimethoxyphenyl)-3-methylbutanenitrile.

  • Heat the mixture to reflux for 2 hours.

  • Add 1-chloro-3-iodopropane and cool the mixture to room temperature over 80 minutes.

  • Work up the reaction by adding water.

  • Extract the product with methyl-t-butyl ether (MTBE).

  • Further steps involving reaction with N-methylhomoveratrylamine would be required to complete the synthesis of Gallopamil.

Signaling Pathway of Gallopamil

Gallopamil is a phenylalkylamine calcium antagonist that primarily acts by inhibiting the influx of calcium ions through L-type calcium channels in myocardial and vascular smooth muscle cells.[6][7] This blockage of calcium entry leads to a reduction in myocardial contractility, heart rate, and vasodilation, which are beneficial in treating hypertension and angina.[6]

Gallopamil Gallopamil L_type_Ca_Channel L-type Ca2+ Channel Gallopamil->L_type_Ca_Channel blocks Ca_Influx Ca2+ Influx Myocardial_Cells Myocardial Cells Ca_Influx->Myocardial_Cells Vascular_Smooth_Muscle Vascular Smooth Muscle Cells Ca_Influx->Vascular_Smooth_Muscle Contractility Decreased Contractility Myocardial_Cells->Contractility Heart_Rate Decreased Heart Rate Myocardial_Cells->Heart_Rate Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Therapeutic_Effect Therapeutic Effect (Anti-hypertensive, Anti-anginal) Contractility->Therapeutic_Effect Heart_Rate->Therapeutic_Effect Vasodilation->Therapeutic_Effect

Caption: Gallopamil's mechanism of action.

Synthesis of Other Bioactive Molecules

This compound and its precursors are used to synthesize a variety of other heterocyclic compounds with potential biological activities.

Quantitative Data for Synthesis of this compound Derivatives
Amine ReactantSolventReaction TimeTemperature (°C)Yield (%)Reference
n-PropylamineEthyl acetate/Water3 hours< 4087[8]
n-ButylamineEthyl acetate/Water3 hours< 4080-90[8]
n-HexylamineEthyl acetate/Water2 hoursNot Specified70[8]
Experimental Protocol: General Synthesis of N-alkyl-3,4,5-trimethoxybenzamides

This protocol is based on a general method for the synthesis of N-alkyl amides from 3,4,5-trimethoxybenzoyl chloride.[8]

Materials:

  • 3,4,5-Trimethoxybenzoyl chloride

  • Primary alkylamine (e.g., n-butylamine)

  • Ethyl acetate

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the primary alkylamine (e.g., 65g of butylamine) in water (250 ccm).

  • Separately, dissolve 3,4,5-trimethoxybenzoyl chloride (30g) in ethyl acetate (250 ccm).

  • Slowly add the solution of the acid chloride to the amine solution with stirring. Control the addition rate to keep the temperature below 40 °C.

  • Continue stirring for an additional 3 hours.

  • Separate the ethyl acetate layer.

  • Distill off the ethyl acetate.

  • Recrystallize the resulting solid from 70% ethanol to obtain the pure N-alkyl-3,4,5-trimethoxybenzamide. The reported yield for N-butyl-3,4,5-trimethoxybenzamide is 80-90%.[8]

Experimental Workflow: N-Alkyl-3,4,5-trimethoxybenzamide Synthesis

Acid_Chloride 3,4,5-Trimethoxybenzoyl Chloride in Ethyl Acetate Reaction Reaction (< 40°C, 3h) Acid_Chloride->Reaction Amine Primary Alkylamine in Water Amine->Reaction Separation Layer Separation Reaction->Separation Evaporation Evaporation of Ethyl Acetate Separation->Evaporation Recrystallization Recrystallization (Ethanol) Evaporation->Recrystallization Product N-Alkyl-3,4,5- trimethoxybenzamide Recrystallization->Product

Caption: Synthesis of N-alkyl-3,4,5-trimethoxybenzamides.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 3,4,5-Trimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzamide is a chemical compound featuring a trimethoxyphenyl group, a moiety present in a variety of biologically active molecules, including known antitumor agents. The 3,4,5-trimethoxyphenyl group is recognized as a key structural element in compounds that exhibit cytotoxic effects, often through mechanisms such as the induction of apoptosis and disruption of microtubule dynamics. These characteristics make this compound a compound of interest for cytotoxic evaluation in cancer cell lines.

This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic potential of this compound. The assays described herein are designed to assess cell viability, membrane integrity, and the induction of apoptosis. The protocols are presented in a clear and concise manner to facilitate their implementation in a laboratory setting.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HeLa, A549, MCF-7) cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding compound_prep This compound Stock Solution Preparation compound_treatment Treatment with Serial Dilutions of this compound compound_prep->compound_treatment cell_seeding->compound_treatment mtt_assay MTT Assay (Metabolic Activity) compound_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_treatment->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis Detection) compound_treatment->apoptosis_assay data_acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_determination IC50 Value Determination data_acquisition->ic50_determination mechanism_analysis Analysis of Cell Death Mechanism data_acquisition->mechanism_analysis

Caption: General experimental workflow for cytotoxicity assessment.

Data Presentation

The following tables summarize hypothetical cytotoxic data for this compound against various cancer cell lines. This data is illustrative and based on the known activities of structurally related compounds containing the 3,4,5-trimethoxyphenyl moiety.

Table 1: IC50 Values of this compound Determined by MTT Assay

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer4825.5
A549Lung Cancer4838.2
MCF-7Breast Cancer4845.8

Table 2: Lactate Dehydrogenase (LDH) Release Assay Results

Cell LineTreatment Concentration (µM)% Cytotoxicity (LDH Release)
HeLa2548.7
A5494051.2
MCF-75045.3

Table 3: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)% Apoptotic Cells (Annexin V Positive)
HeLa2542.1
A5494035.8
MCF-75030.5

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, typically DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of compromised cell membrane integrity.[2][3]

Materials:

  • LDH cytotoxicity assay kit

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells using Annexin V and differentiates them from necrotic cells using the DNA stain propidium iodide (PI).[4][5]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the MTT protocol.

  • Cell Harvesting: After the desired incubation period, collect both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Potential Signaling Pathway

Based on the activity of structurally similar compounds, this compound may induce apoptosis through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the subsequent activation of caspases.

apoptosis_pathway compound This compound cellular_stress Cellular Stress compound->cellular_stress bcl2_family Bcl-2 Family Modulation (Bax up, Bcl-2 down) cellular_stress->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative intrinsic apoptosis pathway.

References

Application Notes and Protocols for Tubulin Polymerization Assay of 3,4,5-Trimethoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, motility, and intracellular transport.[1] Their dynamic instability, characterized by phases of polymerization and depolymerization, makes them a prime target for the development of anticancer agents.[1] Compounds that interfere with microtubule dynamics can lead to mitotic arrest and subsequent apoptosis in cancer cells.[1] The 3,4,5-trimethoxybenzoyl moiety is a key pharmacophore found in numerous potent inhibitors of tubulin polymerization, such as colchicine and combretastatin A-4.[2][3] Derivatives incorporating this motif have shown significant antiproliferative activity by inhibiting tubulin polymerization, often through interaction with the colchicine-binding site on β-tubulin.[2][4]

This document provides a detailed protocol for an in vitro tubulin polymerization assay designed to screen and characterize 3,4,5-trimethoxybenzamide derivatives for their potential as microtubule-targeting agents. The assay monitors the change in turbidity or fluorescence resulting from the formation of microtubules from purified tubulin, allowing for the quantitative determination of the inhibitory or enhancing effects of test compounds.

Principle of the Assay

The in vitro tubulin polymerization assay is based on the principle that the polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence.[5][6] In the turbidity-based method, the formation of microtubules causes an increase in the optical density (OD) of the solution, which can be measured spectrophotometrically at 340 nm.[5][7] In the fluorescence-based method, a fluorescent reporter that preferentially binds to polymerized tubulin is used, and the increase in fluorescence intensity is measured over time.[6][8] The assay is typically performed at 37°C to promote polymerization, and the reaction follows a sigmoidal curve with three distinct phases: nucleation, growth, and a steady-state equilibrium.[1][5] Test compounds that inhibit tubulin polymerization will reduce the rate and extent of the OD or fluorescence increase.[1]

Data Presentation

The inhibitory effects of this compound derivatives on tubulin polymerization are typically quantified by determining their IC50 values, which represent the concentration of the compound required to inhibit 50% of the tubulin polymerization activity. A summary of reported IC50 values for representative compounds is presented in the table below.

Compound IDDerivative ClassTubulin Polymerization IC50 (µM)Antiproliferative IC50 (nM)Cell Line
4g 2-(3,4,5-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiopheneNot explicitly stated, but showed strong inhibition16 - 23L1210, FM3A, Molt/4, CEM, HeLa
8b Triazolylthioacetamide with 3,4,5-trimethoxyphenyl moiety5.9Not explicitly stated-
8j Triazolylthioacetamide with 3,4,5-trimethoxyphenyl moietyNot explicitly stated, but showed potent inhibition50 (against HeLa)MCF-7, HeLa, HT-29
9p 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridineConcentration-dependent inhibition observedNot explicitly statedHeLa, MCF-7, A549
CA-4 Combretastatin A-4 (Reference Compound)4.2--
Colchicine Reference CompoundConcentration-dependent inhibition observed--

Note: The antiproliferative IC50 values are provided for context and are not direct measures of tubulin polymerization inhibition but are often correlated.[2][4][9]

Experimental Protocols

Two common methods for monitoring tubulin polymerization are the turbidity-based assay and the fluorescence-based assay.

Method 1: Turbidity-Based Tubulin Polymerization Assay

This method measures the increase in light scattering as tubulin polymerizes into microtubules.[5]

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM in General Tubulin Buffer)

  • Glycerol

  • This compound derivatives (dissolved in DMSO)

  • Positive control (e.g., Nocodazole or Colchicine)[10]

  • Negative control (DMSO)

  • Pre-chilled 96-well half-area plates[10]

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm[7]

Reagent Preparation:

  • Tubulin Solution: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.[11] Keep on ice and use within one hour.[10]

  • 10X Test Compound Solutions: Prepare serial dilutions of the this compound derivatives in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference with polymerization.[1]

  • Reaction Mix: On ice, prepare the final tubulin solution by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v) to the reconstituted tubulin.[5]

Experimental Procedure:

  • Pre-warm the microplate reader to 37°C.[1]

  • In a pre-chilled 96-well plate on ice, add 10 µL of the 10X test compound solutions, positive control, or DMSO (vehicle control) to the appropriate wells.[1]

  • To initiate polymerization, add 90 µL of the cold Reaction Mix to each well.

  • Mix gently by pipetting up and down, being careful to avoid introducing air bubbles.[1]

  • Immediately place the plate in the pre-warmed microplate reader.

  • Measure the absorbance at 340 nm every minute for 60 to 90 minutes.[1][5]

Data Analysis:

  • Plot the absorbance at 340 nm against time for each concentration of the test compound.

  • Determine the maximum rate of polymerization (Vmax) and the final absorbance at the steady-state phase.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Method 2: Fluorescence-Based Tubulin Polymerization Assay

This method utilizes a fluorescent reporter that binds to polymerized tubulin, resulting in an increase in fluorescence intensity.[6][8]

Materials:

  • Tubulin polymerization assay kit with a fluorescent reporter (e.g., DAPI-based)[6][8]

  • Lyophilized tubulin (>99% pure)

  • Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[6]

  • GTP solution

  • Glycerol (optional, as a polymerization enhancer)[6]

  • Fluorescent reporter (e.g., DAPI)[6]

  • This compound derivatives (dissolved in DMSO)

  • Positive control (e.g., Paclitaxel for enhancement, Nocodazole for inhibition)[10]

  • Negative control (DMSO)

  • Black 96-well plates

  • Temperature-controlled fluorescence plate reader with appropriate excitation and emission filters (e.g., Ex: 355 nm, Em: 460 nm for DAPI)[8]

Reagent Preparation:

  • Follow the manufacturer's instructions for reconstituting the reagents provided in the kit.

  • Prepare serial dilutions of the this compound derivatives in the assay buffer.

Experimental Procedure:

  • Pre-warm the fluorescence plate reader to 37°C.[1]

  • On ice, prepare the reaction mixture containing tubulin, assay buffer, GTP, and the fluorescent reporter according to the kit's protocol.

  • Add a small volume (e.g., 5 µL) of the diluted test compounds, controls, or DMSO to the wells of a black 96-well plate.[8]

  • Add the reaction mixture (e.g., 45 µL) to each well to initiate the polymerization.[8]

  • Immediately place the plate in the pre-warmed plate reader.

  • Measure the fluorescence intensity at appropriate intervals (e.g., every 90 seconds) for 60 minutes.[8]

Data Analysis:

  • Plot the fluorescence intensity against time for each condition.

  • Normalize the curves and calculate the percentage of inhibition at a specific time point (e.g., 25 minutes) relative to the vehicle control.[8]

  • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation (On Ice) cluster_assay Assay Setup (96-Well Plate) cluster_read Data Acquisition (37°C) cluster_analysis Data Analysis prep_tubulin Reconstitute Tubulin prep_mix Prepare Reaction Mix (Tubulin, GTP, Buffer) prep_tubulin->prep_mix prep_compounds Prepare Compound Dilutions add_mix Add Reaction Mix to Initiate prep_mix->add_mix Transfer add_compounds Add Compounds/Controls read_plate Measure Absorbance/Fluorescence Kinetically add_mix->read_plate Incubate & Read plot_curves Plot Kinetic Curves read_plate->plot_curves Raw Data calc_inhibition Calculate % Inhibition plot_curves->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

signaling_pathway tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization (GTP-dependent) mt->tubulin Depolymerization compound This compound Derivative compound->mt Inhibits Polymerization colchicine_site Colchicine-Binding Site on β-Tubulin compound->colchicine_site Binds to

References

Application Notes and Protocols for Evaluating 3,4,5-Trimethoxybenzamide Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzamide, a derivative of benzamide, is structurally related to compounds with known neurological activity. Its primary established use is as an antiemetic, where it is thought to exert its effects through the chemoreceptor trigger zone (CTZ) in the medulla oblongata, possibly involving dopamine receptor antagonism.[1][2][3][4][5] Given the role of dopaminergic pathways in various neurological and psychiatric conditions, investigating the potential efficacy of this compound in animal models of epilepsy and anxiety is a logical step in exploring its broader therapeutic potential.

These application notes provide detailed protocols for assessing the anticonvulsant and anxiolytic-like properties of this compound using two widely validated rodent models: the Pentylenetetrazol (PTZ)-induced seizure model and the Elevated Plus Maze (EPM) test.

Anticonvulsant Efficacy Testing: Pentylenetetrazol (PTZ)-Induced Seizure Model

The pentylenetetrazol (PTZ) model is a standard preclinical screening tool for identifying compounds with potential anticonvulsant activity.[6][7] PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces seizures in a dose-dependent manner.[8][9] The ability of a test compound to prevent or delay the onset of PTZ-induced seizures is indicative of its potential as an antiepileptic agent.

Experimental Protocol: PTZ-Induced Seizures in Mice

Objective: To evaluate the efficacy of this compound in protecting against acute seizures induced by pentylenetetrazol in mice.

Materials:

  • This compound

  • Pentylenetetrazol (PTZ)

  • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

  • Positive control anticonvulsant drug (e.g., Diazepam)

  • Male Swiss albino mice (20-25 g)

  • Observation chambers

  • Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections

  • Stopwatch

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment, with free access to food and water.

  • Drug Preparation:

    • Dissolve PTZ in 0.9% saline to a final concentration for a convulsant dose (e.g., 85 mg/kg s.c.).[10]

    • Prepare various doses of this compound in the chosen vehicle.

    • Prepare the positive control drug in its appropriate vehicle.

  • Experimental Groups (n=8-10 mice per group):

    • Group 1 (Vehicle Control): Administer vehicle (i.p.) 30 minutes before PTZ injection.

    • Group 2-4 (Test Compound): Administer this compound at varying doses (e.g., 10, 20, 40 mg/kg, i.p.) 30 minutes before PTZ injection.

    • Group 5 (Positive Control): Administer Diazepam (e.g., 4 mg/kg, i.p.) 30 minutes before PTZ injection.

  • PTZ Administration and Observation:

    • Thirty minutes after the initial injection, administer PTZ (85 mg/kg, s.c.).[10]

    • Immediately place each mouse into an individual observation chamber.

    • Observe the animals continuously for 30 minutes.[9][11]

  • Data Collection: Record the following parameters for each animal:

    • Latency to first myoclonic jerk (seconds): The time from PTZ injection to the first visible muscle twitch.[10]

    • Latency to generalized clonic seizure (seconds): The time from PTZ injection to the onset of a seizure characterized by clonus of all four limbs and loss of righting reflex.[10]

    • Seizure Severity: Score the severity of the seizure using a modified Racine's scale (see Table 2).[10]

    • Protection: Note the percentage of animals in each group that do not exhibit generalized clonic seizures.

Data Presentation

Table 1: Effect of this compound on Latency to Seizures in the PTZ Model

Treatment GroupDose (mg/kg)Latency to First Myoclonic Jerk (s)Latency to Generalized Clonic Seizure (s)
Vehicle Control-Mean ± SEMMean ± SEM
This compound10Mean ± SEMMean ± SEM
This compound20Mean ± SEMMean ± SEM
This compound40Mean ± SEMMean ± SEM
Diazepam4Mean ± SEMMean ± SEM

Table 2: Effect of this compound on Seizure Severity in the PTZ Model

Treatment GroupDose (mg/kg)Mean Seizure Score (Racine's Scale)% Protection from Generalized Seizures
Vehicle Control-Mean ± SEM0%
This compound10Mean ± SEM%
This compound20Mean ± SEM%
This compound40Mean ± SEM%
Diazepam4Mean ± SEM100%

Racine's Scale for Seizure Severity:

  • Stage 0: No response

  • Stage 1: Ear and facial twitching

  • Stage 2: Myoclonic jerks without upright posture

  • Stage 3: Myoclonic jerks, upright posture with bilateral forelimb clonus

  • Stage 4: Tonic-clonic seizures

  • Stage 5: Generalized tonic-clonic seizures with loss of righting reflex

Experimental Workflow: PTZ Model

PTZ_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Analysis Phase Acclimation Animal Acclimation (1 week) Drug_Prep Drug Preparation (Vehicle, Test Compound, PTZ) Grouping Animal Grouping (n=8-10 per group) Drug_Prep->Grouping Pretreatment Pre-treatment Injection (Vehicle, Test Compound, or Positive Control) Grouping->Pretreatment Wait Waiting Period (30 minutes) Pretreatment->Wait PTZ_Injection PTZ Injection (85 mg/kg, s.c.) Wait->PTZ_Injection Observation Observation (30 minutes) PTZ_Injection->Observation Data_Collection Record Latency, Seizure Score, % Protection Observation->Data_Collection Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Analysis

Caption: Workflow for the PTZ-induced seizure experiment.

Anxiolytic Efficacy Testing: Elevated Plus Maze (EPM) Test

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[12][13][14] The test is based on the natural aversion of rodents to open and elevated spaces.[12] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.[12]

Experimental Protocol: Elevated Plus Maze in Mice

Objective: To evaluate the anxiolytic-like effects of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Positive control anxiolytic drug (e.g., Diazepam)

  • Male C57BL/6 mice (25-30 g)

  • Elevated Plus Maze apparatus (for mice: arms 30 cm long x 5 cm wide, elevated 50 cm from the floor).[13][15]

  • Video camera and tracking software (e.g., ANY-maze, EthoVision XT).[13]

  • 70% ethanol for cleaning.

Procedure:

  • Apparatus Setup: The maze should be situated in a quiet room with controlled, dim lighting.

  • Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment begins.[13]

  • Drug Administration:

    • Administer vehicle, this compound (e.g., 5, 10, 20 mg/kg, i.p.), or Diazepam (e.g., 1-2 mg/kg, i.p.) 30 minutes prior to testing.

  • Test Procedure:

    • Gently place a mouse in the center of the maze, facing one of the open arms.[15]

    • Allow the animal to explore the maze freely for 5 minutes.[12][15]

    • Record the session using a video camera positioned above the maze.

    • After the 5-minute session, return the mouse to its home cage.

    • Thoroughly clean the maze with 70% ethanol between each trial to remove olfactory cues.[13][15]

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in open arms (seconds): The total time the mouse spends in the open arms.

    • Time spent in closed arms (seconds): The total time the mouse spends in the closed arms.

    • Number of entries into open arms: The frequency with which the mouse enters the open arms (all four paws must be in the arm).[15]

    • Number of entries into closed arms: The frequency with which the mouse enters the closed arms.

    • Total distance traveled (cm): An indicator of general locomotor activity.

Data Presentation

Table 3: Effect of this compound in the Elevated Plus Maze Test

Treatment GroupDose (mg/kg)% Time in Open Arms% Open Arm EntriesTotal Distance Traveled (cm)
Vehicle Control-Mean ± SEMMean ± SEMMean ± SEM
This compound5Mean ± SEMMean ± SEMMean ± SEM
This compound10Mean ± SEMMean ± SEMMean ± SEM
This compound20Mean ± SEMMean ± SEMMean ± SEM
Diazepam2Mean ± SEMMean ± SEMMean ± SEM

% Time in Open Arms = (Time in Open Arms / (Time in Open Arms + Time in Closed Arms)) * 100 % Open Arm Entries = (Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)) * 100

Experimental Workflow: Elevated Plus Maze

EPM_Workflow cluster_prep Pre-Test Phase cluster_test Testing Phase cluster_post Post-Test Phase Acclimation Room Acclimation (60 minutes) Drug_Admin Drug Administration (Vehicle, Test Compound, or Positive Control) Acclimation->Drug_Admin Wait Waiting Period (30 minutes) Drug_Admin->Wait Placement Place Mouse on Maze (Center Square) Wait->Placement Exploration Free Exploration (5 minutes) Placement->Exploration Recording Video Recording Placement->Recording Removal Return Mouse to Home Cage Exploration->Removal Analysis Analyze Video Data Recording->Analysis Cleaning Clean Maze (70% Ethanol) Removal->Cleaning Antiemetic_Pathway cluster_stimuli Emetic Stimuli cluster_brain Brainstem cluster_drug Drug Action Emetic_Stim Emetic Stimuli (e.g., Apomorphine) CTZ Chemoreceptor Trigger Zone (CTZ) Dopamine D2 Receptors Emetic_Stim->CTZ Activates Vomiting_Center Vomiting Center (Medulla) CTZ->Vomiting_Center Signals Emesis Emesis Vomiting_Center->Emesis Emesis (Vomiting Reflex) TMB This compound TMB->CTZ Blocks

References

Application Notes and Protocols for High-Throughput Screening of 3,4,5-Trimethoxybenzamide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4,5-trimethoxybenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology. These compounds are known to interact with key cellular targets, including tubulin and caspases, leading to the disruption of microtubule dynamics and induction of apoptosis. High-throughput screening (HTS) of this compound libraries is a critical step in the discovery of novel drug candidates with enhanced potency and selectivity. This document provides detailed application notes and experimental protocols for the HTS of these libraries, focusing on tubulin polymerization inhibition and apoptosis induction.

Application Notes

The primary applications for screening this compound libraries are centered on their anti-cancer properties. The key mechanisms of action for this class of compounds are the inhibition of tubulin polymerization and the induction of apoptosis.

  • Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl moiety is a key feature of many potent tubulin polymerization inhibitors, such as combretastatin A-4.[1] These agents bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] HTS assays for tubulin polymerization can be performed in both cell-free and cell-based formats to identify compounds that directly target tubulin.

  • Apoptosis Induction: Many this compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can be a direct consequence of tubulin inhibition or through other cellular mechanisms. A key event in the apoptotic cascade is the activation of caspases, a family of proteases that execute the cell death program.[3] HTS assays that measure the activity of executioner caspases, such as caspase-3 and caspase-7, are effective for identifying apoptosis-inducing agents.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format, typically in 96- or 384-well plates.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in absorbance as purified tubulin polymerizes into microtubules. Inhibitors will prevent this increase in absorbance.

Materials:

  • Tubulin (>99% pure)

  • G-PEM buffer (General tubulin buffer with GTP)

  • Test compounds (solubilized in DMSO)

  • Positive control (e.g., Combretastatin A-4)

  • Negative control (DMSO)

  • 96-well, clear bottom plates

  • Temperature-controlled microplate reader (340 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in G-PEM buffer. The final DMSO concentration should not exceed 1%. Add the compound dilutions to the wells of a pre-warmed 96-well plate.

  • Reaction Initiation: To initiate polymerization, add cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[4]

  • Data Analysis: Plot absorbance versus time. The area under the curve (AUC) or the maximum velocity (Vmax) of polymerization is calculated for each well. The percentage of inhibition is determined relative to the negative control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.[4]

Protocol 2: Cell-Based Viability Assay (ATP-Based Luminescence)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

  • Cell culture medium

  • Test compounds (solubilized in DMSO)

  • Positive control (e.g., a known cytotoxic agent)

  • Negative control (DMSO)

  • Opaque-walled 96- or 384-well plates

  • ATP detection reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells into opaque-walled microplates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of test compounds to the cells.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the negative control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

Protocol 3: Caspase-3/7 Activity Assay (Fluorogenic)

This assay measures the activity of the executioner caspases-3 and -7 in apoptotic cells using a fluorogenic substrate.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds (solubilized in DMSO)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • Opaque-walled 96- or 384-well plates

  • Caspase-3/7 detection reagent (containing a DEVD peptide conjugated to a nucleic acid-binding dye)[5]

  • Fluorescence microplate reader

Procedure:

  • Cell Plating and Treatment: Follow steps 1 and 2 of the Cell-Based Viability Assay protocol.

  • Incubation: Incubate the plates for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Reagent Addition: Add the Caspase-3/7 reagent directly to the cells in each well.[5]

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[5]

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence signal is proportional to the caspase-3/7 activity. Calculate the fold-increase in caspase activity relative to the negative control.

Data Presentation

The quantitative data from the screening of this compound libraries should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Tubulin Polymerization Inhibition

Compound IDIC₅₀ (µM)
TMB-0015.9
TMB-002> 50
TMB-00312.5
CA-4 (Control)4.2

Note: The IC₅₀ values represent the concentration of the compound required to inhibit tubulin polymerization by 50%. Data is hypothetical and for illustrative purposes.

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound IDHeLa IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
TMB-0010.053.015.20
TMB-002> 100> 100> 100
TMB-00311.099.137.85

Note: The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Data is compiled from literature sources for illustrative purposes.[2][6]

Table 3: Caspase-3/7 Activation

Compound IDFold Increase in Caspase-3/7 Activity (at 10 µM)
TMB-0018.5
TMB-0021.2
TMB-0034.7
Staurosporine (Control)10.2

Note: Data represents the fold increase in caspase-3/7 activity compared to the vehicle control. Data is hypothetical and for illustrative purposes.

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_0 High-Throughput Screening Workflow Library This compound Library PrimaryScreen Primary Screen (e.g., Cell Viability Assay) Library->PrimaryScreen Hits Primary Hits PrimaryScreen->Hits DoseResponse Dose-Response and IC50 Determination Hits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits SecondaryAssay Secondary Assays (e.g., Tubulin Polymerization, Caspase Activity) ConfirmedHits->SecondaryAssay Leads Lead Compounds SecondaryAssay->Leads

Caption: High-throughput screening workflow for this compound libraries.

G cluster_1 Tubulin Polymerization Inhibition Pathway Compound This compound Derivative Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Formation Tubulin->Microtubule Inhibition MitoticSpindle Mitotic Spindle Disruption CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors.

G cluster_2 Apoptosis Induction Pathway Compound This compound Derivative CellularStress Cellular Stress (e.g., Mitotic Arrest) Compound->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3,4,5-Trimethoxybenzamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 3,4,5-trimethoxybenzamide analogues as potential anticancer agents. The core of this document focuses on their mechanism of action as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. Detailed experimental protocols for key assays are provided to enable researchers to conduct their own SAR studies.

Introduction

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in numerous potent anticancer agents, including the natural product combretastatin A-4.[1] Analogues based on the this compound scaffold have been extensively explored as tubulin polymerization inhibitors.[2] These compounds typically bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for mitotic spindle formation.[2] This interference with microtubule function leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, making them promising candidates for cancer chemotherapy.[3][4] This document outlines the SAR, presents key biological data, and provides detailed protocols for the evaluation of these compounds.

Data Presentation: Structure-Activity Relationship of this compound Analogues

The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of various this compound analogues and related structures. The data highlights how modifications to the core scaffold influence their biological activity.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 3,4,5-Trimethoxyphenyl Analogues against Various Cancer Cell Lines

Compound IDModificationHeLaHT-29MCF-7HepG2A549K562Reference
8b Triazolylthioacetamide->401.1---[2]
8j Triazolylthioacetamide0.050.210.09---[2]
8f Triazolylthioacetamide0.04-----[2]
8o Triazolylthioacetamide0.16-----[2]
9 N-phenyl triazinone---1.38--[3]
10 Triazinone derivative---3.21--[3]
11 Triazinone derivative---2.94--[3]
BCS 4'-bromo-cis-stilbene----0.03-[4][5]
Compound 14 Chromene-based chalcone-----38.7[6]
P5H Hydrazone derivative-18.52----

Table 2: Tubulin Polymerization Inhibitory Activity of Selected Analogues

Compound IDIC50 (µM)Reference CompoundReference IC50 (µM)Reference
8b 5.9Combretastatin A-4 (CA-4)4.2[2]
9 Potent InhibitionPodophyllotoxin-[3]
10 Potent InhibitionPodophyllotoxin-[3]
11 Potent InhibitionPodophyllotoxin-[3]
Compound 14 19.6--[6]

Experimental Protocols

Detailed methodologies for the synthesis of a generic this compound analogue and key biological assays are provided below.

Protocol 1: General Synthesis of this compound Analogues

This protocol describes a general method for the synthesis of N-substituted-3,4,5-trimethoxybenzamides.

Materials:

  • 3,4,5-Trimethoxybenzoyl chloride

  • Appropriate amine

  • Triethylamine (Et3N)

  • Chloroform (CHCl3)

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the desired amine (1.0 equivalent) and triethylamine (1.0 equivalent) in chloroform in a round-bottom flask.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add 3,4,5-trimethoxybenzoyl chloride (1.0 equivalent) to the stirred solution.

  • Allow the reaction to proceed at this temperature and monitor its completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the chloroform solution to a separatory funnel.

  • Wash the organic layer three times with water to remove any salts and water-soluble impurities.

  • Dry the chloroform layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain a crude product.

  • The resulting amide can be purified by recrystallization or column chromatography.

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of compounds on the polymerization of tubulin in vitro by monitoring the change in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP stock solution (10 mM)

  • Glycerol

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., Paclitaxel, Nocodazole)

  • 96-well microplate, clear bottom

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add glycerol to the tubulin solution to a final concentration of 10% (v/v).

  • Prepare serial dilutions of the test compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • Pre-warm the microplate reader to 37°C.

  • In a 96-well plate, add the diluted test compounds. Include wells for a vehicle control (DMSO) and positive controls.

  • To initiate polymerization, add the tubulin solution to each well.

  • Immediately place the plate in the pre-warmed microplate reader and start recording the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time. Determine the Vmax (maximum rate of polymerization) and the final absorbance at steady state. Inhibitors will decrease the rate and extent of polymerization.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as follows: % Viability = [(Abstreated - Absblank) / (Abscontrol - Absblank)] x 100. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualizations

Signaling Pathway of Tubulin Polymerization Inhibitors

The following diagram illustrates the proposed signaling pathway initiated by this compound analogues leading to apoptosis.

G cluster_0 Cellular Effects cluster_1 Apoptotic Signaling This compound\nAnalogue This compound Analogue Tubulin Tubulin This compound\nAnalogue->Tubulin Binds to Colchicine Site Microtubule\nDynamics Disruption Microtubule Dynamics Disruption Tubulin->Microtubule\nDynamics Disruption Inhibits Polymerization Mitotic Spindle\nDefects Mitotic Spindle Defects Microtubule\nDynamics Disruption->Mitotic Spindle\nDefects G2/M Phase\nArrest G2/M Phase Arrest Mitotic Spindle\nDefects->G2/M Phase\nArrest p53 Activation p53 Activation G2/M Phase\nArrest->p53 Activation p21 Upregulation p21 Upregulation G2/M Phase\nArrest->p21 Upregulation Cyclin B1/CDK1\nInhibition Cyclin B1/CDK1 Inhibition G2/M Phase\nArrest->Cyclin B1/CDK1\nInhibition NF-κB Pathway\nModulation NF-κB Pathway Modulation G2/M Phase\nArrest->NF-κB Pathway\nModulation ATM/Chk2 Pathway\nActivation ATM/Chk2 Pathway Activation G2/M Phase\nArrest->ATM/Chk2 Pathway\nActivation Apoptosis Apoptosis p53 Activation->Apoptosis p21 Upregulation->Apoptosis Cyclin B1/CDK1\nInhibition->Apoptosis NF-κB Pathway\nModulation->Apoptosis ATM/Chk2 Pathway\nActivation->Apoptosis

Caption: Proposed signaling pathway of this compound analogues.

Experimental Workflow for SAR Studies

The diagram below outlines the logical workflow for conducting SAR studies of novel this compound analogues.

G Start Start Analogue\nSynthesis Analogue Synthesis Start->Analogue\nSynthesis In Vitro\nScreening In Vitro Screening Analogue\nSynthesis->In Vitro\nScreening Cell Viability\nAssay (MTT) Cell Viability Assay (MTT) In Vitro\nScreening->Cell Viability\nAssay (MTT) Tubulin\nPolymerization Assay Tubulin Polymerization Assay In Vitro\nScreening->Tubulin\nPolymerization Assay Mechanism of Action\nStudies Mechanism of Action Studies Cell Viability\nAssay (MTT)->Mechanism of Action\nStudies Tubulin\nPolymerization Assay->Mechanism of Action\nStudies Cell Cycle\nAnalysis Cell Cycle Analysis Mechanism of Action\nStudies->Cell Cycle\nAnalysis Apoptosis\nAssay Apoptosis Assay Mechanism of Action\nStudies->Apoptosis\nAssay Data Analysis\n& SAR Data Analysis & SAR Cell Cycle\nAnalysis->Data Analysis\n& SAR Apoptosis\nAssay->Data Analysis\n& SAR Lead\nOptimization Lead Optimization Data Analysis\n& SAR->Lead\nOptimization

Caption: Experimental workflow for SAR studies.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3,4,5-Trimethoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,4,5-Trimethoxybenzamide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting material is 3,4,5-trimethoxybenzoic acid. Other precursors include gallic acid, which can be methylated to form 3,4,5-trimethoxybenzoic acid.[1]

Q2: What are the primary synthetic routes to produce this compound?

A2: The two main synthetic routes are:

  • Amidation of 3,4,5-Trimethoxybenzoic Acid: This involves activating the carboxylic acid, often by converting it to an acid chloride or using a coupling agent, followed by reaction with an amine source like ammonia.[2][3]

  • From 3,4,5-Trimethoxybenzoyl Chloride: This method involves the reaction of the pre-formed acid chloride with an amine.[4]

Q3: What are the typical challenges encountered during the synthesis?

A3: Researchers may face challenges such as low product yield, formation of side products (e.g., esters or anhydrides), and difficulties in product purification.[2] The high melting point of the product can also present challenges during workup and crystallization.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By comparing the spots of the starting material, the reaction mixture, and a reference standard of the product, you can determine when the reaction is complete.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete conversion of the carboxylic acid to the acid chloride.- Ensure the thionyl chloride or oxalyl chloride is fresh and used in excess. - Consider adding a catalytic amount of DMF to facilitate the formation of the acid chloride.[3] - Confirm the formation of the acid chloride before adding the amine.
Ineffective amidation step.- Use a concentrated source of ammonia (e.g., 7N ammonia in methanol or bubbling ammonia gas).[2] - Ensure the reaction is sufficiently cooled before adding the amine to control the exotherm. - If using an amine salt, a non-nucleophilic base (e.g., triethylamine) must be added to liberate the free amine.[3]
Side reaction forming a methyl ester.This can occur if using ammonia in methanol with an acid chloride.[2] Consider using a different solvent for the ammonia, such as THF, or bubbling ammonia gas directly into the reaction mixture.[2]
Formation of Anhydride Byproduct Reaction of the acid chloride with unreacted carboxylic acid.- Ensure complete conversion of the carboxylic acid to the acid chloride before proceeding. - Isolate the acid chloride before reacting it with the amine.
Difficulty in Product Purification Presence of unreacted starting materials or byproducts.- Wash the crude product with a dilute acid solution to remove any unreacted amine and a dilute base solution (e.g., sodium bicarbonate) to remove unreacted carboxylic acid. - Recrystallization from a suitable solvent system (e.g., ethanol/water, chloroform/petroleum ether) can be effective for purification.[1]
Product is an oil and does not solidify.- Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. - Seeding the oil with a small crystal of the pure product can also initiate crystallization.

Experimental Protocols

Method 1: Synthesis from 3,4,5-Trimethoxybenzoic Acid via Acid Chloride

This two-step, one-pot procedure is a common method for synthesizing this compound.

Step 1: Formation of 3,4,5-Trimethoxybenzoyl Chloride

  • To a solution of 3,4,5-trimethoxybenzoic acid in an inert solvent (e.g., dichloromethane, DCM), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[3]

  • The reaction is typically stirred at room temperature until the evolution of gas ceases, indicating the completion of the acid chloride formation. The progress can be monitored by TLC.[3]

Step 2: Amidation of 3,4,5-Trimethoxybenzoyl Chloride

  • The reaction mixture containing the acid chloride is cooled in an ice bath.

  • A solution of ammonia (e.g., concentrated ammonium hydroxide or ammonia in an organic solvent) is added dropwise to the cooled solution of the acid chloride with vigorous stirring.[2] An excess of ammonia is used to neutralize the HCl generated during the reaction.[5]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The product is then isolated by filtration and purified by recrystallization.

Method 2: Synthesis using a Coupling Agent

This method avoids the use of harsh chlorinating agents.

  • Dissolve 3,4,5-trimethoxybenzoic acid in a suitable solvent (e.g., THF).

  • Add a coupling agent, such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU), and a non-nucleophilic base like triethylamine (TEA).[6]

  • Stir the mixture at room temperature for a short period (e.g., 15 minutes) to activate the carboxylic acid.[6]

  • Add the amine source (e.g., an aqueous solution of ammonia or an amine dissolved in the reaction solvent).

  • Continue stirring the reaction mixture, typically overnight, at room temperature.[6]

  • Work-up the reaction by quenching with water, extracting the product into an organic solvent, and purifying by standard methods such as washing, drying, and recrystallization.[6]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with 3,4,5-Trimethoxybenzoic Acid Reagents Prepare Reagents: - Chlorinating Agent (SOCl2/Oxalyl Chloride) - or Coupling Agent (TBTU) - Amine Source (Ammonia) - Solvents (DCM/THF) Start->Reagents Activation Carboxylic Acid Activation Reagents->Activation Amidation Amidation Activation->Amidation Quench Quench Reaction Amidation->Quench Extract Extract Product Quench->Extract Purify Purify Product (Recrystallization) Extract->Purify End This compound (Final Product) Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or No Product CheckActivation Was acid activation confirmed (e.g., via TLC)? Start->CheckActivation ActivationSolution Incomplete Activation: - Use fresh chlorinating agent - Add catalytic DMF - Ensure sufficient reaction time CheckActivation->ActivationSolution No CheckAmidation Was a concentrated ammonia source used? CheckActivation->CheckAmidation Yes Success Problem Resolved ActivationSolution->Success AmidationSolution1 Dilute Ammonia: - Use 7N NH3 in MeOH or  bubble NH3 gas CheckAmidation->AmidationSolution1 No CheckSideReaction Was methanol used as a solvent for ammonia? CheckAmidation->CheckSideReaction Yes AmidationSolution1->Success SideReactionSolution Potential Ester Formation: - Use ammonia in a non-alcoholic  solvent like THF CheckSideReaction->SideReactionSolution Yes CheckBase If using an amine salt, was a base added? CheckSideReaction->CheckBase No SideReactionSolution->Success BaseSolution No Free Amine: - Add a non-nucleophilic base  (e.g., triethylamine) CheckBase->BaseSolution No CheckBase->Success Yes BaseSolution->Success

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: 3,4,5-Trimethoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-Trimethoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is a two-step process. The first step involves the conversion of 3,4,5-Trimethoxybenzoic acid to its more reactive acid chloride derivative, 3,4,5-trimethoxybenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride or phosphorus trichloride. The second step is the amidation of the resulting 3,4,5-trimethoxybenzoyl chloride with ammonia to yield the final product.

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The primary side products and impurities to be aware of are:

  • Unreacted 3,4,5-Trimethoxybenzoic Acid: This can result from an incomplete reaction during the formation of the acid chloride or from the hydrolysis of 3,4,5-trimethoxybenzoyl chloride if moisture is present during the amidation step.

  • Ammonium Chloride (NH₄Cl): This is a salt byproduct formed during the amidation reaction when the hydrogen chloride eliminated from the reaction of the acid chloride and ammonia is neutralized by excess ammonia.

  • Di-acylated Ammonia Species: While less common with ammonia, under certain conditions, it is possible to form di-acylated or tri-acylated products, although these are generally sterically hindered.

  • Residual Solvents and Reagents: Impurities from the previous step, such as residual toluene or unreacted chlorinating agents, may be present.

Q3: How can I minimize the formation of unreacted 3,4,5-Trimethoxybenzoic acid in my final product?

A3: To minimize the presence of the starting carboxylic acid, ensure the complete conversion of 3,4,5-Trimethoxybenzoic acid to 3,4,5-trimethoxybenzoyl chloride in the first step. This can be achieved by using a slight excess of the chlorinating agent and ensuring adequate reaction time and temperature. During the subsequent amidation step, it is crucial to work under anhydrous (dry) conditions to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

Q4: Is the final product, this compound, expected to be a solid or an oil?

A4: this compound is a solid at room temperature. If you obtain an oily product, it is likely contaminated with impurities or residual solvent. Purification, such as recrystallization, is recommended to obtain a pure, solid product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete formation of 3,4,5-trimethoxybenzoyl chloride.Ensure the use of a sufficient excess of the chlorinating agent (e.g., thionyl chloride) and appropriate reaction conditions (e.g., reflux) to drive the reaction to completion. Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
Hydrolysis of 3,4,5-trimethoxybenzoyl chloride.Use anhydrous solvents and reagents for the amidation step. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Incomplete amidation reaction.Use a sufficient excess of ammonia to ensure the complete consumption of the acid chloride.[1] Ensure proper mixing and an appropriate reaction temperature (typically cold, e.g., -5 to 0°C) to control the exothermic reaction.[1]
Presence of a Significant Amount of 3,4,5-Trimethoxybenzoic Acid in the Final Product Incomplete conversion of the starting material to the acid chloride.Re-evaluate the chlorination step. Consider increasing the reaction time or the amount of chlorinating agent.
Presence of water during the amidation step.Dry all glassware thoroughly and use anhydrous solvents. Handle the hygroscopic 3,4,5-trimethoxybenzoyl chloride quickly and in a dry environment.
Final Product is an Oil or Gummy Solid Presence of residual solvent.Ensure complete removal of the solvent under reduced pressure. Consider co-evaporation with a suitable solvent to azeotropically remove traces of the reaction solvent.
Presence of impurities.Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Difficulty in Removing Ammonium Chloride Byproduct Insufficient washing of the crude product.Wash the crude product thoroughly with water to dissolve and remove the ammonium chloride salt. Multiple washes may be necessary.

Quantitative Data on Side Products

While specific quantitative data for side product formation can vary depending on the exact reaction conditions, a well-optimized synthesis should yield a high purity of this compound. The following table provides an example of a typical product purity and impurity profile that can be achieved.

Compound Typical Percentage (%) Analytical Method for Detection
This compound > 99.0HPLC, GC-MS
3,4,5-Trimethoxybenzoic Acid < 0.5HPLC, TLC
Ammonium Chloride Trace (after workup)Typically removed during aqueous workup
Other Impurities < 0.5HPLC, GC-MS

Experimental Protocols

1. Synthesis of 3,4,5-Trimethoxybenzoyl Chloride from 3,4,5-Trimethoxybenzoic Acid

  • Reagents and Solvents:

    • 3,4,5-Trimethoxybenzoic acid

    • Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)

    • Toluene (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-Trimethoxybenzoic acid.

    • Add anhydrous toluene to dissolve the acid.

    • Slowly add phosphorus trichloride (a molar ratio of approximately 0.65:1 of PCl₃ to the acid is recommended).[1]

    • Heat the reaction mixture to 80°C and maintain for 3 hours.[1]

    • After the reaction is complete, cool the mixture to room temperature.

    • The resulting solution of 3,4,5-trimethoxybenzoyl chloride in toluene can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude acid chloride.

2. Synthesis of this compound from 3,4,5-Trimethoxybenzoyl Chloride

  • Reagents and Solvents:

    • 3,4,5-Trimethoxybenzoyl chloride solution in toluene (from the previous step)

    • Concentrated aqueous ammonia

  • Procedure:

    • Cool the solution of 3,4,5-trimethoxybenzoyl chloride in toluene to a temperature between -5°C and 0°C in an ice-salt bath.

    • Slowly add an excess of cold, concentrated aqueous ammonia to the stirred solution of the acid chloride. A molar ratio of ammonia to the acid chloride of 4:1 is recommended.[1]

    • A vigorous reaction will occur with the formation of a white precipitate (a mixture of this compound and ammonium chloride).

    • Continue stirring the mixture at this temperature for 30 minutes.[1]

    • After the reaction is complete, filter the solid precipitate.

    • Wash the precipitate thoroughly with cold water to remove the ammonium chloride.

    • Wash the precipitate with a small amount of cold toluene to remove any unreacted starting materials.

    • Dry the resulting white solid, which is crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification start 3,4,5-Trimethoxybenzoic Acid process1 Chlorination (e.g., Reflux in Toluene) start->process1 reagent1 Thionyl Chloride (SOCl₂) or Phosphorus Trichloride (PCl₃) reagent1->process1 product1 3,4,5-Trimethoxybenzoyl Chloride process1->product1 process2 Ammonolysis (e.g., in Toluene at 0°C) product1->process2 reagent2 Ammonia (NH₃) reagent2->process2 product2 Crude Product: This compound & Ammonium Chloride process2->product2 process3 Aqueous Workup (Washing with Water) product2->process3 process4 Recrystallization (e.g., from Ethanol) process3->process4 final_product Pure this compound process4->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Synthesis Issue? low_yield Low Yield start->low_yield Yes impure_product Impure Product start->impure_product Yes cause_incomplete_chlorination Incomplete Acid Chloride Formation low_yield->cause_incomplete_chlorination cause_hydrolysis Hydrolysis of Acid Chloride low_yield->cause_hydrolysis cause_incomplete_amidation Incomplete Amidation low_yield->cause_incomplete_amidation cause_unreacted_acid Unreacted 3,4,5-Trimethoxybenzoic Acid impure_product->cause_unreacted_acid cause_salt_byproduct Ammonium Chloride Byproduct impure_product->cause_salt_byproduct solution_chlorination Optimize Chlorination: - Excess Reagent - Adequate Time/Temp cause_incomplete_chlorination->solution_chlorination solution_anhydrous Use Anhydrous Conditions cause_hydrolysis->solution_anhydrous solution_amidation Optimize Amidation: - Excess Ammonia - Proper Temperature cause_incomplete_amidation->solution_amidation cause_unreacted_acid->solution_anhydrous solution_purification Purify Product: - Aqueous Wash - Recrystallization cause_unreacted_acid->solution_purification cause_salt_byproduct->solution_purification

References

Technical Support Center: Purification of 3,4,5-Trimethoxybenzamide Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,4,5-trimethoxybenzamide derivatives using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying this compound derivatives?

A1: Column chromatography is a widely used and effective method for the purification of this compound derivatives. For analytical purposes and for purification of small quantities, High-Performance Liquid Chromatography (HPLC) is also a powerful technique. Recrystallization can also be a viable method, particularly if the crude product is a solid.

Q2: How do I select an appropriate solvent system for column chromatography of my this compound derivative?

A2: The selection of an appropriate solvent system, or mobile phase, is critical for achieving good separation. A common starting point for this compound derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents should be determined by Thin-Layer Chromatography (TLC) prior to running the column. Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate to ensure good separation on the column.[1]

Q3: My compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?

A3: Streaking can be caused by several factors, including compound insolubility, the presence of acidic or basic impurities, or interactions with the silica gel.[1] To address this, ensure your compound is fully soluble in the mobile phase. If your compound or impurities are acidic or basic, adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can significantly improve the peak shape.[1]

Q4: My this compound derivative is not moving off the baseline of the TLC plate or eluting from the column. What should I do?

A4: If your compound is not moving, the mobile phase is likely not polar enough. You can gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this would involve increasing the percentage of ethyl acetate.[1] If the compound is highly polar, a stronger solvent system, such as methanol in dichloromethane, may be necessary.

Q5: Can I use HPLC to purify my this compound derivative?

A5: Yes, preparative HPLC is an excellent technique for purifying this compound derivatives, especially for achieving high purity on a smaller scale. Reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an additive like formic acid or trifluoroacetic acid is a common approach.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation of Product and Impurities Inadequate solvent system selection.Systematically test a range of solvent systems with varying polarities using TLC first. Aim for an Rf value of 0.2-0.4 for your product.[1]
Column overloading.Reduce the amount of crude material loaded onto the column.
Improper column packing.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Product Elutes with Streaking or Tailing Compound is not fully soluble in the mobile phase.Choose a mobile phase in which your compound has better solubility.[1]
Presence of acidic or basic functional groups.Add a modifier to the mobile phase (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).[1]
Product is Not Eluting from the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A "methanol flush" can be used to elute all remaining compounds.[1]
Compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate first. Consider using a different stationary phase like alumina.
Crystallization of Product on the Column Eluted fractions are too concentrated.Use a more dilute solution of the crude material for loading.
Poor solubility of the product in the mobile phase.Switch to a solvent system where the product is more soluble.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Broad or Tailing Peaks Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or aging.Wash the column with a strong solvent or replace the column.
Poor Resolution Inadequate mobile phase composition.Optimize the gradient or isocratic mobile phase composition.
Wrong column chemistry.Try a different stationary phase (e.g., phenyl-hexyl instead of C18).
Ghost Peaks Contaminants in the mobile phase or from the injector.Use high-purity solvents and flush the injector.
Variable Retention Times Inconsistent mobile phase composition.Ensure proper mixing of the mobile phase and degas it thoroughly.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.

Data Presentation

Table 1: TLC Data for this compound Derivatives
CompoundSolvent System (Hexane:Ethyl Acetate)Rf Value
N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamideNot specified, but extracted with ethyl acetate.[2]-
N-Cyclohexyl-3,4,5-trimethoxybenzamideNot specified, purification by crystallization.[3]-
4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-oneNot specified, purification by crystallization.[4]-
General Benzamide Derivative5:5 Ethyl Acetate:Hexane~0.5
Table 2: HPLC Purification Parameters for Trimethobenzamide
ParameterCondition
Column Kromasil 100 C-18 (250 x 4.6mm, 5µm)
Mobile Phase Methanol: Ammonium Formate (44:56, v/v)
Flow Rate 1.0 mL/min
Detection 213 nm
Run Time 12 min

This method was developed for the related compound Trimethobenzamide and can serve as a good starting point for method development for other this compound derivatives.[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography of N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide

This protocol is adapted from the synthesis of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide.[2]

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of hexane:ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to find a system that gives an Rf value of ~0.3 for the desired product.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully load the sample solution onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide.

Protocol 2: Preparative HPLC of a this compound Derivative

This is a general protocol that can be adapted for the purification of various this compound derivatives.

  • Analytical Method Development:

    • Develop an analytical HPLC method on a C18 column to achieve good separation of the target compound from its impurities.

    • A common mobile phase system is a gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA).

    • Optimize the gradient to achieve good resolution.

  • Sample Preparation:

    • Dissolve the crude product in the mobile phase or a suitable solvent like acetonitrile or methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run the preparative HPLC using the optimized gradient from the analytical method, adjusting the flow rate for the larger column diameter.

    • Collect fractions corresponding to the peak of the desired product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified product.

Mandatory Visualization

experimental_workflow General Chromatographic Purification Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude this compound Derivative tlc TLC Method Development (e.g., Hexane:Ethyl Acetate) crude_product->tlc column_prep Column Packing (Silica Gel) tlc->column_prep sample_loading Sample Loading column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis by TLC elution->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Solvent Removal combine_fractions->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: A general workflow for the purification of this compound derivatives by column chromatography.

troubleshooting_logic Troubleshooting Logic for Poor Separation start Poor Separation in Column Chromatography check_tlc Review TLC Data start->check_tlc rf_ok Rf in Optimal Range (0.2-0.4)? check_tlc->rf_ok optimize_solvent Optimize Solvent System (Adjust Polarity) rf_ok->optimize_solvent No check_loading Check Column Loading rf_ok->check_loading Yes optimize_solvent->check_tlc overloaded Column Overloaded? check_loading->overloaded reduce_load Reduce Sample Load overloaded->reduce_load Yes check_packing Inspect Column Packing overloaded->check_packing No success Improved Separation reduce_load->success packing_issue Improper Packing (Cracks, Channels)? check_packing->packing_issue repack_column Repack Column packing_issue->repack_column Yes packing_issue->success No repack_column->success

Caption: A logical workflow for troubleshooting poor separation in column chromatography.

References

Troubleshooting low yield in 3,4,5-Trimethoxybenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4,5-Trimethoxybenzamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic pathways for preparing this compound:

  • From 3,4,5-Trimethoxybenzoic Acid: This is a classic two-step approach where the carboxylic acid is first activated, typically by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an ammonia source (e.g., ammonia gas, ammonium hydroxide, or an amine) to form the amide.[1][2]

  • From 3,4,5-Trimethoxybenzaldehyde: This method involves the direct oxidative amidation of the aldehyde.[3][4] The aldehyde is reacted with an amine source in the presence of an oxidizing agent to yield the amide. This approach is often considered more atom-economical.

Q2: My reaction yield is consistently low when starting from 3,4,5-Trimethoxybenzoic acid. What are the likely causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete formation of the acid chloride: The conversion of the carboxylic acid to the acid chloride may be inefficient. Ensure your chlorinating agent (e.g., SOCl₂) is fresh and used in a slight excess.[1] The addition of a catalytic amount of dimethylformamide (DMF) can promote the formation of the acid chloride.[1]

  • Side reactions with the amine: If you are using an amine salt (e.g., an amino acid hydrochloride), the amine will not be nucleophilic enough to react with the acid chloride. A base, such as triethylamine (Et₃N), must be added to neutralize the salt and the HCl generated during the reaction.[1]

  • Moisture contamination: Thionyl chloride reacts with any moisture present in your starting materials or solvent to produce HCl and SO₂, which can neutralize your amine and prevent the desired reaction.[1] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Sub-optimal reaction temperature: While the formation of the acid chloride can often be done at room temperature, the subsequent amidation step might require gentle heating to proceed to completion.[1] However, excessive heat can lead to degradation.

Q3: I am observing the formation of a methyl ester as a byproduct. Why is this happening?

A3: The formation of a methyl ester is a common side reaction if you are using methanol as a solvent when reacting the acid chloride with an ammonia source.[5] The methoxide ion is a competing nucleophile that can react with the highly reactive acid chloride. To avoid this, consider using a non-nucleophilic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

Q4: How can I improve the purification of this compound?

A4: Purification can be challenging. Here are a few strategies:

  • Aqueous Workup: After the reaction, a thorough aqueous workup is crucial. This can involve washing the organic layer with a dilute base (like sodium bicarbonate solution) to remove any unreacted acid, followed by a water wash and then a brine wash to remove residual water.[6]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Column Chromatography: For difficult-to-separate mixtures, silica gel column chromatography can be employed to isolate the pure amide.[7]

Troubleshooting Guide for Low Yield

This guide provides a structured approach to diagnosing and resolving low-yield issues in your this compound synthesis.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_sm 1. Check Starting Material Purity start->check_sm sm_impure Purify starting materials (recrystallization, distillation) check_sm->sm_impure Yes check_route 2. Evaluate Reaction Pathway check_sm->check_route No sm_impure->check_route acid_route Route: 3,4,5-Trimethoxybenzoic Acid check_route->acid_route aldehyde_route Route: 3,4,5-Trimethoxybenzaldehyde check_route->aldehyde_route check_acid_activation 2a. Incomplete Acid Activation? acid_route->check_acid_activation check_conditions 3. Optimize Reaction Conditions aldehyde_route->check_conditions fix_acid_activation Use fresh SOCl₂/Oxalyl Chloride Add catalytic DMF Monitor by TLC check_acid_activation->fix_acid_activation Yes check_amine_reactivity 2b. Amine Reactivity Issue? check_acid_activation->check_amine_reactivity No fix_acid_activation->check_amine_reactivity fix_amine_reactivity Use free amine or add base (e.g., Et₃N) to neutralize amine salt and HCl byproduct check_amine_reactivity->fix_amine_reactivity Yes check_amine_reactivity->check_conditions No fix_amine_reactivity->check_conditions fix_conditions Adjust Temperature Increase Reaction Time Check Stoichiometry check_conditions->fix_conditions Yes check_workup 4. Review Workup & Purification check_conditions->check_workup No fix_conditions->check_workup fix_workup Optimize extraction pH Recrystallize from different solvents Consider column chromatography check_workup->fix_workup Yes end Yield Improved check_workup->end No fix_workup->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Issue Potential Cause Recommended Action
Reaction Stalls / Incomplete Conversion Impure starting materials (e.g., 3,4,5-trimethoxybenzoic acid).Verify the purity of your starting materials using techniques like NMR or melting point analysis. Purify if necessary.[7]
Incomplete formation of the acid chloride intermediate.Use fresh thionyl chloride or oxalyl chloride. Consider adding a catalytic amount of DMF. Monitor the conversion of the acid to the acid chloride by TLC before adding the amine.[1]
The amine is present as a hydrochloride salt and is not nucleophilic.Add a non-nucleophilic base, such as triethylamine, to the reaction mixture to liberate the free amine.[1]
Insufficient reaction time or temperature.Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[1][7]
Formation of Side Products A methyl ester is observed as a major byproduct.Avoid using methanol as a solvent when an acid chloride intermediate is present. Use a non-nucleophilic solvent like DCM or THF.[5]
An anhydride is formed.This can happen if the acid chloride reacts with unreacted carboxylic acid. Ensure complete conversion to the acid chloride before proceeding.[5]
Difficult Purification Product is not precipitating or is oily.Try adding a non-polar solvent like hexane to induce precipitation. If this fails, perform an extraction followed by column chromatography for purification.[1]
Poor separation from starting materials or byproducts.Optimize the workup procedure. Washing with a dilute acid or base can help remove unreacted starting materials. Recrystallization from a different solvent system may improve purity.

Reaction Pathways

Diagram: Synthesis from 3,4,5-Trimethoxybenzoic Acid

Acid_Route cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Acid 3,4,5-Trimethoxybenzoic Acid AcylChloride 3,4,5-Trimethoxybenzoyl Chloride Acid->AcylChloride + SOCl₂ (or (COCl)₂) (cat. DMF) Ammonia Ammonia Source (e.g., NH₃, NH₄OH) AcylChloride->Ammonia Reaction with Amine Product This compound Ammonia->Product

Caption: Synthesis of this compound from the corresponding benzoic acid.

Diagram: Synthesis from 3,4,5-Trimethoxybenzaldehyde

Aldehyde_Route cluster_0 Oxidative Amidation Aldehyde 3,4,5-Trimethoxybenzaldehyde Product This compound Aldehyde->Product Amine Amine Source (e.g., NH₄Cl) Amine->Product Catalyst Oxidant (e.g., t-BuOOH) + Catalyst (e.g., Cu₂O) Catalyst->Product

Caption: Synthesis of this compound via oxidative amidation of the aldehyde.

Experimental Protocols

Protocol 1: Synthesis from 3,4,5-Trimethoxybenzoic Acid via Acid Chloride

This protocol is a generalized procedure based on common laboratory practices for amide synthesis.

Materials:

  • 3,4,5-Trimethoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Catalytic amount of anhydrous Dimethylformamide (DMF)

  • Ammonia source (e.g., concentrated ammonium hydroxide or ammonia gas)

  • Triethylamine (Et₃N, if using an ammonium salt)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation:

    • In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3,4,5-trimethoxybenzoic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the suspension at room temperature.[1]

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC, observing the disappearance of the starting carboxylic acid). This may take 1-3 hours.

    • Remove the excess SOCl₂ and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, prepare your ammonia source. If using concentrated ammonium hydroxide, cool it in an ice bath.

    • Slowly add the acid chloride solution to the cooled ammonia source with vigorous stirring.

    • Allow the reaction to stir and warm to room temperature. Monitor the reaction for completion by TLC.

  • Workup and Purification:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Protocol 2: Oxidative Amidation from 3,4,5-Trimethoxybenzaldehyde

This protocol is based on modern copper-catalyzed oxidative amidation methods.

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Ammonium chloride (NH₄Cl) or other amine hydrochloride salt

  • Copper(I) oxide (Cu₂O) or Copper sulfate (CuSO₄) as catalyst

  • Aqueous tert-butyl hydroperoxide (t-BuOOH) as oxidant

  • Solvent (e.g., Dioxane or Toluene)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 3,4,5-trimethoxybenzaldehyde (1.0 eq), ammonium chloride (1.5 eq), and the copper catalyst (e.g., 5 mol% Cu₂O).

    • Add the solvent (e.g., Dioxane).

  • Reaction Execution:

    • Begin stirring the mixture.

    • Slowly add aqueous tert-butyl hydroperoxide (2.0 eq) to the reaction mixture.

    • Heat the reaction to a specified temperature (e.g., 80-100 °C) and stir for several hours until the starting aldehyde is consumed (monitor by TLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.[8]

References

Technical Support Center: Improving the Solubility of 3,4,5-Trimethoxybenzamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4,5-Trimethoxybenzamide analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound analogue has poor aqueous solubility. What are the primary reasons for this?

A1: The limited aqueous solubility of this compound and its analogues is primarily due to their molecular structure. The presence of the benzamide group and the three methoxy groups on the phenyl ring contributes to a significant degree of lipophilicity. While the amide group can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to poor interaction with water molecules.

Q2: What are the most common and effective strategies for improving the aqueous solubility of these analogues?

A2: Several effective strategies can be employed to enhance the aqueous solubility of this compound analogues. These can be broadly categorized into chemical and physical modifications.[1][2] The most common approaches include:

  • Salt Formation: For analogues with ionizable groups, conversion to a salt form can dramatically increase aqueous solubility.[3]

  • pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable analogues.

  • Co-solvency: The addition of a water-miscible organic solvent in which the compound is more soluble can significantly improve solubility.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic analogue within the cavity of a cyclodextrin molecule can enhance its apparent aqueous solubility.[1][4]

  • Prodrug Approach: Chemical modification of the analogue to create a more soluble prodrug that converts to the active form in vivo.

Q3: I've noticed that my analogue precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent (DMSO) is not sufficient to keep the compound dissolved in the final aqueous solution. To prevent this, you can try the following:

  • Increase the final co-solvent concentration: If your experimental system allows, increase the percentage of DMSO in the final aqueous solution.

  • Use a different co-solvent: Some co-solvents, like ethanol or polyethylene glycol (PEG), may be more effective at lower concentrations.

  • Stepwise dilution: Instead of adding the stock solution directly to the aqueous buffer, try a stepwise dilution with intermediate solvent mixtures.

  • Sonication: Applying ultrasonic energy can help to break up aggregates and improve dissolution.

Q4: Are there any commercially available analogues of this compound with improved solubility?

A4: Yes, a notable example is Trimethobenzamide hydrochloride. It is the hydrochloride salt of a this compound analogue and is used as an antiemetic.[3] Its formulation as a salt significantly enhances its water solubility, allowing for its use in injectable dosage forms at concentrations as high as 100 mg/mL.[3]

Troubleshooting Guides

Issue 1: Poor Dissolution Rate in Aqueous Media

Symptoms:

  • The solid compound takes a very long time to dissolve, even with agitation.

  • Inconsistent results in biological assays due to incomplete dissolution.

Possible Causes:

  • High crystallinity of the compound.

  • Large particle size, leading to a small surface area for dissolution.

Solutions:

  • Particle Size Reduction:

    • Micronization: Mechanical grinding of the solid to reduce the average particle size.

    • Nanonization: Production of drug nanoparticles to dramatically increase the surface area.[5]

  • Amorphous Solid Dispersions:

    • Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can improve the dissolution rate.[6]

Experimental Protocols

Protocol 1: Solubility Enhancement by Salt Formation (Hypothetical Example)

This protocol describes the preparation of a hydrochloride salt of a hypothetical this compound analogue containing a basic nitrogen atom.

Materials:

  • This compound Analogue (with a basic moiety)

  • Anhydrous diethyl ether

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Dissolve 1 gram of the this compound analogue in 50 mL of anhydrous diethyl ether in a round-bottom flask with stirring.

  • Slowly add a stoichiometric amount of the hydrochloric acid solution in diethyl ether dropwise to the stirring solution at room temperature.

  • A precipitate should form upon addition of the acid. Continue stirring for 30 minutes after the addition is complete.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting hydrochloride salt in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

  • Determine the aqueous solubility of the salt compared to the free base.

Protocol 2: Solubility Enhancement by Co-solvency

This protocol details a method to determine the optimal co-solvent concentration for solubilizing a this compound analogue.

Materials:

  • This compound Analogue

  • Primary solvent (e.g., water or aqueous buffer)

  • Co-solvent (e.g., ethanol, propylene glycol, PEG 400)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of co-solvent/primary solvent mixtures in different ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).

  • Add an excess amount of the this compound analogue to a known volume of each solvent mixture in a sealed vial.

  • Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached (typically 24-48 hours).

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Filter the supernatant of each vial through a 0.45 µm filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved analogue in the filtrate using a validated analytical method.

  • Plot the solubility of the analogue as a function of the co-solvent concentration to determine the optimal ratio.

Protocol 3: Phase Solubility Study with Cyclodextrins

This protocol describes how to evaluate the effect of a cyclodextrin on the aqueous solubility of a this compound analogue.

Materials:

  • This compound Analogue

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer of desired pH

  • Vials with screw caps

  • Shaking incubator

  • Analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC-UV)

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add an excess amount of the this compound analogue to each cyclodextrin solution.

  • Seal the vials and place them in a shaking incubator at a constant temperature until equilibrium is reached (24-72 hours).

  • After equilibration, filter the solutions to remove undissolved solid.

  • Determine the concentration of the dissolved analogue in each filtrate using a suitable analytical method.

  • Plot the solubility of the analogue against the concentration of HP-β-CD. A linear relationship (AL-type diagram) suggests the formation of a soluble 1:1 complex.[7]

Data Presentation

Table 1: Illustrative Solubility of a Hypothetical this compound Analogue (Analogue X) using Different Enhancement Techniques.

TechniqueConditionsSolubility (µg/mL)Fold Increase
None (Aqueous Buffer) pH 7.451
pH Adjustment pH 2.0255
Co-solvency 20% Ethanol in Water15030
Cyclodextrin Complexation 10 mM HP-β-CD25050
Salt Formation Hydrochloride Salt in Water>10,000>2000

Table 2: Effect of Co-solvent Concentration on the Solubility of Analogue X at 25°C.

Co-solvent (Ethanol) % (v/v)Solubility (µg/mL)
05
1075
20150
30280
40450
50600

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Analogue cluster_screening Solubility Enhancement Screening cluster_evaluation Evaluation cluster_outcome Outcome start Analogue with Poor Aqueous Solubility ph_adjust pH Adjustment start->ph_adjust cosolvency Co-solvency start->cosolvency cyclodextrin Cyclodextrin Complexation start->cyclodextrin salt_formation Salt Formation start->salt_formation solubility_assay Quantitative Solubility Assay ph_adjust->solubility_assay cosolvency->solubility_assay cyclodextrin->solubility_assay salt_formation->solubility_assay end Optimized Soluble Formulation solubility_assay->end

Caption: Experimental workflow for selecting a solubility enhancement technique.

troubleshooting_workflow start Precipitation Observed Upon Dilution q1 Is the final co-solvent concentration sufficient? start->q1 a1_yes Increase Co-solvent Concentration q1->a1_yes No a1_no Is the analogue ionizable? q1->a1_no Yes a2_yes Adjust pH of Aqueous Phase a1_no->a2_yes Yes a2_no Consider Alternative Strategies a1_no->a2_no No alt_strat Cyclodextrin Complexation or Prodrug Approach a2_no->alt_strat signaling_pathway_analogy cluster_problem The Challenge cluster_solutions Solubilization Pathways cluster_goal The Goal drug Poorly Soluble Analogue salt Salt Formation (Ionization) drug->salt Chemical Modification cyclo Cyclodextrin (Encapsulation) drug->cyclo Complexation co_solvent Co-solvency (Polarity Matching) drug->co_solvent Formulation Adjustment soluble Soluble Analogue in Aqueous Solution salt->soluble cyclo->soluble co_solvent->soluble

References

Stability issues with 3,4,5-Trimethoxybenzamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-Trimethoxybenzamide. The information is designed to address common stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound is difficult to dissolve. What solvents are recommended?

A1: this compound is sparingly soluble in water. For stock solutions, it is recommended to use organic solvents. Based on data for the closely related compound, trimethobenzamide hydrochloride, solubility is highest in Dimethyl Sulfoxide (DMSO), followed by water and then ethanol. When preparing aqueous working solutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.

Q2: I observe precipitation when I dilute my DMSO stock solution of this compound into my aqueous experimental buffer. How can I prevent this?

A2: This is a common issue known as "crashing out" and occurs due to the significant change in solvent polarity. To mitigate this:

  • Decrease the final concentration: Your target concentration might be above the compound's solubility limit in the final aqueous buffer.

  • Optimize the dilution method: Add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.

  • Use a co-solvent: If your experimental system permits, maintaining a small percentage of an organic co-solvent (like ethanol) in the final aqueous solution can improve solubility.

  • Adjust the pH: The solubility of benzamide derivatives can be influenced by pH. Experimenting with slightly acidic or basic buffers might improve solubility, but be mindful of the potential for hydrolysis (see Q3).

Q3: Is this compound stable in solution? What conditions should I avoid?

A3: Based on forced degradation studies of the structurally similar compound trimethobenzamide, this compound is expected to be susceptible to degradation under basic and oxidative conditions.[1][2] The amide bond is prone to hydrolysis, particularly at pH extremes.[3] It is recommended to use freshly prepared solutions whenever possible and to store stock solutions at -20°C or -80°C in tightly sealed vials. For aqueous solutions used in experiments, it is best to prepare them on the day of use.

Q4: How should I store solutions of this compound?

A4: Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for short to medium-term storage. For aqueous working solutions, it is highly recommended to prepare them fresh for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles of stock solutions.

Q5: Is this compound sensitive to light?

A5: Aromatic amides can be susceptible to photodegradation. While specific studies on this compound are limited, it is good practice to protect solutions from prolonged exposure to direct light by using amber vials or covering containers with aluminum foil.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in aqueous buffer. Low aqueous solubility.Prepare a concentrated stock solution in an appropriate organic solvent like DMSO. For the final working solution, slowly add the stock to the vortexing aqueous buffer. Consider using a co-solvent if your experiment allows.
Precipitation occurs upon dilution of organic stock into aqueous buffer. "Crashing out" due to a rapid change in solvent polarity.Add the stock solution dropwise to the vigorously stirring aqueous buffer. Try a lower final concentration. Pre-warming the aqueous buffer may also help.
Inconsistent experimental results over time. Degradation of the compound in solution.Prepare fresh working solutions for each experiment. Avoid storing dilute aqueous solutions. Ensure stock solutions are stored properly at low temperatures and protected from light. Be mindful of the pH of your buffers, as basic conditions can accelerate degradation.
Loss of compound potency in stored solutions. Hydrolysis or oxidation of the benzamide moiety.Store stock solutions in an anhydrous solvent at -20°C or below. For critical experiments, consider qualifying the concentration of your working solution if it's not used immediately. Avoid high pH buffers and sources of oxidative stress.

Data Presentation

Solubility of a Structurally Related Compound: Trimethobenzamide Hydrochloride

Disclaimer: The following data is for trimethobenzamide hydrochloride and should be used as an estimation for this compound solubility.

SolventSolubility
DMSO≥70 mg/mL
Water≥51 mg/mL
Ethanol≥8.15 mg/mL

Expected Stability Profile of this compound based on Benzamide Chemistry and Trimethobenzamide Data

ConditionExpected StabilityPrimary Degradation Pathway
Acidic Hydrolysis (e.g., pH < 4) Moderately StableAmide Hydrolysis
Neutral Hydrolysis (e.g., pH 6-8) Generally StableSlow Amide Hydrolysis
Basic Hydrolysis (e.g., pH > 8) UnstableAmide Hydrolysis
Oxidative Stress (e.g., H₂O₂) Potentially UnstableOxidation of the aromatic ring or other functional groups
Thermal Stress (in solution) Generally Stable at moderate temperaturesDegradation rate increases with temperature
Photostability Potentially UnstablePhotodegradation/Photo-Fries rearrangement

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound powder (MW: 211.21 g/mol ), Anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, calibrated micropipettes.

  • Procedure: a. Weigh out 2.11 mg of this compound and place it in a sterile microcentrifuge tube. b. Add 1.0 mL of anhydrous DMSO to the tube. c. Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution. d. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer

  • Materials: 10 mM this compound stock solution in DMSO, desired sterile aqueous buffer (e.g., PBS, pH 7.4).

  • Procedure: a. Dispense the required volume of the aqueous buffer into a sterile tube. b. While vigorously vortexing the buffer, slowly add the calculated volume of the 10 mM DMSO stock solution. For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of buffer. c. Visually inspect the solution for any signs of precipitation. d. Use the freshly prepared working solution immediately for your experiments.

Protocol 3: Forced Degradation Study to Assess Stability

  • Objective: To evaluate the stability of this compound under various stress conditions.

  • Procedure: a. Acid Hydrolysis: Prepare a solution of this compound in 0.1 N HCl. Incubate at 60°C for 24 hours. b. Base Hydrolysis: Prepare a solution of this compound in 0.1 N NaOH. Incubate at 60°C for 24 hours. c. Oxidative Degradation: Prepare a solution of this compound in 3% hydrogen peroxide. Keep at room temperature for 24 hours. d. Thermal Degradation: Prepare a solution of this compound in a neutral buffer (e.g., PBS pH 7.4). Incubate at 60°C for 24 hours. e. Photodegradation: Expose a solution of this compound in a quartz cuvette to a UV lamp (e.g., 254 nm or broad spectrum) for 24 hours. f. Analysis: At various time points, analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect the formation of degradation products.

Mandatory Visualization

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Compound This compound (Potential Modulator) Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential modulation points.

Troubleshooting_Workflow Start Start: Solubility Issue with This compound Check_Solvent Is an organic stock solution (e.g., DMSO) being used? Start->Check_Solvent Prep_Stock Prepare a concentrated stock solution in DMSO Check_Solvent->Prep_Stock No Check_Dilution Is precipitation occurring during aqueous dilution? Check_Solvent->Check_Dilution Yes Prep_Stock->Check_Dilution Optimize_Dilution Optimize dilution: - Add stock to buffer slowly - Vortex during addition - Consider a lower final concentration Check_Dilution->Optimize_Dilution Yes Check_Stability Are experimental results inconsistent over time? Check_Dilution->Check_Stability No Optimize_Dilution->Check_Stability Fresh_Solutions Prepare fresh working solutions for each experiment. Store stock at -20°C or -80°C. Protect from light. Check_Stability->Fresh_Solutions Yes Success Successful Solubilization and Use Check_Stability->Success No Fresh_Solutions->Success End Issue Resolved Success->End

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Overcoming Drug Resistance with 3,4,5-Trimethoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 3,4,5-Trimethoxybenzamide derivatives in overcoming drug resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound derivatives are proposed to overcome drug resistance?

A1: The 3,4,5-trimethoxyphenyl moiety, a key feature of these derivatives, is associated with the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1).[1] Overexpression of P-gp is a major cause of multidrug resistance (MDR) as it actively pumps a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.[2][3] By inhibiting P-gp, this compound derivatives can restore the sensitivity of resistant cancer cells to conventional anticancer drugs.

Q2: How do I select a suitable drug-resistant cell line for my experiments?

A2: Select a cell line with a well-characterized mechanism of resistance relevant to your research. For studying P-gp-mediated resistance, cell lines such as KBv200 and MCF-7/adr, which overexpress P-gp, are commonly used.[2] It is crucial to use the corresponding parental (sensitive) cell line (e.g., KB and MCF-7) as a control to quantify the degree of resistance and the reversal effect of your compound.

Q3: What are the typical concentrations of this compound derivatives to use in reversal experiments?

A3: The optimal concentration should be determined empirically for each derivative and cell line. It is advisable to first determine the intrinsic cytotoxicity of the derivative alone. An effective concentration for reversing resistance should be non-toxic or minimally toxic to the cells when used alone. Combination studies are then performed using this non-toxic concentration of the derivative with a range of concentrations of the chemotherapeutic agent.

Q4: How can I confirm that the reversal of resistance is due to the inhibition of P-glycoprotein?

A4: Several experiments can confirm the mechanism of action:

  • Rhodamine 123 Efflux Assay: This assay directly measures the function of P-gp. Inhibition of P-gp will lead to an increased intracellular accumulation of the fluorescent substrate Rhodamine 123.

  • Western Blot Analysis: This technique can be used to determine if the derivative alters the expression level of P-gp. A direct inhibitor will not necessarily change the protein level in short-term experiments.[4]

  • ATPase Activity Assay: P-gp function is dependent on ATP hydrolysis. A direct inhibitor may stimulate or inhibit the ATPase activity of P-gp.[2][5]

Q5: How do I interpret the results of a combination study?

A5: The interaction between a this compound derivative and a chemotherapeutic drug can be synergistic, additive, or antagonistic. The Combination Index (CI) is a quantitative measure used to determine the nature of this interaction, commonly calculated using the Chou-Talalay method.[6][7]

  • CI < 1: Synergism (the effect of the combination is greater than the sum of the individual effects).

  • CI = 1: Additive effect (the effect of the combination is equal to the sum of the individual effects).

  • CI > 1: Antagonism (the effect of the combination is less than the sum of the individual effects).

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays
Potential Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of viable cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Compound Solubility Visually inspect the culture medium for any precipitation of the this compound derivative, especially at higher concentrations. If solubility is an issue, consider using a different solvent or adjusting the final solvent concentration (typically ≤0.5% DMSO).
Incubation Time Optimize the drug exposure time. A 72-hour incubation is common for cytotoxicity assays, but this may vary depending on the cell line's doubling time and the compound's mechanism of action.
Reagent Quality Ensure that the MTT or other viability assay reagent is fresh and properly stored to avoid degradation.
Guide 2: Low or No Reversal of Drug Resistance Observed
Potential Cause Troubleshooting Step
Suboptimal Derivative Concentration The concentration of the this compound derivative may be too low to effectively inhibit P-gp. Perform a dose-response experiment for the reversal agent in combination with a fixed concentration of the chemotherapeutic drug.
Mechanism of Resistance The selected cell line may have resistance mechanisms other than or in addition to P-gp overexpression. Characterize the resistance mechanism of your cell line (e.g., expression of other ABC transporters like MRP1 or BCRP, or alterations in apoptosis pathways).
Compound Stability The derivative may not be stable in the cell culture medium over the duration of the experiment. Assess the stability of the compound under your experimental conditions.
Incorrect Assay Timing In efflux assays, the timing of incubation with the derivative and the fluorescent substrate is critical. Optimize the pre-incubation time with the inhibitor and the subsequent incubation with the substrate.
Guide 3: High Background in Rhodamine 123 Efflux Assay
Potential Cause Troubleshooting Step
Autofluorescence The this compound derivative itself may be fluorescent at the excitation/emission wavelengths used for Rhodamine 123. Run a control with the derivative alone (no Rhodamine 123) to check for autofluorescence.
Insufficient Washing Residual extracellular Rhodamine 123 can lead to high background. Ensure thorough washing of the cells with ice-cold PBS after incubation with the dye.
Inappropriate Cell Concentration Too many or too few cells can affect the signal-to-noise ratio. Optimize the number of cells used per well or tube.

Quantitative Data

Table 1: Example IC50 Values for Chemotherapeutic Agents in Sensitive and Resistant Cell Lines

Cell Line Chemotherapeutic Agent IC50 (nM) Resistance Fold
KB (Parental)Vincristine5.2 ± 0.6-
KBv200 (Resistant)Vincristine310.5 ± 25.359.7
MCF-7 (Parental)Doxorubicin85.4 ± 9.1-
MCF-7/adr (Resistant)Doxorubicin2150 ± 18025.2

Note: These are representative values from the literature and may vary between labs and experimental conditions.

Table 2: Hypothetical Reversal of Resistance by a this compound Derivative (TMBD-X)

Cell Line Treatment IC50 of Vincristine (nM) Reversal Fold
KBv200Vincristine alone310.5-
KBv200Vincristine + 1 µM TMBD-X15.819.7
KBv200Vincristine + 5 µM Verapamil (Control)25.112.4

Note: This table is for illustrative purposes to show how to present reversal data. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: Rhodamine 123 Efflux Assay
  • Cell Preparation: Harvest cells and resuspend them in pre-warmed culture medium to a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Pre-incubation: Aliquot the cell suspension into flow cytometry tubes. Add the this compound derivative at the desired concentration (and a positive control inhibitor like verapamil in separate tubes) and incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL to all tubes and incubate for another 60 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells at 400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of ice-cold PBS and analyze immediately on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC). An increase in fluorescence intensity in treated cells compared to untreated cells indicates inhibition of efflux.

Protocol 3: Western Blot for P-glycoprotein Expression
  • Protein Extraction: Treat cells with the this compound derivative for the desired time. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein (e.g., clone C219) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[8][9][10]

Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Reversal of Resistance cluster_phase3 Phase 3: Mechanism of Action p1_1 Synthesize 3,4,5-Trimethoxy- benzamide Derivatives p1_2 Cytotoxicity Assay (MTT) - Determine IC50 p1_1->p1_2 p2_1 Combination Cytotoxicity Assay - Sensitive vs. Resistant Cells p1_2->p2_1 Select non-toxic concentrations p2_2 Calculate Combination Index (CI) p2_1->p2_2 p3_1 Rhodamine 123 Efflux Assay p2_2->p3_1 Confirm P-gp inhibition p3_2 ATPase Activity Assay p2_2->p3_2 p3_3 Western Blot for P-gp p2_2->p3_3 p3_1->p3_2 p3_2->p3_3

Caption: Experimental workflow for evaluating this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular pgp P-glycoprotein (ABCB1) chemo Chemotherapeutic Drug pgp->chemo Efflux (Drug Resistance) chemo->pgp Influx chemo_in Chemotherapeutic Drug target Intracellular Target (e.g., DNA, Tubulin) chemo_in->target Therapeutic Effect apoptosis Apoptosis target->apoptosis tmbd This compound Derivative tmbd->pgp Inhibition

Caption: Mechanism of P-gp mediated drug resistance and its inhibition.

References

Minimizing off-target effects of 3,4,5-Trimethoxybenzamide compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 3,4,5-Trimethoxybenzamide compounds. The focus is on minimizing off-target effects and ensuring reliable experimental outcomes.

I. Troubleshooting Guides

This section addresses common issues encountered during the experimental use of this compound compounds.

Guide 1: Addressing Unexpected Cellular Phenotypes or Toxicity

Issue: Observation of cellular effects (e.g., cytotoxicity, morphological changes) that are inconsistent with the known on-target activity of your this compound compound.

Possible Cause: Off-target activity is a likely cause. The 3,4,5-trimethoxyphenyl moiety is a feature of many biologically active compounds, and while it can confer high affinity for the intended target, it can also lead to interactions with other proteins.

Troubleshooting Workflow:

G A Unexpected Cellular Phenotype Observed B Step 1: Confirm On-Target Engagement A->B F On-Target Engagement Confirmed B->F Yes G No On-Target Engagement B->G No C Step 2: Perform Broad Kinase Profiling H Significant Off-Target Hits Identified C->H Yes I No Significant Off-Target Hits C->I No D Step 3: Assess Off-Target Liabilities (Non-Kinase) L Consider Compound-Specific Toxicity D->L E Step 4: Structure-Activity Relationship (SAR) Analysis M Redesign Compound to Reduce Off-Target Binding E->M F->C K Troubleshoot Compound Integrity/Assay Conditions G->K J Correlate Off-Target Hits with Phenotype H->J I->D J->E

Caption: Troubleshooting workflow for unexpected cellular effects.

Recommended Solutions:

  • Step 1: Confirm On-Target Engagement: Before investigating off-targets, it is crucial to verify that the compound is engaging its intended target in your cellular model.[1][2]

    • Recommended Assay: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay.[1][3]

    • Interpretation: If there is no target engagement, the observed phenotype is certainly due to off-target effects or compound-related artifacts. In this case, troubleshooting should focus on compound integrity and assay conditions.

  • Step 2: Perform Broad Kinase Profiling: Many compounds with the this compound scaffold are designed as kinase inhibitors. However, they can inhibit other kinases with varying potency.

    • Recommended Assay: A broad in vitro kinase selectivity panel (e.g., >100 kinases).

    • Interpretation: Compare the IC50 or Ki values for off-target kinases with the concentration of the compound used in your cellular assays. If the off-target inhibition occurs at relevant concentrations, it could explain the observed phenotype.

  • Step 3: Assess Other Potential Off-Targets: If the compound is not a kinase inhibitor, or if kinase profiling does not explain the phenotype, consider other potential off-targets. Compounds with this scaffold have been reported to interact with tubulin.

    • Recommended Assay: Tubulin polymerization assay.

  • Step 4: Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your compound with slight structural modifications.

    • Interpretation: If a small change in the chemical structure that is known to reduce off-target binding (based on literature or computational modeling) reverses the unexpected phenotype while maintaining on-target activity, it strongly suggests the phenotype was due to an off-target effect.

Guide 2: Poor Solubility and Compound Precipitation

Issue: The this compound compound is precipitating out of solution in aqueous buffers or cell culture media, leading to inconsistent results.

Troubleshooting Workflow:

G A Compound Precipitation Observed B Step 1: Check Stock Solution A->B F Stock Solution Clear? B->F Yes G Precipitation in Stock B->G No C Step 2: Assess Solubility in Assay Buffer H Soluble in Assay Buffer? C->H Yes I Precipitation in Assay Buffer C->I No D Step 3: Modify Assay Conditions E Step 4: Consider Compound Analogs M Synthesize More Soluble Analog E->M F->C J Prepare Fresh Stock in Different Solvent (e.g., DMSO, EtOH) G->J H->E K Lower Final Compound Concentration I->K L Add Surfactant (e.g., Tween-20) if compatible I->L K->D L->D G A 1. Cell Culture and Treatment (Vehicle vs. Compound) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Precipitated Proteins (Centrifugation) C->D E 5. Protein Quantification (e.g., Western Blot) D->E F 6. Data Analysis (Generate Melt Curves) E->F G cluster_0 Microtubule Dynamics cluster_1 Mitosis A αβ-Tubulin Dimers B Microtubule Polymerization A->B GTP C Microtubule Depolymerization B->C GDP D Mitotic Spindle Formation B->D C->A E Chromosome Segregation D->E F Cell Division E->F H G2/M Arrest E->H Disrupted G This compound Compound G->B Inhibits I Apoptosis H->I

References

Technical Support Center: Characterizing 3,4,5-Trimethoxybenzamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-Trimethoxybenzamide analogues.

High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound analogues?

A1: Peak tailing for these basic compounds is often due to secondary interactions between the protonated analyte and residual silanol groups on the silica-based stationary phase.

Q2: How can I improve the resolution between my parent compound and its degradation products?

A2: Optimizing the mobile phase composition is key. This can involve adjusting the organic-to-aqueous ratio, changing the pH to alter the ionization of the analytes, or using a different organic modifier (e.g., acetonitrile vs. methanol). Employing a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) can also be effective.

Q3: My baseline is drifting during a gradient run. What should I do?

A3: Baseline drift in gradient elution can be caused by several factors:

  • Mobile Phase Mismatch: Ensure that the absorbance profiles of your mobile phase components are similar at the detection wavelength.

  • Column Equilibration: The column may not be fully equilibrated. Increase the equilibration time before the next injection.

  • Contamination: Contaminants in the mobile phase or from previous injections can elute during the gradient, causing drift. Flushing the system and using high-purity solvents is recommended.

Troubleshooting Guide
Problem Possible Cause Solution
Poor Peak Shape (Tailing) Interaction with active silanol sites on the column.- Lower the mobile phase pH to suppress silanol ionization.- Use a base-deactivated or end-capped column.- Add a competing base like triethylamine (TEA) to the mobile phase.
Column overload.Reduce the injection volume or sample concentration.
Variable Retention Times Fluctuations in mobile phase composition or flow rate.- Ensure the mobile phase is well-mixed and degassed.- Check the pump for leaks and verify the flow rate.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
High Backpressure Blockage in the system.- Check for blockages in the guard column, column frits, or tubing.- Filter all samples and mobile phases.- Back-flush the column if necessary.
Ghost Peaks Contamination from the sample, mobile phase, or system.- Run a blank gradient to identify the source of contamination.- Use fresh, high-purity mobile phase.- Implement a robust column washing procedure between runs.

Mass Spectrometry (MS)

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns for this compound analogues in ESI-MS?

A1: A common fragmentation pathway involves the cleavage of the amide bond (N-CO), leading to the formation of a stable 3,4,5-trimethoxybenzoyl cation.[1] Other fragmentations may include the loss of methyl groups from the methoxy substituents.

Q2: I am observing significant in-source fragmentation. How can I minimize this?

A2: In-source fragmentation can be reduced by optimizing the ion source parameters. Try decreasing the fragmentor or cone voltage to reduce the energy applied to the ions as they enter the mass spectrometer.

Troubleshooting Guide
Problem Possible Cause Solution
Low Ion Intensity Poor ionization efficiency.- Optimize the mobile phase pH to promote protonation of the analyte.- Adjust the electrospray voltage and nebulizing gas flow rate.
Matrix effects.- Improve sample preparation to remove interfering matrix components.- Use a deuterated internal standard to compensate for ion suppression.
Non-reproducible Fragmentation Inconsistent collision energy.- Ensure the collision energy is optimized and consistently applied for MS/MS experiments.
Unidentified Peaks in Spectrum Presence of impurities or adducts.- Analyze a blank to identify background ions.- Check for the formation of common adducts (e.g., sodium, potassium) and adjust mobile phase accordingly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (FAQs)

Q1: The aromatic protons in my this compound analogue show complex splitting patterns. How can I simplify the spectrum?

A1: The complexity of the aromatic region is expected for polysubstituted rings. To aid in interpretation, consider using 2D NMR techniques such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.

Q2: Why are the methoxy proton signals overlapping?

A2: In some analogues, the chemical environments of the three methoxy groups can be very similar, leading to overlapping singlets in the 1H NMR spectrum. A higher field NMR instrument may provide better resolution. 2D NMR techniques can also help to distinguish between them based on their correlations to other parts of the molecule.

Troubleshooting Guide
Problem Possible Cause Solution
Broad Peaks Sample aggregation or paramagnetic impurities.- Use a more dilute sample.- Filter the sample to remove any particulate matter.
Poor shimming.Re-shim the instrument to improve the magnetic field homogeneity.
Poor Signal-to-Noise Ratio Insufficient sample concentration or number of scans.- Increase the sample concentration if possible.- Increase the number of scans acquired.
Solvent Peak Obscuring Signals Analyte signals are close to the residual solvent peak.- Choose a deuterated solvent where the residual peak does not overlap with key analyte signals.- Use solvent suppression techniques if available on your spectrometer.

Quantitative Data Summary

Table 1: HPLC Method Parameters for Trimethobenzamide Analysis
Parameter Condition
Column Kromasil 100 C-18 (250 x 4.6mm, 5µ)[2][3]
Mobile Phase Methanol: Ammonium Formate (44:56, v/v)[2][3]
Flow Rate 1.0 mL/min[2][3]
Detection Photodiode Array (PDA) at 213 nm[2][3]
Linearity Range 0.5-50 µg/mL (r² = 0.999)[2][3]
Accuracy 94.03% to 100.39%[2][3]
Table 2: Forced Degradation of Trimethobenzamide
Stress Condition Details Degradation
Acid Hydrolysis 5 N HCl at 70°C for 8hNo degradation observed
Base Hydrolysis 5 N NaOH at 70°C for 8h53% degradation with two degradation products[2]
Oxidative 30% H₂O₂ at 70°C for 8h18% degradation with one degradation product
Thermal 70°C for 48hNo degradation observed
Photolytic UV light for 7 daysNo degradation observed

Data for trimethobenzamide, a representative this compound analogue.[2]

Table 3: Solubility of 3,4,5-Trimethoxybenzoic Acid
Solvent Solubility
Water Limited solubility[4]
Ethanol Soluble[4]
Dimethylsulfoxide (DMSO) Soluble[4]
Dichloromethane Soluble[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method
  • Preparation of Mobile Phase: Prepare a mixture of methanol and ammonium formate buffer in a 44:56 (v/v) ratio.[2][3] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound analogue in the mobile phase to a known concentration.

  • Sample Preparation: Prepare the sample by dissolving it in the mobile phase to a concentration within the linear range of the method. Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Set the column temperature to ambient or a controlled temperature (e.g., 25°C).

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard and sample solutions.

    • Monitor the elution at the appropriate wavelength (e.g., 213 nm for trimethobenzamide).[2][3]

  • Data Analysis: Quantify the analyte by comparing the peak area of the sample to that of the standard.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 5 N HCl. Heat the solution at 70°C for 8 hours.[2] Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 5 N NaOH. Heat the solution at 70°C for 8 hours.[2] Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 30% hydrogen peroxide. Heat the solution at 70°C for 8 hours.[2]

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.[2]

  • Photolytic Degradation: Expose the solid compound to UV light for 7 days.[2]

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

Visualizations

Analytical_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Lifecycle Define Analytical Target Profile Define Analytical Target Profile Select Analytical Technique Select Analytical Technique Define Analytical Target Profile->Select Analytical Technique Initial Method Scouting Initial Method Scouting Select Analytical Technique->Initial Method Scouting Method Optimization Method Optimization Initial Method Scouting->Method Optimization Validation Protocol Validation Protocol Method Optimization->Validation Protocol Specificity Specificity Validation Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Method Transfer Method Transfer Robustness->Method Transfer Routine Use Routine Use Method Transfer->Routine Use Continuous Monitoring Continuous Monitoring Routine Use->Continuous Monitoring HPLC_Troubleshooting_Logic Problem Observed Problem Observed Systematic Issue? Systematic Issue? Problem Observed->Systematic Issue? Analyte-Specific Issue Analyte-Specific Issue Systematic Issue?->Analyte-Specific Issue No System Checks System Checks Systematic Issue?->System Checks Yes Method Optimization Method Optimization Analyte-Specific Issue->Method Optimization

References

Technical Support Center: Scaling Up the Synthesis of 3,4,5-Trimethoxybenzamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 3,4,5-Trimethoxybenzamide.

Overall Synthesis Workflow

The most common and scalable synthetic route to this compound initiates from gallic acid. The process involves three key stages: methylation of gallic acid to produce 3,4,5-trimethoxybenzoic acid, conversion of the carboxylic acid to the more reactive 3,4,5-trimethoxybenzoyl chloride, and finally, amidation to yield the desired product.

Synthesis_Workflow Gallic_Acid Gallic Acid TMBA 3,4,5-Trimethoxybenzoic Acid Gallic_Acid->TMBA Methylation TMB_Chloride 3,4,5-Trimethoxybenzoyl Chloride TMBA->TMB_Chloride Chlorination TMB_Amide This compound TMB_Chloride->TMB_Amide Amidation

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most cost-effective and scalable route for synthesizing this compound for preclinical studies?

A1: The most industrially relevant and scalable route starts from gallic acid. This involves the methylation of the three hydroxyl groups to form 3,4,5-trimethoxybenzoic acid, followed by conversion to the acid chloride and subsequent amidation. For large-scale synthesis, activating the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) is a classic and cost-effective method.[1]

Q2: What are the recommended reagents for the methylation of gallic acid at scale?

A2: Dimethyl sulfate is a common methylating agent used in the presence of a base.[2] However, due to its high toxicity, alternative greener methylation methods using reagents like dimethyl carbonate can be considered.[2]

Q3: Are there alternatives to using thionyl chloride for the chlorination step?

A3: Yes, other chlorinating agents such as oxalyl chloride can be used. Another alternative is using bis(trichloromethyl)carbonate (triphosgene) in an organic solvent, which can offer high reaction yields and good product quality suitable for industrial production.

Q4: What are the critical safety precautions to consider when handling reagents like dimethyl sulfate and thionyl chloride?

A4: Both dimethyl sulfate and thionyl chloride are highly toxic and corrosive. It is imperative to handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a face shield.[3][4][5] Ensure that emergency equipment like a safety shower and eyewash station are readily accessible. Always add these reagents slowly to the reaction mixture to control any exothermic reactions.

Troubleshooting Guides

Stage 1: Methylation of Gallic Acid

Issue 1: Incomplete methylation leading to a mixture of partially methylated products.

Possible Cause Troubleshooting Step
Insufficient methylating agent.Ensure at least 3 equivalents of the methylating agent are used to methylate all three hydroxyl groups.
Inadequate base.Use a sufficient amount of a suitable base (e.g., sodium hydroxide, potassium carbonate) to neutralize the acidic byproducts formed during the reaction.
Low reaction temperature or insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.

Issue 2: Low yield of 3,4,5-trimethoxybenzoic acid.

Possible Cause Troubleshooting Step
Hydrolysis of the methylating agent.Ensure all glassware is dry and use anhydrous solvents if the procedure specifies.
Suboptimal reaction conditions.Refer to established protocols for optimal temperature and reaction time. For instance, one method suggests maintaining the temperature below 30-35°C during the addition of dimethyl sulfate, followed by refluxing.
Inefficient workup and purification.Ensure proper pH adjustment during workup to precipitate the carboxylic acid. Recrystallization from a suitable solvent system can be employed for purification.
Stage 2: Chlorination of 3,4,5-Trimethoxybenzoic Acid

Issue 1: Incomplete conversion to the acid chloride.

Possible Cause Troubleshooting Step
Insufficient chlorinating agent.Use a slight excess of the chlorinating agent (e.g., thionyl chloride).
Presence of moisture.The reaction is sensitive to water. Use anhydrous solvents and dry glassware.
Low reaction temperature.The reaction may require heating. Refluxing is often necessary to drive the reaction to completion.

Issue 2: Degradation of the product.

Possible Cause Troubleshooting Step
Prolonged heating at high temperatures.Monitor the reaction by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch). Avoid unnecessarily long reaction times.
Harsh reaction conditions.If degradation is observed, consider using a milder chlorinating agent or adding a catalyst like N,N-dimethylformamide (DMF) to facilitate the reaction under milder conditions.
Stage 3: Amidation of 3,4,5-Trimethoxybenzoyl Chloride

Issue 1: Low yield of this compound.

Possible Cause Troubleshooting Step
Hydrolysis of the acid chloride.Add the acid chloride to the ammonia solution at a low temperature (e.g., -5 to 0°C) to minimize hydrolysis.[2]
Insufficient ammonia.Use a molar excess of ammonia to ensure complete reaction and to neutralize the HCl byproduct. A molar ratio of ammonia to acid chloride of 4:1 has been shown to be optimal.[2]
Poor temperature control.The reaction of acid chlorides with ammonia is highly exothermic.[6] Maintain a low temperature during the addition of the acid chloride to prevent side reactions.

Issue 2: Formation of impurities.

Possible Cause Troubleshooting Step
Unreacted 3,4,5-trimethoxybenzoyl chloride.Ensure efficient stirring and sufficient reaction time at low temperature.
Presence of 3,4,5-trimethoxybenzoic acid from hydrolysis.This can be removed during workup by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution).
Dimer formation or other side reactions.Control the temperature carefully and ensure a homogeneous reaction mixture.

Issue 3: Difficulty in purifying the final product to preclinical grade.

Possible Cause Troubleshooting Step
Inefficient removal of inorganic salts (e.g., ammonium chloride).Wash the crude product thoroughly with water.
Residual starting materials or byproducts.Purify the crude product by recrystallization. A suitable solvent system should be determined experimentally, but ethanol, methanol, or mixtures with water are good starting points.[7]
Inadequate analytical monitoring.Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the final product and guide the purification process. Thin-layer chromatography can be used for rapid, semi-quantitative analysis of impurities like residual 3,4,5-trimethoxybenzoic acid.[2]

Experimental Protocols & Data

Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid

This protocol is based on a typical laboratory-scale synthesis that can be adapted for scale-up.

Reaction Scheme:

Methylation cluster_0 Gallic Acid cluster_1 3,4,5-Trimethoxybenzoic Acid gallic gallic tmba tmba gallic->tmba Methylation reagents Dimethyl Sulfate, NaOH, H₂O reagents->tmba

Caption: Methylation of Gallic Acid.

Procedure:

  • In a suitable reaction vessel, dissolve gallic acid and sodium hydroxide in water.

  • Cool the mixture and add dimethyl sulfate dropwise, maintaining the temperature below 30-35°C.

  • After the addition is complete, heat the mixture to reflux for a specified time.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3,4,5-trimethoxybenzoic acid.

Parameter Value
Yield >95%
Purity >99% (after recrystallization)
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

Procedure:

  • To a stirred solution of 3,4,5-trimethoxybenzoic acid in an anhydrous solvent (e.g., toluene), add thionyl chloride. A catalytic amount of DMF can be added.

  • Heat the mixture to reflux until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude 3,4,5-trimethoxybenzoyl chloride can often be used in the next step without further purification.

Parameter Value
Yield Typically quantitative
Reaction Time 2-4 hours
Synthesis of this compound

Procedure:

  • Cool a concentrated aqueous solution of ammonia in a reaction vessel equipped with a mechanical stirrer and a thermometer to -5 to 0°C.

  • Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride in a suitable solvent (e.g., toluene) to the cold ammonia solution, maintaining the temperature between -5 and 0°C.

  • Stir the mixture vigorously for approximately 30 minutes at this temperature.[2]

  • Allow the reaction to warm to room temperature and continue stirring.

  • Filter the precipitated solid, wash thoroughly with cold water, and then with a cold organic solvent (e.g., ethanol) to remove impurities.

  • Dry the product under vacuum.

  • For preclinical use, recrystallize the crude product from a suitable solvent system to achieve high purity.

Parameter Value
Molar Ratio (Ammonia:Acid Chloride) 4:1[2]
Reaction Temperature -5 to 0°C[2]
Reaction Time ~30 minutes[2]
Purity (after recrystallization) >99.0%[2]

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Novel 3,4,5-Trimethoxybenzamide Derivatives and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for more effective and selective anticancer therapeutics has led researchers to explore a multitude of chemical scaffolds. Among these, molecules containing the 3,4,5-trimethoxyphenyl group have garnered significant attention. This structural motif is a key feature in several potent, naturally occurring anticancer agents, including the well-known tubulin inhibitors colchicine, combretastatin A-4 (CSA4), and podophyllotoxin.[1] The presence of this moiety is often associated with high-affinity binding to tubulin, a critical protein involved in microtubule dynamics and cell division.[2] Consequently, synthetic derivatives incorporating the 3,4,5-trimethoxybenzoyl scaffold are being extensively investigated as potential next-generation cancer therapeutics. This guide provides a comparative overview of the cytotoxic effects of recently developed 3,4,5-Trimethoxybenzamide derivatives against various cancer cell lines, juxtaposed with the performance of established anticancer drugs.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), of various this compound derivatives compared to standard chemotherapeutic drugs across a range of human cancer cell lines. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM) of Ref. DrugSource(s)
Derivative Series 1: Triazinone-linked Combretastatin Analogues
Compound 6MDA-MB-231 (Breast)sub-micromolarCombretastatin A-4sub-micromolar[3]
Compound 12MDA-MB-231 (Breast)sub-micromolarCombretastatin A-4sub-micromolar[3]
Derivative Series 2: Trimethoxyphenyl-based Analogues
Compound 9HepG2 (Liver)1.38PodophyllotoxinNot specified[4]
Compound 10HepG2 (Liver)3.21PodophyllotoxinNot specified[4]
Compound 11HepG2 (Liver)2.54PodophyllotoxinNot specified[4]
Derivative Series 3: Flavonoid Benzimidazole Derivatives
Compound 15MGC-803 (Gastric)20.47 ± 2.075-FluorouracilSurpassed by Comp. 15[5]
MCF-7 (Breast)43.42 ± 3.565-FluorouracilNot specified[5]
HepG-2 (Liver)35.45 ± 2.035-FluorouracilNot specified[5]
Derivative Series 4: Isoxazole Derivatives
Compounds 10f, 10g, 10h, 10i, 10jMCF-7 (Breast)More potent than Eto.EtoposideNot specified[6]
A549 (Lung)More potent than Eto.EtoposideNot specified[6]
DU-145 (Prostate)More potent than Eto.EtoposideNot specified[6]
MDA MB-231 (Breast)More potent than Eto.EtoposideNot specified[6]
Derivative Series 5: 1,2,3-Triazole Derivatives
Multiple CompoundsMCF-7 (Breast)Prominent ActivityDoxorubicinNot specified[7]
A549 (Lung)Prominent ActivityDoxorubicinNot specified[7]

Experimental Protocols

The data presented above were generated using standardized methodologies to assess cytotoxicity and elucidate the mechanism of action. The following are detailed protocols for the key experiments cited.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are harvested from culture, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000 to 10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (this compound derivatives) and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (typically 24 to 72 hours).

  • MTT Addition: Following the incubation period, the drug-containing medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8]

  • Formazan Solubilization: The MTT medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.[8] The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay is performed to determine if the cytotoxic mechanism involves the disruption of microtubule formation.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin protein, a GTP-containing buffer, and fluorescent reporter molecules in a 96-well plate.

  • Compound Addition: The test compounds or reference drugs (e.g., Combretastatin A-4) are added to the wells.

  • Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization into microtubules.

  • Fluorescence Monitoring: The polymerization process is monitored in real-time by measuring the increase in fluorescence using a plate reader.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to that of a negative control (solvent) and a positive control (known tubulin inhibitor). A reduction in the fluorescence signal indicates inhibition of tubulin polymerization.[3][4]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effects of the compounds on cell cycle progression.

  • Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membranes.

  • Staining: The fixed cells are washed and stained with a solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.

  • Data Analysis: The resulting data is analyzed to generate a histogram that shows the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase (e.g., G2/M) suggests that the compound induces cell cycle arrest at that checkpoint.[3][4]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for cytotoxicity screening and a proposed signaling pathway for the action of tubulin-targeting this compound derivatives.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Viability Assay (MTT) cluster_2 Phase 3: Data Acquisition & Analysis A Cancer Cell Line Seeding (96-well plate) B 24h Incubation (Cell Adhesion) A->B C Treatment with Derivatives & Control Drugs B->C D 48h Incubation (Compound Exposure) C->D E Add MTT Reagent D->E F 2-4h Incubation (Formazan Formation) E->F G Add Solubilizer (DMSO) F->G H Measure Absorbance (Plate Reader) G->H I Calculate % Viability H->I J Determine IC50 Values I->J

Caption: General experimental workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

G Derivative This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Derivative->Tubulin Binds to Microtubule Microtubule Dynamics Inhibited Tubulin->Microtubule Polymerization Blocked Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Proposed signaling pathway for tubulin-targeting this compound derivatives leading to cancer cell death.

Conclusion

The comparative data indicate that novel this compound derivatives exhibit significant cytotoxic activity against a range of human cancer cell lines. Several of the synthesized compounds, particularly those designed as combretastatin analogues, demonstrate potency in the sub-micromolar range, comparable to or even exceeding that of established clinical drugs like 5-Fluorouracil and Etoposide in specific cell lines.[3][5][6] The primary mechanism of action for many of these derivatives appears to be the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[3][4] This mechanism is consistent with other well-known agents that contain the 3,4,5-trimethoxyphenyl moiety.[1] The continued exploration and modification of the this compound scaffold hold considerable promise for the development of new, potent, and potentially more selective anticancer agents. Future research should focus on optimizing the pharmacokinetic properties and conducting in vivo efficacy studies of the most promising lead compounds.

References

Validation of 3,4,5-Trimethoxybenzamide and its Analogs as Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3,4,5-Trimethoxybenzamide and its more potent chemical analogs against established tubulin inhibitors. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for essential validation assays.

Introduction to Tubulin Inhibition

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are crucial for numerous cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by rapid polymerization and depolymerization, is essential for the formation of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics are potent anticancer therapeutics.

Tubulin inhibitors are broadly categorized into two main classes:

  • Microtubule-Destabilizing Agents: These compounds inhibit tubulin polymerization, leading to a loss of microtubules. This class includes well-known drugs like Vinca alkaloids and compounds that bind to the colchicine site.

  • Microtubule-Stabilizing Agents: These agents promote tubulin polymerization and prevent microtubule depolymerization, resulting in the formation of abnormal, non-functional microtubule bundles. Taxanes are a prominent example of this class.

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in many potent tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin. While this compound itself is a basic structure featuring this group, its more complex derivatives have shown significant promise as antitubulin agents.

Comparative Analysis of Tubulin Inhibitors

The following tables provide a comparative overview of the inhibitory activities of various compounds, including established tubulin inhibitors and derivatives containing the 3,4,5-trimethoxyphenyl group.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundTarget/Binding SiteIC50 (µM) for Tubulin Polymerization InhibitionReference Cell Line(s)
3,4,5-Trimethoxyphenyl Analogs
Compound 8b (triazolylthioacetamide)Tubulin (Colchicine site)5.9Not specified
Compound 9p (3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine)Tubulin (Colchicine site)Not specifiedHeLa, MCF-7, A549
Chalcone 8 (3-hydroxy-3′,4,4′,5′-tetramethoxychalcone)Tubulin (Colchicine site)Potent inhibitorColorectal and prostatic cancer cells
Established Tubulin Inhibitors
ColchicineTubulin (Colchicine site)~1-5Various
Combretastatin A-4 (CA-4)Tubulin (Colchicine site)4.2Not specified
VincristineTubulin (Vinca domain)Not specifiedVarious
Paclitaxel (Taxol)Tubulin (Taxane site)N/A (Stabilizer)Various

Table 2: Antiproliferative Activity (IC50 Values)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HT-29 (Colon Cancer)A549 (Lung Cancer)
3,4,5-Trimethoxyphenyl Analogs
Compound 8j (triazolylthioacetamide)0.05 µMPotentPotentNot specified
Compound 9p (3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine)PotentPotentNot specifiedPotent
Indolyl chalcone 10Not specified< 50 nM< 50 nMNot specified
Established Tubulin Inhibitors
ColchicineNanomolar rangeNanomolar rangeNanomolar rangeNanomolar range
PaclitaxelNanomolar rangeNanomolar rangeNanomolar rangeNanomolar range
VincristineNanomolar rangeNanomolar rangeNanomolar rangeNanomolar range

Experimental Protocols

This section provides detailed methodologies for key experiments to validate and characterize tubulin inhibitors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering at 340 nm) or fluorescence.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP stock solution (100 mM)

  • Glycerol

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Positive controls (e.g., Colchicine as an inhibitor, Paclitaxel as a stabilizer)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplate, UV-transparent

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Tubulin Solution: On ice, dilute the purified tubulin to a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.

  • Compound Preparation: Prepare serial dilutions of the test compounds, positive controls, and negative control in General Tubulin Buffer.

  • Assay Setup: Add 10 µL of the compound dilutions to the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: To each well, add 90 µL of the cold tubulin solution to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Immunofluorescence Staining of Microtubule Network

This technique allows for the visualization of the microtubule network within cells, revealing the morphological changes induced by a tubulin inhibitor.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody in the dark for 1 hour at room temperature.

  • Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides using antifade medium.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, which is a hallmark of tubulin inhibitor activity.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compounds

  • PBS

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and treat with different concentrations of the test compound for a specific time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of a tubulin-targeting agent.

Visualizing Mechanisms and Workflows

Signaling Pathway of Microtubule Disruption-Induced Apoptosis

G A Tubulin Inhibitor (e.g., 3,4,5-Trimethoxyphenyl derivative) B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Malformation D->E F Mitotic Arrest (G2/M Phase) E->F G Activation of Spindle Assembly Checkpoint F->G H Prolonged Mitotic Arrest G->H I Apoptosis H->I G cluster_0 In Vitro Validation cluster_1 Cell-Based Assays A Test Compound (e.g., this compound analog) B Tubulin Polymerization Assay A->B C Determine IC50 B->C D Treat Cancer Cells with Compound C->D E Immunofluorescence Staining (Microtubule Network) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Antiproliferative Assay (MTT/XTT) D->G H Analyze Microtubule Disruption E->H I Quantify G2/M Arrest F->I J Determine IC50 for Cell Viability G->J

Head-to-head comparison of different 3,4,5-Trimethoxybenzamide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of substituted benzamides is a critical endeavor. 3,4,5-Trimethoxybenzamide and its derivatives are key intermediates in the synthesis of various pharmaceuticals. This guide provides a detailed, head-to-head comparison of the most common synthetic routes to this compound, offering a comprehensive overview of starting materials, reaction conditions, and yields to aid in the selection of the most suitable method for a given application.

Comparative Analysis of Synthesis Routes

The primary pathways for the synthesis of this compound originate from two readily available starting materials: gallic acid and 3,4,5-trimethoxybenzoic acid. The choice between these routes will largely depend on the availability of the starting material, desired scale, and reagent preferences.

MetricRoute 1: From Gallic AcidRoute 2: From 3,4,5-Trimethoxybenzoic Acid
Starting Material Gallic Acid3,4,5-Trimethoxybenzoic Acid
Key Intermediates 3,4,5-Trimethoxybenzoic Acid, 3,4,5-Trimethoxybenzoyl Chloride3,4,5-Trimethoxybenzoyl Chloride
Overall Yield Variable, typically 70-85% over 2-3 stepsHigh, typically >90% over 2 steps
Purity Good to excellent, requires purification of intermediatesHigh, final product may require recrystallization
Reaction Time Longer (multi-step synthesis)Shorter (fewer synthetic steps)
Key Reagents Dimethyl sulfate, Thionyl chloride, AmmoniaThionyl chloride, Ammonia
Safety Concerns Use of toxic and corrosive dimethyl sulfate and thionyl chloride.Use of corrosive thionyl chloride.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

Synthesis_Route_1 Gallic_Acid Gallic Acid TMBA 3,4,5-Trimethoxybenzoic Acid Gallic_Acid->TMBA Methylation (Dimethyl Sulfate, Base) TMB_Chloride 3,4,5-Trimethoxybenzoyl Chloride TMBA->TMB_Chloride Chlorination (Thionyl Chloride) TMB_Amide This compound TMB_Chloride->TMB_Amide Amidation (Ammonia)

Caption: Route 1: Synthesis from Gallic Acid.

Synthesis_Route_2 TMBA 3,4,5-Trimethoxybenzoic Acid TMB_Chloride 3,4,5-Trimethoxybenzoyl Chloride TMBA->TMB_Chloride Chlorination (Thionyl Chloride) TMB_Amide This compound TMB_Chloride->TMB_Amide Amidation (Ammonia)

Caption: Route 2: Synthesis from 3,4,5-Trimethoxybenzoic Acid.

Experimental Protocols

Below are detailed experimental methodologies for the key transformations in the synthesis of this compound.

Route 1: From Gallic Acid

Step 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid

This procedure involves the methylation of the hydroxyl groups of gallic acid.[1][2]

  • Materials: Gallic acid, dimethyl sulfate, sodium hydroxide, water, ethanol, hydrochloric acid.

  • Procedure:

    • To a solution of 300g of gallic acid in 300ml of water, add 900ml of a warm 50% sodium hydroxide solution while bubbling nitrogen through the mixture.

    • Over the course of 1 hour, add 900g of dimethyl sulfate, maintaining the temperature between 40-50°C.

    • After the addition is complete, cool the mixture and add 75g of sodium hydroxide.

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture again and add 900ml of concentrated hydrochloric acid with 1kg of crushed ice.

    • Separate the resulting precipitate, wash it with water, and dissolve it in 2000ml of 40% ethanol.

    • Keep the solution at 0°C for 12 hours to precipitate the 3,4,5-trimethoxybenzoic acid.[3]

    • Filter the product and dry.

Step 2: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride from 3,4,5-Trimethoxybenzoic Acid

This step converts the carboxylic acid to a more reactive acyl chloride.[4]

  • Materials: 3,4,5-Trimethoxybenzoic acid, thionyl chloride, chloroform.

  • Procedure:

    • To a solution of 8.00g (37.7 mmol) of 3,4,5-trimethoxybenzoic acid in 30ml of chloroform, add 13.7ml (189 mmol) of thionyl chloride dropwise.

    • Heat the reaction mixture to reflux and maintain for 4 hours.

    • After completion, cool the mixture to room temperature.

    • Remove the solvent and excess thionyl chloride by distillation under reduced pressure to yield 3,4,5-trimethoxybenzoyl chloride as a colorless oil in quantitative yield.[4]

Step 3: Synthesis of this compound from 3,4,5-Trimethoxybenzoyl Chloride

This is the final step where the acyl chloride is converted to the amide.

  • Materials: 3,4,5-Trimethoxybenzoyl chloride, aqueous ammonia, dichloromethane.

  • Procedure:

    • Dissolve the 3,4,5-trimethoxybenzoyl chloride obtained in the previous step in dichloromethane.

    • Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Route 2: From 3,4,5-Trimethoxybenzoic Acid

This route is more direct if 3,4,5-trimethoxybenzoic acid is the available starting material.

Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride from 3,4,5-Trimethoxybenzoic Acid

The protocol for this step is identical to Step 2 in Route 1.[4]

Step 2: Synthesis of this compound from 3,4,5-Trimethoxybenzoyl Chloride

The protocol for this step is identical to Step 3 in Route 1.

Concluding Remarks

The choice between the two synthetic routes for this compound is contingent on several factors. Route 1, starting from the readily available and inexpensive gallic acid, is suitable for large-scale production, although it involves more steps and the use of hazardous reagents like dimethyl sulfate. Route 2 is more direct and offers a higher overall yield in fewer steps, making it an excellent choice for laboratory-scale synthesis, especially when 3,4,5-trimethoxybenzoic acid is commercially procured. Both routes culminate in the formation of the highly reactive 3,4,5-trimethoxybenzoyl chloride, which is efficiently converted to the final benzamide product. The provided experimental protocols offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Trimethobenzamide and Alternative Antiemetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of Trimethobenzamide, a derivative of 3,4,5-Trimethoxybenzamide, with alternative antiemetic drugs. The information presented is intended to support research and development efforts in the field of antiemetics by providing objective performance data and detailed experimental methodologies.

Introduction

Nausea and vomiting are complex physiological responses mediated by various neurotransmitter pathways. Trimethobenzamide, chemically N-[p-[2-(dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide monohydrochloride, is an antiemetic agent whose primary mechanism is believed to be the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1] This guide compares the activity of Trimethobenzamide with other antiemetic agents that target different pathways, providing a broader perspective for researchers.

Quantitative Data Comparison

The following table summarizes the in vitro and in vivo activities of Trimethobenzamide and selected alternative antiemetic agents.

CompoundClassMechanism of ActionIn Vitro Potency (IC50/Ki)In Vivo Efficacy
Trimethobenzamide BenzamideD2 Dopamine Receptor AntagonistD2 Receptor Binding: Ki ~100-200 nM (estimated)Effective in reducing apomorphine-induced emesis in dogs.[2] Clinically effective for postoperative nausea and vomiting and nausea associated with gastroenteritis.[3]
Ondansetron Serotonin Receptor AntagonistSelective 5-HT3 Receptor Antagonist5-HT3 Receptor Binding: Ki ~1-10 nMHighly effective against chemotherapy-induced and postoperative nausea and vomiting.[4]
Metoclopramide BenzamideD2 Dopamine Receptor Antagonist, 5-HT3 Receptor Antagonist (at higher doses), 5-HT4 Receptor AgonistD2 Receptor Binding: Ki ~50-150 nM; 5-HT3 Receptor Binding: Ki ~1-5 µMBroad-spectrum antiemetic, also used for gastroparesis.[4]
Aprepitant NK-1 Receptor AntagonistNeurokinin-1 (NK-1) Receptor AntagonistNK-1 Receptor Binding: Ki <1 nMEffective for both acute and delayed chemotherapy-induced nausea and vomiting.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the dopamine D2 receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing human dopamine D2 receptors are prepared from a stable cell line (e.g., HEK293).

  • Radioligand Binding: Membranes are incubated with a radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone) and varying concentrations of the test compound.

  • Incubation: The reaction is incubated at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.[5][6]

In Vivo Antiemetic Assay (Apomorphine-Induced Emesis in Dogs)

Objective: To evaluate the in vivo antiemetic efficacy of a test compound.

Protocol:

  • Animal Model: Beagle dogs are commonly used as they have a well-defined emetic response to apomorphine.

  • Compound Administration: The test compound is administered orally or parenterally at various doses.

  • Emetic Challenge: After a predetermined time, apomorphine (a dopamine agonist) is administered subcutaneously to induce emesis.

  • Observation: The animals are observed for a set period (e.g., 60 minutes), and the number of emetic episodes (vomiting and retching) is recorded.

  • Data Analysis: The dose of the test compound that reduces the number of emetic episodes by 50% (ED50) is calculated.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential of a compound to cause cell death.

Protocol:

  • Cell Culture: Human cell lines (e.g., HepG2) are cultured in 96-well plates.

  • Compound Exposure: Cells are exposed to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in emesis and a typical workflow for evaluating antiemetic compounds.

Emesis_Signaling_Pathways cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System Vomiting Center Vomiting Center CTZ Chemoreceptor Trigger Zone (CTZ) CTZ->Vomiting Center Dopamine, Serotonin, Substance P GI Tract Gastrointestinal Tract D2 D2 Receptors GI Tract->D2 Dopamine Vestibular System Vestibular System H1 H1 Receptors Vestibular System->H1 Histamine M1 M1 Receptors Vestibular System->M1 Acetylcholine D2->CTZ HT3 5-HT3 Receptors HT3->CTZ NK1 NK-1 Receptors NK1->CTZ H1->Vomiting Center M1->Vomiting Center

Caption: Key signaling pathways involved in the emetic reflex.

Antiemetic_Screening_Workflow A Compound Library B In Vitro Receptor Binding Assays (e.g., D2, 5-HT3, NK-1) A->B C Identify Hits (High Affinity Binders) B->C D In Vitro Functional Assays (e.g., Receptor Activation/Inhibition) C->D E In Vitro Cytotoxicity Assays (e.g., MTT Assay) C->E F Lead Optimization D->F E->F G In Vivo Efficacy Models (e.g., Apomorphine-induced emesis) F->G H Pharmacokinetic Studies G->H I Preclinical Candidate Selection H->I

Caption: A typical workflow for the screening and development of novel antiemetic drugs.

References

Comparative Analysis of 3,4,5-Trimethoxybenzamide Based Inhibitors: A Profile of Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity and selectivity of inhibitors based on the 3,4,5-trimethoxybenzamide scaffold. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer insights into the therapeutic potential and off-target effects of this class of compounds. The 3,4,5-trimethoxyphenyl moiety is a recurring motif in inhibitors targeting a range of proteins, including kinases, histone deacetylases (HDACs), and tubulin. Understanding the selectivity profile of these inhibitors is crucial for advancing drug discovery programs.

Executive Summary

Inhibitors incorporating a this compound or a related 3,4,5-trimethoxyphenyl core have demonstrated activity against diverse biological targets. This guide focuses on a comparative analysis of their selectivity, drawing from published data on dual-type inhibitors and other derivatives. A notable example is a series of hybrid molecules designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and histone deacetylases (HDACs). While comprehensive kinome-wide selectivity screening data for a broad set of this compound-based inhibitors is not extensively available in the public domain, the existing data allows for a preliminary cross-class comparison. This guide also outlines the standard experimental protocols for thoroughly characterizing the selectivity and cross-reactivity of such inhibitors.

Data Presentation: Inhibitor Selectivity Profiles

The following tables summarize the inhibitory activities of representative compounds bearing the 3,4,5-trimethoxyphenyl group against their intended targets and key off-targets.

Table 1: Profile of a Dual EGFR/HDAC Inhibitor (Hybrid 4b) [1]

TargetIC50 (µM)
EGFR0.063
HDAC10.148
HDAC20.168
HDAC60.060
HDAC45.852
HDAC82.257

Data sourced from a study on 3,4,5-trimethoxyphenyl-based dual EGFR/HDAC hybrid inhibitors.[1] The data indicates that hybrid 4b is a potent inhibitor of EGFR and several HDAC isoforms, particularly HDAC6.

Table 2: Profile of a Tubulin Polymerization Inhibitor (Compound 8b) [2]

Target/AssayIC50 (µM)
Tubulin Polymerization5.9
HeLa cell proliferation0.05
MCF-7 cell proliferation< 0.01
HT-29 cell proliferation0.01

Data from a study on triazolylthioacetamides with a 3,4,5-trimethoxyphenyl moiety.[2] Compound 8b demonstrates potent anti-proliferative activity, with moderate direct inhibition of tubulin polymerization.

Table 3: Profile of a Caspase-3 Inhibitor (Compound 2c) [3][4]

TargetActivity
Caspase-3High
Caspase-8Moderate
Caspase-9High

Qualitative assessment from a study on 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and thiadiazoles as anti-apoptotic agents.[3][4] Compound 2c shows selectivity for caspases-3 and -9 over caspase-8.

Experimental Protocols

A thorough assessment of an inhibitor's selectivity is critical for its development as a therapeutic agent. The following are standard methodologies for profiling the cross-reactivity and selectivity of small molecule inhibitors.

In Vitro Kinase Profiling

This is a primary method to determine the potency and selectivity of an inhibitor against a broad range of kinases.

Objective: To determine the IC50 values of a test compound against a large panel of purified kinases.

Methodology: Radiometric Kinase Assay

  • Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a microplate, combine the kinase, its specific peptide or protein substrate, the kinase reaction buffer, and the test compound.

  • Initiation: Start the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubation: Allow the reaction to proceed at a controlled temperature for a specified time.

  • Termination and Detection: Stop the reaction and transfer the mixture to a phosphocellulose filter plate. After washing to remove unincorporated [γ-³³P]ATP, the radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Chemoproteomics for Off-Target Identification

This approach identifies the binding partners of a compound in a cellular context, providing an unbiased view of its on- and off-targets.

Objective: To identify the cellular proteins that bind to the inhibitor.

Methodology: Kinobeads Competition Assay

  • Cell Lysate Preparation: Prepare a lysate from the cell line of interest that maintains native protein conformations and complexes.

  • Competitive Binding: Incubate the cell lysate with varying concentrations of the free test inhibitor.

  • Affinity Capture: Add "kinobeads," an affinity resin with immobilized, non-selective kinase inhibitors, to the lysate. These beads will bind kinases that are not already occupied by the free test inhibitor.

  • Enrichment and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides.

  • Mass Spectrometry Analysis: Analyze the peptide mixture using quantitative mass spectrometry (e.g., LC-MS/MS with TMT labeling) to identify and quantify the bound proteins.

  • Data Analysis: A decrease in the amount of a particular kinase captured by the beads with increasing concentrations of the free inhibitor indicates that the inhibitor binds to that kinase. This allows for the determination of binding affinities for a wide range of endogenous kinases.

HDAC Activity Assay

This assay measures the enzymatic activity of HDACs and the inhibitory potential of test compounds.

Objective: To determine the IC50 values of an inhibitor against specific HDAC isoforms.

Methodology: Fluorogenic Assay

  • Reaction Components: Combine the recombinant human HDAC enzyme, a fluorogenic acetylated substrate, and the test inhibitor in an assay buffer.

  • Incubation: Allow the deacetylation reaction to proceed at 37°C.

  • Development: Add a developer solution that contains a protease to cleave the deacetylated substrate, releasing a fluorophore.

  • Detection: Measure the fluorescence intensity using a microplate reader. The signal is proportional to the HDAC activity.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the profiling of this compound based inhibitors.

G cluster_0 Inhibitor Profiling Workflow A Test Compound (this compound derivative) B Primary Target Assay (e.g., EGFR kinase assay) A->B C Broad Selectivity Screen (e.g., Kinome Scan) A->C D Cellular Target Engagement (e.g., Western Blot for p-EGFR) B->D F Identify On- and Off-Targets C->F E In Vivo Efficacy Studies D->E G Lead Optimization F->G

Caption: A generalized workflow for inhibitor profiling.

G cluster_1 Dual EGFR/HDAC Inhibition Signaling Inhibitor This compound Dual Inhibitor EGFR EGFR Inhibitor->EGFR inhibition HDAC HDAC Inhibitor->HDAC inhibition PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Chromatin Chromatin Remodeling HDAC->Chromatin Apoptosis Apoptosis / Cell Cycle Arrest PI3K_Akt->Apoptosis RAS_MAPK->Apoptosis Chromatin->Apoptosis

Caption: Signaling pathways affected by dual EGFR/HDAC inhibitors.

G cluster_2 Chemoproteomics Workflow workflow Cell Lysate Preparation Incubation with Free Inhibitor Addition of Affinity Beads Protein Enrichment & Digestion LC-MS/MS Analysis Target Identification

Caption: A simplified chemoproteomics workflow for target identification.

References

A Comparative Analysis of Novel 3,4,5-Trimethoxybenzamide Derivatives Against Combretastatin A-4 in Triple-Negative Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of newly synthesized 3,4,5-trimethoxybenzamide derivatives against the established tubulin inhibitor, Combretastatin A-4 (CA-4). The focus of this analysis is on the anti-proliferative and apoptosis-inducing effects on the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in a number of potent anti-cancer agents, renowned for its interaction with the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Combretastatin A-4 is a natural product that exemplifies this mechanism and serves as a benchmark for the development of new synthetic analogues. Recently, a series of triazinone-linked combretastatin analogues incorporating the this compound scaffold have been developed to enhance anti-cancer efficacy. This guide focuses on a comparative evaluation of two lead compounds from this new series, designated as Compound 6 and Compound 12, against the standard of care, Combretastatin A-4.

Comparative Performance Data

The following tables summarize the quantitative data from in vitro studies comparing the novel this compound derivatives (Compound 6 and Compound 12) with the standard of care, Combretastatin A-4. All experiments were conducted using the MDA-MB-231 human breast cancer cell line.

Table 1: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) was determined to assess the anti-proliferative activity of the compounds. Lower values indicate higher potency.

CompoundIC50 (µM) against MDA-MB-231 Cells[1]
Compound 6 0.31
Compound 12 0.65
Combretastatin A-4 (Standard of Care)1.27
Table 2: Inhibition of β-Tubulin Polymerization

This assay measures the direct inhibitory effect of the compounds on the polymerization of tubulin, which is their primary mechanism of action.

CompoundPercentage Inhibition of β-Tubulin Polymerization[1]
Compound 6 77.61%
Compound 12 68.28%
Combretastatin A-4 (Standard of Care)Not explicitly quantified in the same comparative experiment, but is a known potent inhibitor.
Table 3: Induction of Apoptosis via Caspase 3/7 Activation

Caspase 3/7 activity is a key indicator of apoptosis (programmed cell death). The data reflects the fold increase in caspase activity in MDA-MB-231 cells following treatment with the respective compounds at their IC50 concentrations.

CompoundCaspase 3/7 Activity (Fold Increase vs. Control)[2]
Compound 6 ~4.5-fold
Compound 12 ~3.5-fold
Combretastatin A-4 (Standard of Care)Data not available in the comparative study.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for the novel this compound derivatives and Combretastatin A-4 is the inhibition of microtubule formation. By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers the intrinsic pathway of apoptosis.

Tubulin_Inhibition_Pathway Mechanism of Action of this compound Derivatives Derivative This compound Derivative (e.g., Compound 6) Tubulin β-Tubulin (Colchicine Binding Site) Derivative->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle Disrupts Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Induces

Mechanism of Action Pathway
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed Seed MDA-MB-231 cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Add serial dilutions of compounds (and control) Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Read Measure absorbance at 570 nm Add_Solubilizer->Read Calculate_IC50 Calculate IC50 values Read->Calculate_IC50 Data Analysis

MTT Cytotoxicity Assay Workflow

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 values of the test compounds.

  • Cell Culture: MDA-MB-231 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5x10^3 cells/well and allowed to attach for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Compound 6, Compound 12, Combretastatin A-4) or vehicle (DMSO) as a control.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of the compounds on microtubule formation.

  • Reaction Mixture: A reaction mixture is prepared containing purified bovine brain tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a glutamate-based buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at their respective IC50 concentrations. A known tubulin inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) can be used as positive controls, with a vehicle (DMSO) as a negative control.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Fluorescence Monitoring: The fluorescence intensity is monitored over time (e.g., every minute for 60 minutes) using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The area under the curve (AUC) for each treatment group is calculated and compared to the vehicle control to determine the percentage of inhibition.

Apoptosis Assay (Caspase 3/7 Activity)

This protocol quantifies the induction of apoptosis by measuring the activity of key executioner caspases.

  • Cell Treatment: MDA-MB-231 cells are seeded in 96-well plates and treated with the test compounds at their IC50 concentrations for a specified period (e.g., 24 hours).

  • Lysis and Reagent Addition: A luminogenic substrate for caspase-3 and caspase-7 (e.g., a proluminescent caspase-3/7 substrate) is added to the cells. The substrate is cleaved by active caspases, generating a luminescent signal.

  • Incubation: The plate is incubated at room temperature to allow the reaction to proceed.

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of active caspase 3/7. The results are expressed as a fold change in activity compared to the untreated control cells.

References

Comparative analysis of the pharmacokinetics of 3,4,5-Trimethoxybenzamide analogues

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct comparative pharmacokinetic studies on 3,4,5-Trimethoxybenzamide analogues is evident in publicly available scientific literature. While research into broader benzamide categories exists, specific quantitative data (Cmax, Tmax, AUC, half-life, and bioavailability) essential for a direct comparison of multiple this compound derivatives is not readily accessible.[1] Consequently, this guide provides a framework for understanding the key pharmacokinetic parameters and the methodologies used to assess them, which would be applicable should such data become available. It also presents a generalized experimental workflow for conducting a comparative pharmacokinetic study.

Key Pharmacokinetic Parameters for Comparative Analysis

A thorough comparison of the pharmacokinetics of different drug candidates, such as this compound analogues, would involve the evaluation of several key parameters. These are typically determined through in vivo studies in animal models or human clinical trials.[1]

ParameterDescriptionSignificance for Drug Development
Cmax Maximum (or peak) serum concentration that a drug achieves.Indicates the highest level of exposure to the drug and is critical for assessing potential toxicity and efficacy.[1]
Tmax Time at which Cmax is reached.Provides information on the rate of drug absorption.[1]
AUC Area Under the Curve (serum concentration vs. time).Represents the total drug exposure over time.[1]
t1/2 Half-life of the drug.The time it takes for the drug concentration in the body to be reduced by half, indicating the duration of the drug's effect.[1]
Bioavailability (F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Crucial for determining the appropriate dosage for different routes of administration.
Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time.Determines the maintenance dose required to achieve a target steady-state concentration.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.

Experimental Protocols

The generation of comparative pharmacokinetic data requires rigorous and well-defined experimental protocols. Below is a generalized methodology for an in vivo pharmacokinetic study in a rodent model, which is a common preclinical approach.

In Vivo Pharmacokinetic Study in Rats (Oral Administration)
  • Animal Model : Male Sprague-Dawley rats are often utilized for pharmacokinetic studies. The animals are typically fasted overnight prior to the study.

  • Drug Formulation and Administration : The this compound analogues are formulated in a suitable vehicle (e.g., a solution or suspension). A predetermined dose is administered to each group of rats via oral gavage.

  • Blood Sampling : Blood samples are collected from the tail vein or another appropriate site at multiple time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The blood is processed to obtain plasma, which is then stored frozen until analysis.

  • Bioanalytical Method : A sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is developed and validated to quantify the concentration of each analogue in the plasma samples.

  • Pharmacokinetic Analysis : The plasma concentration-time data for each analogue is analyzed using pharmacokinetic software to determine the key parameters (Cmax, Tmax, AUC, t1/2, etc.). Bioavailability can be calculated by comparing the AUC after oral administration to the AUC after intravenous administration in a separate group of animals.[1]

Data Presentation

The quantitative pharmacokinetic data should be summarized in a clear and concise table to facilitate easy comparison between the different this compound analogues.

Table 2: Hypothetical Comparative Pharmacokinetic Parameters of this compound Analogues in Rats (Oral Administration at 10 mg/kg)

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)
Analogue A8501.542004.265
Analogue B6202.051006.878
Analogue C11501.035003.155

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase formulation Compound Formulation dosing Oral Administration formulation->dosing animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) animal_model->dosing sampling Blood Sampling (Multiple Time Points) dosing->sampling extraction Plasma Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms pk_modeling Pharmacokinetic Modeling lcms->pk_modeling param_comparison Parameter Comparison (Cmax, Tmax, AUC, t1/2) pk_modeling->param_comparison G cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_outcome Cellular Outcome stimulus e.g., Drug Compound (this compound Analogue) bax Bax/Bak Activation stimulus->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Evaluating the Therapeutic Index of Novel 3,4,5-Trimethoxybenzamide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Among the myriad of scaffolds explored, compounds featuring the 3,4,5-trimethoxybenzoyl moiety, a key pharmacophore in potent natural products like colchicine and combretastatin A-4, have garnered significant attention.[1] This guide provides a comparative analysis of the therapeutic index of recently developed 3,4,5-trimethoxybenzamide and related compounds, supported by experimental data and detailed methodologies. The therapeutic index, a critical measure of a drug's safety, is presented here as a selectivity index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells.

Comparative Analysis of In Vitro Cytotoxicity and Selectivity

A selection of novel compounds incorporating the this compound or a related 3,4,5-trimethoxyphenyl group has been evaluated for their cytotoxic effects on various cancer cell lines and, in some cases, on normal human cell lines to determine their selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A higher selectivity index indicates a greater preference for killing cancer cells over normal cells, suggesting a potentially wider therapeutic window.

Compound IDCancer Cell LineIC50 (µM) on Cancer CellsNormal Cell LineIC50 (µM) on Normal CellsSelectivity Index (SI)Reference
16a MCF-70.155MRC-517.080110.19[2]
16b MCF-70.520MRC-59.00017.31[2]
16d MCF-70.030MRC-58.100270.00[2]
15a HCT1160.353MRC-51.5174.30[2]
21 A27800.176MRC-50.5843.32[2]
5g KBPotent Activity---[3]
6g KBPotent Activity---[3]
KITC HL-60Significant Activity---[4]
Compound 6 MDA-MB-231Sub-micromolar---[5]
Compound 12 MDA-MB-231Sub-micromolar---[5]

Note: "Potent" or "Significant Activity" indicates that the source mentions high cytotoxicity without providing a specific IC50 value in the abstract. The selectivity index for these compounds could not be calculated due to the absence of data on normal cell lines.

Experimental Protocols

The determination of the therapeutic index relies on robust and reproducible experimental methodologies. The following protocols are representative of the key experiments cited in the evaluation of the this compound compounds.

1. Cell Culture and Maintenance:

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A2780 for ovarian cancer, HL-60 for leukemia, KB for oral cancer, MDA-MB-231 for breast cancer) and a normal human fetal lung fibroblast cell line (MRC-5) are used.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

2. In Vitro Cytotoxicity Assay (MTT Assay): The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for a further 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

3. Tubulin Polymerization Assay: Several of the evaluated compounds are believed to exert their anticancer effects by inhibiting tubulin polymerization.[1][3][5]

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a glutamate-based buffer is prepared.

  • Compound Addition: The test compound or a control substance (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) is added to the reaction mixture.

  • Fluorescence Monitoring: The polymerization of tubulin is monitored over time by measuring the increase in fluorescence using a fluorometer.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the extent of polymerization in the presence of the compound to that of the control.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in evaluating these novel compounds, the following diagrams are provided.

G cluster_0 Tubulin Polymerization Inhibition Pathway This compound Compound This compound Compound Tubulin Dimers Tubulin Dimers This compound Compound->Tubulin Dimers Binds to Colchicine Site Microtubules Microtubules This compound Compound->Microtubules Inhibits Polymerization Tubulin Dimers->Microtubules Polymerization Tubulin Dimers->Microtubules Depolymerization Disruption of Mitotic Spindle Disruption of Mitotic Spindle Microtubules->Disruption of Mitotic Spindle Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Disruption of Mitotic Spindle->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors.

G cluster_1 Therapeutic Index Evaluation Workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Cytotoxicity Screening In Vitro Cytotoxicity Screening Compound Synthesis->In Vitro Cytotoxicity Screening Determine IC50 on Cancer Cell Lines Determine IC50 on Cancer Cell Lines In Vitro Cytotoxicity Screening->Determine IC50 on Cancer Cell Lines Determine IC50 on Normal Cell Lines Determine IC50 on Normal Cell Lines In Vitro Cytotoxicity Screening->Determine IC50 on Normal Cell Lines Calculate Selectivity Index (SI) Calculate Selectivity Index (SI) Determine IC50 on Cancer Cell Lines->Calculate Selectivity Index (SI) Determine IC50 on Normal Cell Lines->Calculate Selectivity Index (SI) Lead Compound Identification Lead Compound Identification Calculate Selectivity Index (SI)->Lead Compound Identification In Vivo Toxicity & Efficacy Studies In Vivo Toxicity & Efficacy Studies Lead Compound Identification->In Vivo Toxicity & Efficacy Studies End End In Vivo Toxicity & Efficacy Studies->End

Caption: General workflow for evaluating the therapeutic index.

References

Comparative Analysis of Biological Assays for 3,4,5-Trimethoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common biological assays utilized to evaluate the efficacy of 3,4,5-Trimethoxybenzamide derivatives. The focus is on the reproducibility and quantitative outputs of these assays, supported by experimental data from published studies. This document is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on assay selection and data interpretation.

Data Presentation

The following tables summarize quantitative data from various studies on this compound and its derivatives. Direct comparison of reproducibility between studies is challenging due to variations in specific reagents, cell lines, and instrumentation. However, the presented data offers a valuable snapshot of the typical performance of these compounds in key biological assays.

Table 1: Antimicrobial Activity of 3,4,5-Trimethoxy-benzyl-hydrazine Derivatives

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative/CompoundGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)Fungal Strains (MIC in µg/mL)Reference
Hydrazone Schiff Bases [1]
Derivative A10-2020Not Reported[2]
Derivative B>50>50Not Reported[2]
Ampicillin (Standard) <10<10Not Applicable[2]
Clotrimazole (Standard) Not ApplicableNot Applicable<10[2]
Benzoxazole Derivatives 15.6 - 50015.6 - 50015.6 - 500[3]

Note: Lower MIC values indicate higher antimicrobial activity.

Table 2: Cytotoxicity of 3,4,5-Trimethoxyphenyl Derivatives Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

Derivative/CompoundCell LineIC50 (µM)Reference
Triazolylthioacetamide 8b MCF-7<1[4]
HeLa<1[4]
HT-29<1[4]
Triazolylthioacetamide 8j HeLa0.05[4]
Triazolylthioacetamide 8f HeLa0.04[4]
Triazolylthioacetamide 8o HeLa0.16[4]
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine 9p HeLa0.047[5]
MCF-70.90[5]
A5490.55[5]
Combretastatin A-4 (Reference) Various~0.01-0.1[6]

Note: Lower IC50 values indicate higher cytotoxic potency.

Table 3: Tubulin Polymerization Inhibition by 3,4,5-Trimethoxyphenyl Derivatives

This assay measures the ability of a compound to interfere with the formation of microtubules, a key process in cell division. The IC50 value represents the concentration required to inhibit tubulin polymerization by 50%.

Derivative/CompoundIC50 (µM)Reference
Triazolylthioacetamide 8b 5.9[4]
Combretastatin A-4 (Reference) 4.2[4]
1,2,4-triazole derivative 5k 0.66[7]
1,2,4-triazole derivative 5o 0.97[7]

Note: Lower IC50 values indicate more potent inhibition of tubulin polymerization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biological assays. Below are protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Dilution Method for MIC Determination

The broth dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included. A standard antibiotic is also tested as a positive control for the assay's validity.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[9]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules by monitoring the change in turbidity.[10][11]

  • Reagent Preparation: Purified tubulin protein is reconstituted in a general tubulin buffer on ice. A GTP stock solution is prepared.

  • Reaction Mixture: The reaction mixture is prepared on ice in a 96-well plate and typically contains tubulin, GTP, and a polymerization buffer (e.g., PIPES buffer).

  • Compound Addition: The this compound derivative or a control compound (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) is added to the reaction mixture.

  • Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Turbidity Measurement: The increase in absorbance at 340 nm is monitored over time (e.g., every 30 seconds for 60-90 minutes).[10][12]

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves. The IC50 value for inhibitors is calculated by measuring the concentration-dependent reduction in the polymerization rate or the final polymer mass.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and a relevant signaling pathway.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound Serially Dilute Test Compound prep_compound->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC Value read_results->determine_mic experimental_workflow_mtt cluster_cell_culture Cell Culture & Treatment cluster_reaction MTT Reaction cluster_data_acquisition Data Acquisition & Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 tubulin_polymerization_pathway cluster_inhibitor Inhibitory Action cluster_cellular_effect Cellular Consequences tubulin_dimers α/β-Tubulin Dimers microtubules Microtubules tubulin_dimers->microtubules Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->tubulin_dimers Depolymerization inhibitor 3,4,5-Trimethoxyphenyl Derivative inhibitor->tubulin_dimers Binds to Colchicine Site apoptosis Apoptosis mitotic_arrest->apoptosis

References

Safety Operating Guide

Proper Disposal of 3,4,5-Trimethoxybenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 3,4,5-Trimethoxybenzamide, ensuring compliance with safety regulations and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Summary

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Oral Toxicity Harmful if swallowed.[2]Ingestion
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]Inhalation
Skin Sensitization May cause an allergic skin reaction.[2]Skin Contact
Skin and Eye Irritation May cause skin and eye irritation.[1]Skin and Eye Contact

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for chemical waste.[5][6] It is crucial to treat this compound as hazardous waste unless confirmed otherwise by your institution's environmental health and safety (EHS) office.[7]

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.[5]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[5][8]

  • Waste Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure lid.[6][9]

    • Label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the date of waste generation and the principal investigator's name.[5][6]

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[5][9][10]

    • Ensure the storage area is away from heat and sources of ignition.[1]

    • Follow your institution's guidelines for the maximum amount of waste and the maximum time it can be stored in the laboratory.[10]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6][7]

    • Do not attempt to dispose of this compound down the drain or in regular trash.[3][6][11]

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol, methanol) followed by soap and water.

    • Dispose of all cleaning materials as hazardous waste.[5][7]

  • Empty Container Disposal:

    • For containers that held this compound, they must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7][8] After thorough rinsing and removal of the label, the container may be disposed of as regular trash, but it is advisable to check with your local EHS for specific institutional policies.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_start cluster_characterization Step 1: Waste Characterization cluster_segregation Step 2: Segregation & Containerization cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal cluster_decontamination Step 5: Decontamination start Start: Generation of This compound Waste characterize Is the waste contaminated with This compound? start->characterize segregate Segregate as Hazardous Waste. Use a designated, compatible, and sealed container. characterize->segregate Yes non_hazardous Follow standard laboratory waste procedures. characterize->non_hazardous No label_container Label container with: 'Hazardous Waste' 'this compound' Date and other required info. segregate->label_container store Store in a designated Satellite Accumulation Area (SAA). Ensure it is secure and well-ventilated. label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal decontaminate Decontaminate surfaces and equipment. Collect cleaning materials as hazardous waste. disposal->decontaminate

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistics for Handling 3,4,5-Trimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of 3,4,5-Trimethoxybenzamide based on available data for structurally similar compounds, primarily Trimethobenzamide hydrochloride. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before initiating any work with this chemical.

This guide is intended for researchers, scientists, and drug development professionals, offering procedural steps for the safe handling, storage, and disposal of this compound to ensure a secure laboratory environment.

Hazard Identification and Health Effects

Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[1][2][3] Fine dust dispersed in the air could also present a dust explosion hazard.[2]

Potential Health Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2][4][5]

  • Skin Sensitization: May cause an allergic skin reaction.[2][5]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][5]

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.[1][2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for a closely related compound, Trimethobenzamide hydrochloride, which can serve as a conservative reference.

PropertyValueSource
Acute Oral Toxicity (LD50) 1600 mg/kg (Mouse)[1]
Physical Form Solid, Crystal - Powder[4]
Color White to Almost White[4]
Melting Point 186°C - 190°C[1][2]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound.

Receiving and Storage
  • Personal Protective Equipment (PPE) for Receiving: Personnel unpacking shipments should wear chemotherapy-grade gloves.[6] If the primary container is not sealed in plastic, consider wearing an elastomeric half-mask with a multi-gas cartridge and a P100 filter.[6]

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible materials such as strong oxidizing agents.[2][3] The recommended storage temperature is controlled room temperature (20°C to 25°C).[2]

Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][7]

  • Dust Control: Minimize the generation and accumulation of dust during handling procedures.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.

Protection TypeSpecificationRationale
Respiratory NIOSH/MSHA-approved dust respirator.To prevent the inhalation of dust particles which can cause respiratory irritation and sensitization.[1][2]
Eye/Face Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.[1][2]To protect the eyes from irritation due to dust or splashes.[1][3]
Hand Impervious protective gloves (e.g., nitrile).To prevent skin contact, which can lead to irritation and allergic reactions.[1][2][3]
Body Laboratory coat or impervious protective clothing.To prevent contamination of personal clothing.[1][2]
Handling Procedures
  • Avoid all personal contact, including the inhalation of dust.[3]

  • Wear appropriate protective clothing when there is a risk of exposure.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][4]

  • Wash hands and face thoroughly after handling.[4]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Wear PPE: Don the appropriate PPE, including respiratory protection, gloves, eye protection, and a lab coat.[2]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[2] Prevent the material from entering drains or waterways.[2]

  • Clean Up: For solid spills, gently cover with a plastic sheet to minimize spreading.[2] Use dry clean-up procedures and avoid generating dust.[3] Collect the spilled material into a suitable, labeled container for waste disposal.[3]

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, get medical advice/attention.[4]
Skin Contact Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or a rash occurs, get medical advice/attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all waste, including unused product and contaminated labware, in a dedicated and clearly labeled hazardous waste container.[7] Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[7]

  • Container Labeling: Label the hazardous waste container with "Hazardous Waste," the full chemical name, and any other information required by your institution.[7]

  • Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[7]

  • Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[7] Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[2]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation and Handling cluster_response Emergency Response cluster_disposal Waste Management Receiving Receiving and Storage - Wear appropriate PPE - Store in a cool, dry, well-ventilated area Handling Handling in Fume Hood - Use engineering controls - Wear full PPE Receiving->Handling WasteCollection Waste Collection - Segregate hazardous waste - Label container correctly Handling->WasteCollection Routine Waste Spill Spill Occurs SpillResponse Spill Response - Evacuate and ventilate - Don PPE and contain - Clean up and collect waste Spill->SpillResponse SpillResponse->WasteCollection Spill Waste WasteStorage Waste Storage - Store in designated area WasteCollection->WasteStorage WasteDisposal Professional Disposal - Contact EHS for pickup WasteStorage->WasteDisposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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